2-(Trifluoromethyl)cyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQHJQIBOWYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380534 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56734-74-8 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trifluoromethyl)cyclohexanone chemical properties
An In-depth Technical Guide to 2-(Trifluoromethyl)cyclohexanone: Properties, Reactivity, and Applications
Introduction
This compound is a fluorinated organic compound that has emerged as a pivotal building block in modern synthetic chemistry. With the chemical formula C₇H₉F₃O and a molecular weight of 166.14 g/mol , this colorless liquid combines the reactivity of a cyclic ketone with the unique physicochemical properties imparted by the α-trifluoromethyl (CF₃) group.[1][2][3] The strong electron-withdrawing nature and high lipophilicity of the CF₃ group significantly influence the molecule's reactivity, conformational preferences, and the biological activity of its derivatives.[4] Consequently, this compound is a highly sought-after intermediate in the fields of drug discovery, agrochemicals, and materials science, enabling the synthesis of complex molecular architectures with enhanced metabolic stability, binding affinity, and bioavailability.[5][6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, reactivity, and synthetic utility.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and development.
Physical Properties
The physical properties of this compound are summarized in the table below, compiled from leading chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 56734-74-8 | [2][3][7] |
| Molecular Formula | C₇H₉F₃O | [1][2][3] |
| Molecular Weight | 166.14 g/mol | [2][3] |
| Physical Form | Liquid | [2] |
| Boiling Point | 71-73 °C (at 12 mmHg) | [3] |
| Flash Point | 44 °C (111.2 °F) | [2] |
| Purity | Typically ≥97% | [1][3] |
Spectroscopic Analysis
Spectroscopic data provides the structural fingerprint of this compound. The electron-withdrawing CF₃ group significantly influences the chemical shifts of adjacent nuclei.
Caption: Chemical structure of this compound.
-
¹³C NMR: In a typical spectrum (recorded in CDCl₃), the carbonyl carbon (C=O) signal appears downfield. The carbon atom bonded to the CF₃ group (C2) is observed as a quartet due to coupling with the three fluorine atoms (¹JC-F). The CF₃ carbon itself also appears as a quartet with a large coupling constant. The remaining methylene carbons of the cyclohexyl ring appear at characteristic upfield shifts.[8]
-
¹H NMR: The proton spectrum is complex due to the rigidity of the ring and the presence of a chiral center at the C2 position, rendering the methylene protons diastereotopic. Protons on carbons adjacent to the carbonyl and the CF₃-substituted carbon will show characteristic multiplets.
-
¹⁹F NMR: The spectrum typically shows a single sharp peak (a singlet in a proton-decoupled spectrum) for the three equivalent fluorine atoms of the CF₃ group.
-
Infrared (IR) Spectroscopy: The most prominent absorption is a strong, sharp peak around 1720-1740 cm⁻¹, characteristic of the C=O stretching vibration in a cyclohexanone ring. The presence of the CF₃ group introduces strong C-F stretching bands in the 1100-1350 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns include α-cleavage adjacent to the carbonyl group, leading to the loss of the CF₃ group or other alkyl fragments.[9]
| Spectroscopic Data | Expected Signature |
| ¹³C NMR | C=O (~200-210 ppm), C-CF₃ (quartet), CF₃ (quartet), CH₂ signals |
| IR (cm⁻¹) | ~1730 (C=O stretch, strong), ~1100-1350 (C-F stretch, strong) |
| MS (m/z) | 166 (M⁺), fragments from α-cleavage and loss of CF₃ |
Synthesis and Reactivity
The reactivity of this compound is dominated by the interplay between the ketone functionality and the powerful inductive effect of the α-trifluoromethyl group.
Synthesis
While various methods exist for the synthesis of α-trifluoromethyl ketones, a notable route to related structures involves the condensation of 2,2,2-trifluoroethyl vinyl ketone with enamines or ketols, which facilitates the formation of 2-trifluoromethylcyclohexenones.[10] Other modern methods often rely on the direct trifluoromethylation of enolates or enol ethers, or cross-coupling reactions.[11][12]
Conformational Analysis
Like cyclohexanone, this compound exists in a chair conformation to minimize angle and torsional strain.[13] The key conformational question is the preference of the bulky and electronegative CF₃ group for the axial versus the equatorial position. Due to severe 1,3-diaxial steric interactions, substituents on a cyclohexane ring overwhelmingly prefer the equatorial position. The steric demand (A-value) of the CF₃ group is significant, leading to a strong preference for the equatorial conformation where these unfavorable interactions are minimized.
Caption: Step-by-step workflow for a typical kinetic alkylation experiment.
Methodology:
-
Apparatus Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
LDA Formation: The THF is cooled to -78 °C using a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to pre-form the LDA base.
-
Enolate Generation: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: An electrophile, such as methyl iodide (1.2 equivalents), is added dropwise to the enolate solution at -78 °C.
-
Workup: The reaction is allowed to slowly warm to room temperature and stirred overnight. It is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-alkyl-2-(trifluoromethyl)cyclohexanone.
References
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- 13. m.youtube.com [m.youtube.com]
Introduction: The Strategic Importance of a Fluorinated Ketone
An In-depth Technical Guide to 2-(Trifluoromethyl)cyclohexanone (CAS 56734-74-8)
In the landscape of modern synthetic and medicinal chemistry, this compound emerges as a pivotal building block. Its structure marries the versatile reactivity of a cyclohexanone scaffold with the unique and powerful physicochemical properties imparted by an α-trifluoromethyl (-CF3) group. The incorporation of the -CF3 moiety is a cornerstone strategy in drug design, renowned for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and serve as a bioisostere for other chemical groups, thereby modulating a molecule's interaction with biological targets.[1][2][3] Trifluoromethyl ketones (TFMKs) themselves are a class of compounds that have found application as potent enzyme inhibitors and crucial intermediates in the synthesis of complex pharmacons.[1][4][5]
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and reactivity. We will explore its fundamental properties, delve into validated synthetic strategies, map its chemical utility, and discuss its safe handling, offering field-proven insights for its effective application in research and development.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step toward its successful application in any synthetic workflow.
Key Properties Summary
The compound is a liquid at room temperature with a distinct chemical profile defined by its fluorinated cyclic ketone structure.[6]
| Property | Value | Source(s) |
| CAS Number | 56734-74-8 | [6][7][8][9][10] |
| Molecular Formula | C₇H₉F₃O | [6][7][9][10] |
| Molecular Weight | 166.14 g/mol | [6][7][9] |
| Appearance | Liquid | [6] |
| Flash Point | 44 °C (111.2 °F) | [6] |
| InChI Key | RZSQHJQIBOWYSQ-UHFFFAOYSA-N | [6][10][11] |
| SMILES | FC(F)(F)C1CCCCC1=O | [6][10] |
Spectroscopic Signature
Spectroscopic data is critical for reaction monitoring and final product confirmation. While raw spectra are best consulted directly from databases, the key identifiers are known.
-
Nuclear Magnetic Resonance (NMR) : ¹³C NMR data for this compound has been reported in deuterated chloroform (CDCl₃) as the solvent.[12] The spectrum is characterized by signals corresponding to the carbonyl carbon, the trifluoromethylated carbon (split into a quartet by the fluorine atoms), and the four methylene carbons of the cyclohexyl ring.
-
Mass Spectrometry (MS) : The mass spectrum provides a clear molecular ion peak corresponding to its exact mass (166.06 g/mol ), confirming the compound's identity.[11]
Section 2: Synthesis of α-Trifluoromethyl Ketones: A Mechanistic Framework
The synthesis of α-trifluoromethyl ketones is a significant area of research, as these motifs are highly valuable but can be challenging to construct.[4][13][14] Several core strategies have been developed, each with distinct mechanistic underpinnings. Understanding these general pathways provides the necessary context for synthesizing the specific target, this compound.
Caption: General strategies for the synthesis of α-trifluoromethyl ketones.
Section 3: Recommended Synthetic Protocol
While multiple routes exist for the synthesis of α-trifluoromethyl ketones, the trifluoromethylation of a pre-formed enolate or enol ether is a robust and well-documented approach.[14] The following protocol is a self-validating system grounded in established chemical principles for the synthesis of this compound from cyclohexanone.
Protocol: Electrophilic Trifluoromethylation via Silyl Enol Ether Intermediate
This two-step, one-pot procedure is chosen for its high regioselectivity and use of commercially available reagents. The formation of the silyl enol ether intermediate provides a stable, isolable, yet highly reactive nucleophile, offering greater control than direct enolate formation with strong, non-selective bases.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Anhydrous conditions are critical to prevent quenching of the silylating agent and hydrolysis of the silyl enol ether intermediate.
-
-
Reagent Addition: Add cyclohexanone (1.0 eq) to the solvent. Subsequently, add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of trimethylsilyl chloride (TMSCl, 1.2 eq) while stirring.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the silylation reaction, driving the equilibrium towards the formation of the silyl enol ether.
-
-
Silyl Enol Ether Formation: Allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of the silyl enol ether can be monitored by TLC or GC-MS.
-
Self-Validation: A successful reaction will show the disappearance of the cyclohexanone starting material and the appearance of a new, less polar spot (the silyl enol ether).
-
-
Trifluoromethylation: Once silyl enol ether formation is complete, add Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.1 eq) to the reaction mixture in one portion.
-
Causality: Togni's reagent is a stable, crystalline solid that acts as an electrophilic "CF₃⁺" source. It reacts cleanly with the electron-rich double bond of the silyl enol ether to install the trifluoromethyl group at the α-position.
-
-
Reaction Completion: Stir the mixture at room temperature for an additional 2-4 hours, monitoring the consumption of the intermediate by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Section 4: Chemical Reactivity and Synthetic Applications
This compound is a versatile synthon whose reactivity is dictated by the interplay between the carbonyl group and the potent electron-withdrawing trifluoromethyl group.
-
Enhanced Carbonyl Electrophilicity: The -CF₃ group significantly polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack compared to non-fluorinated cyclohexanone. This facilitates reactions like reductions, Grignard additions, and Wittig olefinations.
-
Enolate Chemistry: The acidity of the α-proton at C6 is increased, but enolate formation at the C2 position is sterically and electronically disfavored. This provides a handle for regioselective reactions at the less substituted α-position.
-
Photochemical Behavior: The presence of the α-CF₃ group strongly influences the photochemical reactions of the ketone, enhancing bimolecular reactions such as reduction and oxetane formation.[15]
-
Gateway to Complex Scaffolds: This molecule serves as a key intermediate for building more complex fluorinated structures, including trifluoromethyl-bearing heterocycles and carbocycles, which are of high interest in medicinal chemistry.[1][16]
Caption: Key synthetic transformations of this compound.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as a flammable liquid and carries several health warnings.[6][7]
GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard | H226 | Flammable liquid and vapor. | [6] |
| Hazard | H332 | Harmful if inhaled. | [6] |
| Hazard | H315 | Causes skin irritation. | [17] |
| Hazard | H319 | Causes serious eye irritation. | [18] |
| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [6][17] |
| Precautionary | P261 | Avoid breathing vapors/mist. | [17][18] |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [17] |
| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [17][18] |
| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [17][18] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from ignition sources.[17][19]
-
Spills and Disposal: In case of a spill, contain it with an inert absorbent material. Dispose of the chemical waste in accordance with local, regional, and national regulations.[19]
Conclusion
This compound (CAS 56734-74-8) is more than a specialty chemical; it is a strategic tool for molecular design. Its unique combination of a reactive ketone handle and a property-enhancing trifluoromethyl group makes it an invaluable asset for accessing novel chemical space in pharmaceutical and materials science research. By understanding its fundamental properties, employing robust synthetic protocols, and appreciating its diverse reactivity, researchers can fully leverage its potential to build the complex, high-value molecules of the future.
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Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. ACS Publications. Available from: [Link]
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An In-depth Technical Guide to the Synthetic Pathways of 2-(Trifluoromethyl)cyclohexanone
Introduction: The Strategic Importance of the α-Trifluoromethyl Ketone Moiety
The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding affinities.[3][4]
Within this context, α-trifluoromethyl ketones (TFMKs) like 2-(trifluoromethyl)cyclohexanone serve as exceptionally valuable synthetic intermediates.[5] They are versatile building blocks for constructing more complex fluorinated pharmacophores and materials. The synthesis of these motifs, however, presents unique challenges due to the strong electron-withdrawing nature of the CF3 group. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound, with a focus on the underlying mechanisms, practical considerations, and detailed experimental protocols for key transformations.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and limitations. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents and conditions.
-
Direct α-Trifluoromethylation of Cyclohexanone Precursors: This is the most direct approach, involving the formation of a C-CF3 bond at the α-position of a pre-formed cyclohexanone ring. This is typically achieved by reacting a cyclohexanone enolate or its synthetic equivalent (e.g., a silyl enol ether) with a suitable trifluoromethylating agent.
-
Cyclization of Acyclic Trifluoromethylated Precursors: In this strategy, the trifluoromethyl group is incorporated into a linear precursor which is then induced to cyclize, forming the cyclohexanone ring. This method offers an alternative disconnection and can be advantageous for controlling regioselectivity.
-
Nucleophilic Trifluoromethylation of α-Functionalized Cyclohexanones: This approach involves the displacement of a leaving group at the α-position of the cyclohexanone ring by a nucleophilic trifluoromethyl source.
The following diagram illustrates these divergent strategies.
Caption: Overview of major synthetic pathways to this compound.
Part 1: Direct α-Trifluoromethylation of Cyclohexanone Derivatives
This strategy is arguably the most common due to its atom economy and the ready availability of cyclohexanone. The core principle involves generating a nucleophilic α-carbon (as an enolate or silyl enol ether) and reacting it with a reagent that delivers a trifluoromethyl group.
Electrophilic Trifluoromethylation ("CF3+")
This approach utilizes reagents that act as a source of an electrophilic trifluoromethyl group. The reaction is typically performed on a silyl enol ether of cyclohexanone, which is a softer, more manageable nucleophile than a pre-formed lithium or sodium enolate.
Key Reagents:
-
Hypervalent Iodine Reagents (e.g., Togni Reagents): These are among the most popular electrophilic trifluoromethylating agents.[6] Togni Reagent I (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and its more reactive successor, Togni Reagent II, are shelf-stable solids that react under mild conditions.[6] The reaction with silyl enol ethers proceeds smoothly, often without the need for any additives, to provide α-trifluoromethyl ketones.[7]
-
Sulfonium Salts (e.g., Umemoto Reagents): These reagents, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, are powerful electrophilic sources of the CF3 group.[8][9] They are known for their high reactivity and are effective for the trifluoromethylation of a wide range of nucleophiles, including silyl enol ethers.[8][9][10] Different generations of Umemoto's reagents offer varying levels of thermal stability and reactivity.[10]
Mechanism Insight: The reaction is believed to proceed via the attack of the electron-rich double bond of the silyl enol ether onto the electrophilic CF3-bearing atom (iodine or sulfur) of the reagent. This is followed by the transfer of the CF3 group to the α-carbon and subsequent loss of the silyl group upon workup.
Radical Trifluoromethylation ("CF3•")
Radical-based methods have emerged as a powerful alternative, often proceeding under milder conditions than ionic pathways. These reactions typically involve the generation of a trifluoromethyl radical, which is then trapped by a silyl enol ether.
Key Reagents & Methods:
-
CF3I with Initiators: The combination of trifluoromethyl iodide (CF3I) with a radical initiator (e.g., triethylborane, light) can generate the CF3 radical.
-
Photoredox Catalysis: Modern methods often employ photoredox catalysis to generate the CF3 radical from stable precursors like Togni's reagent or Umemoto's reagent under visible light irradiation.[6][11] This approach offers excellent functional group tolerance.
-
Activation with Dialkylzinc: A notable method involves the use of dialkylzinc to activate the silyl enol ether, which enhances its reactivity towards the trifluoromethyl radical generated from CF3I.[12][13]
Mechanism Insight: A key step is the addition of the highly electrophilic CF3 radical to the silyl enol ether double bond.[13] This forms a new radical intermediate which is then oxidized to a carbocation, followed by loss of the silyl group to yield the final product. The use of dialkylzinc is proposed to accelerate the radical addition through complexation.[13]
Part 2: Nucleophilic Trifluoromethylation ("CF3-")
This classic approach relies on generating a trifluoromethyl anion or an equivalent nucleophilic species to react with an electrophilic carbon.
Using Ruppert-Prakash Reagent (TMSCF3)
Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the most prominent source for nucleophilic trifluoromethylation.[4][14] By itself, TMSCF3 is unreactive towards ketones.[4] It requires activation by a catalytic amount of a nucleophilic initiator, such as a fluoride salt (e.g., TBAF, CsF, KF) or other Lewis bases.[4][14][15]
Mechanism Insight: The initiator (e.g., F-) attacks the silicon atom of TMSCF3, generating a hypervalent pentacoordinate siliconate intermediate.[15] This species is then capable of delivering the CF3 group as a nucleophile to the carbonyl carbon of cyclohexanone. The reaction initially forms the TMS-protected trifluoromethyl alcohol, which upon acidic workup eliminates the TMS-ether and rearranges to the more stable α-trifluoromethyl ketone, though this is less common than simple 1,2-addition. A more direct route to the α-substituted product involves the reaction of a pre-formed enolate with an electrophilic source, or the displacement of an α-leaving group.
Trifluoromethylation of α-Haloketones
A powerful method involves the nucleophilic displacement of a halide from an α-haloketone. For instance, 2-bromocyclohexanone can be reacted with a copper-based trifluoromethyl reagent (CuCF3). A particularly attractive source for CuCF3 is its generation from fluoroform (CHF3), an inexpensive industrial byproduct.[16][17] This represents a highly efficient and economical route to 2,2,2-trifluoroethylketones.[16]
Part 3: Cyclization Strategies
An alternative to functionalizing the pre-formed ring is to construct the ring from an acyclic precursor already bearing the trifluoromethyl group.
Key Methods:
-
Robinson Annulation: Condensation of trifluoromethylated vinyl ketones with enamines or ketols can lead to the formation of 2-trifluoromethylcyclohexenones, which can subsequently be reduced to the target saturated ketone.[18]
-
Diels-Alder Cycloaddition: Cycloaddition of a trifluoromethyl-containing dienophile with a suitable diene can construct the six-membered ring, which can then be elaborated to the desired cyclohexanone.[19]
Comparative Analysis of Key Synthetic Pathways
| Method | Reagent(s) | Substrate | Typical Conditions | Yields | Advantages | Disadvantages |
| Electrophilic | Togni or Umemoto Reagents | Silyl Enol Ether of Cyclohexanone | Aprotic solvent (e.g., CH2Cl2, MeCN), RT | Good to High | Mild conditions, high functional group tolerance, commercially available reagents.[6][9] | Reagent cost can be high for large-scale synthesis. |
| Radical | CF3I, Et2Zn | Silyl Enol Ether of Cyclohexanone | Hexane, 0 °C to RT | Good | Avoids strongly basic/acidic conditions.[12] | Requires handling of gaseous CF3I and pyrophoric Et2Zn. |
| Nucleophilic | TMSCF3, TBAF (cat.) | Cyclohexanone | THF, 0 °C to RT | Good to Excellent | Reagent is easy to handle; high yields for 1,2-addition.[20] | Primarily yields the tertiary alcohol; conversion to α-ketone is a separate step and not always efficient. |
| Displacement | CuCF3 (from CHF3) | 2-Bromocyclohexanone | DMF, RT | Excellent | Utilizes inexpensive starting materials (CHF3); high yields.[17] | Requires synthesis of α-haloketone precursor. |
| Cyclization | CF3-vinyl ketone, Enamine | Cyclohexanone (for enamine) | Varies (e.g., reflux in dioxane) | Moderate | Good control of regiochemistry. | Multi-step sequence; overall yield may be lower.[18] |
Detailed Experimental Protocols
Protocol 1: Electrophilic Trifluoromethylation using Togni's Reagent
This protocol is adapted from procedures for the trifluoromethylation of silyl enol ethers.[7]
Objective: To synthesize this compound from 1-(trimethylsiloxy)cyclohex-1-ene.
Materials:
-
1-(Trimethylsiloxy)cyclohex-1-ene
-
Togni's Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-(trimethylsiloxy)cyclohex-1-ene (1.0 eq) in anhydrous CH2Cl2 (0.2 M) under an inert atmosphere (N2 or Ar), add Togni's Reagent I (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Radical Trifluoromethylation using CF3I and Diethylzinc
This protocol is adapted from the method developed by Itoh and coworkers.[12]
Objective: To synthesize this compound via a radical pathway.
Materials:
-
1-(Trimethylsiloxy)cyclohex-1-ene
-
Trifluoromethyl iodide (CF3I)
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes
-
Hexane, anhydrous
Procedure:
-
CAUTION: Diethylzinc is pyrophoric and CF3I is a volatile gas. This reaction must be performed by trained personnel in a well-ventilated fume hood under a strict inert atmosphere.
-
To a flame-dried flask under an argon atmosphere, add anhydrous hexane (to make a 0.1 M solution based on the silyl enol ether).
-
Add 1-(trimethylsiloxy)cyclohex-1-ene (1.0 eq) to the flask.
-
Cool the mixture to 0 °C in an ice bath. Slowly add diethylzinc solution (1.2 eq) dropwise.
-
Bubble trifluoromethyl iodide gas through the solution at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl).
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and reliable methods available to researchers. The direct α-trifluoromethylation of cyclohexanone silyl enol ethers using electrophilic reagents like those developed by Togni and Umemoto offers a mild and versatile entry point.[6][9] For scalability and cost-effectiveness, methods utilizing fluoroform as the CF3 source are exceptionally promising.[17] Radical pathways, particularly those enabled by photoredox catalysis, continue to expand the scope and functional group tolerance of these transformations.[11]
Future research will likely focus on developing more efficient and enantioselective methods. The catalytic asymmetric synthesis of this compound remains a significant challenge, and its solution would provide rapid access to valuable chiral building blocks for the pharmaceutical industry.[21] Furthermore, the development of continuous flow processes for these transformations could offer improved safety, scalability, and efficiency.
References
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Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. Synfacts, 2011, 2011(01), 0094–0094. [Link]
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Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (6), 607. [Link]
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Trifluoromethylation of various heterocycles with Umemoto reagent II. ResearchGate. [Link]
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Bégué, J.-P., Bonnet-Delpon, D., & Lequeux, T. (1991). Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1, (10), 2888. [Link]
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Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
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Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (2022). Chemistry – A European Journal, 28(31). [Link]
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Electrophilic Fluorination. Bryn Mawr College. [Link]
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Wang, C., Wang, M.-J., Li, X.-H., & Sun, Z.-L. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 1184–1188. [Link]
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Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
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Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]
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Zhou, P., Lu, S., Wu, X., Wang, X., Wang, Z., & Zhang, W. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 25(13), 2256–2261. [Link]
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Itoh, Y., Mikami, K. (2006). Radical trifluoromethylation of ketone silyl enol ethers by activation with dialkylzinc. Organic letters, 8(21), 4671-3. [Link]
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Bellew, A. T., Kennemur, J. L., Knight, L. K., & Flowers, R. A. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(35), 11123–11134. [Link]
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This compound. ChemSynthesis. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 114(11), 5871–5918. [Link]
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Prakash, G. K., Mathew, T., & Olah, G. A. (2006). Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. The Journal of organic chemistry, 71(18), 6806-13. [Link]
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Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc. ResearchGate. [Link]
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Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Letters, 1(7), 1047–1049. [Link]
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Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide. (2022). Refubium - Freie Universität Berlin. [Link]
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Dilman, A. D., Levin, V. V., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2020). Photoredox-catalyzed silyldifluoromethylation of silyl enol ethers. Beilstein Journal of Organic Chemistry, 16, 1445–1450. [Link]
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Abele, H., Haas, A., Lieb, M., & Zwingenberger, J. (1993). A new synthesis of trifluoromethylated cyclohexenes. Journal of Fluorine Chemistry, 62(1), 25–29. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Angewandte Chemie International Edition, 48(39), 7297–7299. [Link]
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Theoretical Study on Radical Trifluoromethylation of Silyl Enol Ethers Accelerated via Complexation with Dialkylzinc. ResearchGate. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Trifluoromethylation of α‑Haloketones. ResearchGate. [Link]
-
Novikov, R. A., & Grushin, V. V. (2011). Trifluoromethylation of α-Haloketones. Organic Letters, 13(21), 5846–5849. [Link]
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Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. ResearchGate. [Link]
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A Spectroscopic Guide to 2-(Trifluoromethyl)cyclohexanone: Elucidating Structure Through NMR, IR, and MS
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. 2-(Trifluoromethyl)cyclohexanone is a key building block that combines the reactivity of a ketone with the unique electronic properties of an adjacent CF₃ group. A thorough understanding of its structural characteristics is paramount for its effective utilization.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (CAS: 56734-74-8, Molecular Formula: C₇H₉F₃O, Molecular Weight: 166.14 g/mol ).[1][2] As complete, publicly available experimental spectra for this specific molecule are scarce, this document synthesizes data from foundational spectroscopic principles, analogous structures, and predictive models to offer a robust and scientifically-grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹⁹F, ¹³C, and ¹H NMR provides a complete picture of the atomic connectivity and chemical environment.
¹⁹F NMR: The Definitive Signature
The most direct method for confirming the presence of the trifluoromethyl group is ¹⁹F NMR spectroscopy.[3] With the ¹⁹F nucleus having 100% natural abundance and a spin of ½, this technique is highly sensitive.
-
Expected Chemical Shift (δ): The CF₃ group attached to an aliphatic carbon alpha to a carbonyl is expected to appear as a singlet in a proton-decoupled spectrum. Its chemical shift is predicted to be in the range of -70 to -80 ppm (relative to CFCl₃). This upfield shift is characteristic of CF₃ groups attached to sp³-hybridized carbons. In a proton-coupled spectrum, this signal would split into a triplet due to coupling with the two protons on the adjacent carbon (C6), though it is often observed as a singlet if long-range coupling is not resolved.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of non-equivalent carbons and crucial information about their hybridization and electronic environment. The powerful electron-withdrawing effect of the CF₃ group significantly influences the chemical shifts of adjacent carbons.
-
Key Resonances:
-
Carbonyl Carbon (C=O): The carbonyl carbon (C1) is expected to be significantly deshielded, appearing at approximately δ 205-210 ppm . This is slightly downfield from the carbonyl resonance in unsubstituted cyclohexanone (~208 ppm) due to the inductive effect of the α-CF₃ group.[4]
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The predicted chemical shift is around δ 120-125 ppm , with a large coupling constant of ¹J_CF ≈ 270-290 Hz .[5]
-
Alpha-Carbon (C2): The carbon directly attached to the CF₃ group will be observed as a quartet due to two-bond C-F coupling (²J_CF). It is expected in the δ 45-55 ppm range with ²J_CF ≈ 20-30 Hz.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J_CF, Hz) |
| C1 (C=O) | 205 - 210 | Singlet | - |
| C2 (CH-CF₃) | 45 - 55 | Quartet | ²J ≈ 20-30 |
| C3 (CH₂) | 25 - 30 | Singlet (or minor triplet from ³J_CF) | - |
| C4 (CH₂) | 22 - 27 | Singlet | - |
| C5 (CH₂) | 22 - 27 | Singlet | - |
| C6 (CH₂) | 38 - 43 | Singlet (or minor triplet from ³J_CF) | - |
| -CF₃ | 120 - 125 | Quartet | ¹J ≈ 270-290 |
Table 1: Predicted ¹³C NMR data for this compound in CDCl₃.
¹H NMR: Positional Information
The ¹H NMR spectrum reveals the arrangement of protons on the cyclohexanone ring. The signals are expected to be complex due to overlapping multiplets and diastereotopicity.
-
Expected Signals:
-
C2-H Proton: The single proton on the carbon bearing the CF₃ group is expected to be the most downfield of the aliphatic protons, likely in the δ 2.8-3.2 ppm range. It will appear as a multiplet due to coupling with the adjacent protons on C3 and C6, and potentially a three-bond coupling to the fluorine atoms (³J_HF).
-
C6 Protons: The two protons alpha to the carbonyl group are diastereotopic and will appear as distinct multiplets, expected around δ 2.3-2.6 ppm .
-
C3, C4, C5 Protons: The remaining six protons on the ring will appear as a series of overlapping multiplets in the upfield region, typically δ 1.6-2.2 ppm .[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is dominated by the carbonyl and C-F bond vibrations.
-
Carbonyl (C=O) Stretch: Unsubstituted cyclohexanone exhibits a strong, sharp C=O stretching absorption at approximately 1715 cm⁻¹.[7][8] Due to the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group, this bond is strengthened and shortened. This will cause a shift to a higher frequency (a "blue shift"). The C=O stretch for this compound is therefore predicted to be in the range of 1735-1750 cm⁻¹ .[9] This significant shift is a key indicator of α-trifluoromethylation.
-
C-F Stretches: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ . These are often multiple, broad, and intense peaks, providing secondary confirmation of the CF₃ group's presence.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C=O Stretch | 1735 - 1750 | Strong, Sharp |
| C-F Stretches | 1100 - 1300 | Very Strong, Broad |
Table 2: Predicted key IR absorption bands for this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 166 , corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[10][11]
-
Loss of •CF₃: Alpha-cleavage leading to the loss of a trifluoromethyl radical (mass 69) is highly probable, resulting in a stable acylium ion at m/z 97 .
-
Loss of C₃H₅O•: Alpha-cleavage on the other side of the carbonyl group, involving ring opening, can lead to the loss of a C₃H₅O• fragment, generating an ion at m/z 81 .
-
Retro-Diels-Alder Fragmentation: Cyclic ketones can undergo characteristic ring-cleavage reactions. A common fragmentation for cyclohexanone itself yields a prominent peak at m/z 55.[12] A similar fragmentation is expected here, leading to a base peak at m/z 55 .
-
Loss of HF: The loss of hydrogen fluoride (mass 20) from the molecular ion could lead to a peak at m/z 146 .[13]
-
Experimental Protocols
To ensure the acquisition of high-quality data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2.5 s.
-
Relaxation Delay (d1): 2 s.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.1 s.
-
Relaxation Delay (d1): 2 s.
-
Number of Scans: 1024.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 200 ppm.
-
Reference: No internal standard needed; reference externally to a sealed CFCl₃ standard or use the spectrometer's calibrated frequency.
-
Number of Scans: 64.
-
IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: EI at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The definitive presence of the trifluoromethyl group is confirmed by a characteristic signal in the ¹⁹F NMR spectrum and intense C-F stretching bands in the IR spectrum. The ketone functionality is identified by the carbonyl resonance in the ¹³C NMR spectrum and a significantly blue-shifted C=O stretch in the IR spectrum. Finally, ¹H NMR and mass spectrometry fragmentation patterns provide the necessary details to confirm the overall connectivity and molecular weight. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important fluorinated building block.
References
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ChemSynthesis. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Trifluoromethyl-cyclohexanone. Wiley-VCH GmbH. Retrieved January 11, 2026, from [Link]
-
Spherix. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved January 11, 2026, from [Link]
- Powers, D. C., & Ritter, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8563–8569.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]
- Schindler, C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
-
Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (BMDB0003315). Retrieved January 11, 2026, from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved January 11, 2026, from [Link]
- Godsell, J. A., et al. (1963). Nuclear magnetic resonance spectra of fluorocarbons. Part I.—19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society, 2433-2442.
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Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone at BMRB (bmse000405). Retrieved January 11, 2026, from [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 11, 2026, from [Link]
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Larsen, B. S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 11, 2026, from [Link]
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Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved January 11, 2026, from [Link]
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Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved January 11, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the protons at carbons 3, 4, 5 of 2c (400 MHz, C 6 D 6 ). Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). (-)-(5R)-2,2,5-trimethylcyclohexanone. Retrieved January 11, 2026, from [Link]
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Introduction: The Significance of the Trifluoromethyl Group in Cyclohexanone Scaffolds
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This is primarily due to the high electronegativity of fluorine, which imparts unique electronic characteristics, enhances metabolic stability, and can improve binding affinity in biological systems. This compound is a key chemical building block that combines the versatile reactivity of a cyclohexanone ring with the property-modulating effects of a -CF3 group.
As a Senior Application Scientist, this guide aims to provide a comprehensive, field-proven overview of the core physical and spectroscopic properties of this compound. The information herein is synthesized from reliable chemical data sources to support its application in synthetic chemistry, materials science, and drug development. We will delve into not just the data itself, but the causality behind the measurements and the logic of its structural characterization.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any experimental work. This compound is registered under several identifiers, ensuring unambiguous reference in literature and procurement.
| Identifier | Value | Source |
| CAS Number | 56734-74-8 | [1][2][3] |
| Molecular Formula | C₇H₉F₃O | [1][2][4][5] |
| Molecular Weight | 166.14 g/mol | [1][2][4] |
| InChI Key | RZSQHJQIBOWYSQ-UHFFFAOYNA-N | [1][4] |
| SMILES | FC(F)(F)C1CCCCC1=O | [1][4] |
The structure, visualized below, consists of a six-membered carbon ring containing a ketone functional group, with a trifluoromethyl group substituted at the alpha-position (carbon-2).
Caption: Conceptual workflow for spectroscopic validation.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this. The mass spectrum provides the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M+) : The exact mass is 166.060549 g/mol . [4]The nominal mass of 166 g/mol corresponds to the molecular formula C₇H₉F₃O. [4]* Key Fragmentation : The fragmentation pattern in MS is a molecular fingerprint. While detailed fragmentation data is not provided in the search results, one would expect to see the loss of the -CF₃ group (mass 69) and other fragments resulting from the cleavage of the cyclohexanone ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the number and electronic environment of carbon atoms in the molecule.
-
Solvent : Data is typically recorded in deuterated chloroform (CDCl₃). [3]* Reference : A known literature reference for the ¹³C NMR data is M. Tordeux, J. Leroy, C. Wakselman, Org. Magn. Resonance 14, 407 (1980). [3]* Expected Chemical Shifts :
-
C=O (Ketone Carbon) : Expected to be significantly downfield (δ > 200 ppm) due to the deshielding effect of the oxygen atom.
-
C-CF₃ (Quaternary Carbon) : The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift will be influenced by the strong electron-withdrawing nature of the -CF₃ group.
-
CF₃ (Trifluoromethyl Carbon) : This carbon will also show a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to ¹J(C-F) coupling and will have a distinct chemical shift.
-
Cyclohexane Carbons : The remaining four CH₂ carbons of the ring will appear in the aliphatic region (δ ~ 20-40 ppm).
-
Synthesis Methodology
The synthesis of fluorinated compounds requires specialized reagents and techniques. A common approach for introducing trifluoromethyl groups involves the use of specific trifluoromethylating agents. While a direct, detailed protocol for this compound was not found, a plausible synthetic pathway can be inferred from related chemistry, such as the condensation of enamines with trifluoroethyl vinyl ketone to produce related cyclohexenones. [6] A general, self-validating protocol would involve the following logical steps:
Caption: A logical workflow for the synthesis of α-substituted ketones.
Illustrative Protocol Steps:
-
Enamine Formation : Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine. This step is crucial as it activates the α-position for nucleophilic attack.
-
Trifluoromethylation : The enamine is then reacted with an electrophilic trifluoromethylating agent.
-
Hydrolysis : The resulting intermediate is hydrolyzed with an aqueous acid wash (workup) to regenerate the ketone functionality, yielding the crude product.
-
Purification : The crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.
-
Validation : The final product's identity and purity are confirmed using the spectroscopic methods (NMR, MS) described in the previous section.
Safety and Handling
As a flammable and irritant chemical, proper handling of this compound is paramount. The protocols described are self-validating systems for ensuring laboratory safety.
-
GHS Hazard Statements :
-
H226: Flammable liquid and vapor. [1] * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. [1]* Precautionary Measures :
-
P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [7] * P243 : Take precautionary measures against static discharge. [7] * P261 : Avoid breathing mist, vapors, or spray. [7] * P280 : Wear protective gloves, eye protection, and face protection. [7]* Storage : Keep the container tightly closed in a dry, well-ventilated place. [7]* Transport : The compound is classified under UN number UN1224 as a flammable liquid (Transport Hazard Class 3, Packing Group III).
-
Conclusion
This compound is a valuable fluorinated building block with well-defined physical properties. Its characterization relies on standard analytical techniques that confirm its structure and purity. The presence of the trifluoromethyl group makes it a flammable liquid with irritant properties, necessitating adherence to strict safety protocols. The data and workflows presented in this guide provide a solid foundation for researchers and scientists to confidently incorporate this compound into their synthetic and developmental programs.
References
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Keto-enol tautomerism in 2-(Trifluoromethyl)cyclohexanone
An In-Depth Technical Guide to the Keto-Enol Tautomerism in 2-(Trifluoromethyl)cyclohexanone
Abstract
This technical guide provides a comprehensive analysis of the keto-enol tautomerism in this compound, a molecule of significant interest in synthetic and medicinal chemistry. The presence of the strongly electron-withdrawing trifluoromethyl group at the α-position profoundly influences the position of the tautomeric equilibrium, leading to a marked stabilization of the enol form. This document elucidates the fundamental principles governing this equilibrium, including thermodynamic drivers, mechanistic pathways, and the significant impact of the solvent environment. We present detailed methodologies for the characterization and quantification of the tautomers using modern spectroscopic techniques, with a focus on Nuclear Magnetic Resonance (NMR). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical phenomenon.
Introduction: The Unique Nature of α-Trifluoromethyl Ketones
Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, involving the interconversion of a ketone or aldehyde (the keto form) and its corresponding vinyl alcohol (the enol form).[1][2] For simple ketones like cyclohexanone, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]
The introduction of a trifluoromethyl (CF₃) group at the α-carbon, as in this compound, dramatically alters this landscape. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This has two primary consequences that stabilize the enol tautomer:
-
Increased Acidity of the α-Proton: The inductive effect of the CF₃ group significantly increases the acidity of the α-proton, facilitating its removal and the formation of the enolate intermediate, a key step in tautomerization.[3][4]
-
Stabilization of the Enol Form: The electron-withdrawing nature of the CF₃ group stabilizes the electron-rich C=C double bond of the enol form. Furthermore, the enol can form a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, a feature that is particularly favorable in non-polar solvents.[2][5][6]
This guide will dissect these influencing factors, providing both the theoretical basis and the practical experimental framework for studying this equilibrium.
Mechanistic Pathways of Tautomerization
The interconversion between the keto and enol forms does not occur spontaneously at a significant rate but is effectively catalyzed by both acids and bases.[1][2]
Acid-Catalyzed Tautomerization
Under acidic conditions, the process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and further enhances the acidity of the α-proton. A weak base (e.g., the solvent) then removes the α-proton to yield the enol.
Caption: Acid-catalyzed keto-enol tautomerization pathway.
Base-Catalyzed Tautomerization
In the presence of a base, the α-proton is removed first, forming a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate by a proton source (e.g., the conjugate acid of the base or the solvent) yields the enol form.
Caption: Base-catalyzed keto-enol tautomerization pathway.
Critical Factors Governing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not fixed but is highly sensitive to environmental factors, most notably the solvent.
Solvent Effects
The choice of solvent can dramatically shift the equilibrium by preferentially solvating and stabilizing one tautomer over the other.[7][8]
-
Non-polar, Aprotic Solvents (e.g., CCl₄, cyclohexane, benzene): These solvents strongly favor the enol form. They do not interfere with the stabilizing intramolecular hydrogen bond of the enol, making it the dominant species.[7][9]
-
Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, which may slightly disrupt the enol's internal hydrogen bond. However, the keto form is often more polar, and its dipole moment is stabilized by these solvents, shifting the equilibrium towards the keto form compared to non-polar media.[10]
-
Polar, Protic Solvents (e.g., water, methanol): These solvents significantly favor the keto form. They are effective hydrogen bond donors and acceptors, forming strong intermolecular hydrogen bonds with the carbonyl group of the keto tautomer.[7][8] Concurrently, they disrupt the crucial intramolecular hydrogen bond that stabilizes the enol form.[5]
Table 1: Predicted Solvent Influence on the Tautomeric Equilibrium of this compound
| Solvent Class | Example Solvent | Primary Interaction | Favored Tautomer | Predicted Keq ([Enol]/[Keto]) |
|---|---|---|---|---|
| Non-polar Aprotic | Cyclohexane | Minimal interaction; preserves intramolecular H-bond | Enol | High (>10) |
| Polar Aprotic | Acetone | Dipole-dipole interactions; H-bond acceptor | Keto | Moderate (~1) |
| Polar Protic | Methanol | Intermolecular H-bonding with both forms | Keto | Low (<0.1) |
Experimental Characterization and Quantification
A multi-faceted spectroscopic approach is essential for the unambiguous characterization and quantification of the keto and enol tautomers. The interconversion is typically slow on the NMR timescale, allowing for the distinct observation of signals from both species in solution.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise ratio of keto to enol forms in solution.[12]
-
¹H NMR: The enol form exhibits a characteristic downfield signal for the enolic hydroxyl proton (δ > 10 ppm), often broadened by exchange.[13] The keto form will show a distinct signal for the α-proton. The ratio of the integrals of these unique signals allows for direct calculation of the equilibrium constant.
-
¹³C NMR: The carbonyl carbon of the keto form (δ > 200 ppm) is readily distinguished from the C=O (δ ~180-190 ppm) and C=C carbons (δ ~100-120 ppm) of the enol form.
-
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. The chemical shift of the CF₃ group is highly sensitive to its electronic environment and will differ significantly between the keto and enol tautomers, providing an independent and often very clean method for quantification.[9][13]
Table 2: Representative NMR Chemical Shifts (δ, ppm) for Tautomers
| Nucleus | Keto Form | Enol Form | Key Differentiator |
|---|---|---|---|
| ¹H | α-CH (~3.5-4.0) | Enolic OH (>10), Vinyl CH (~5.5-6.0) | Presence of enolic OH signal |
| ¹³C | C=O (>200) | C-O (~185), C=C (~110) | Carbonyl vs. enol carbons |
| ¹⁹F | CF₃ (e.g., ~ -65) | CF₃ (e.g., ~ -70) | Different electronic environments |
Infrared (IR) Spectroscopy
IR spectroscopy provides clear qualitative evidence for the presence of each tautomer by identifying their characteristic functional group vibrations.[14][15]
-
Keto Form: A strong, sharp absorption band corresponding to the C=O stretch, typically found around 1715-1730 cm⁻¹.
-
Enol Form: The disappearance or significant weakening of the C=O ketone band and the appearance of a C=C stretching band (1600-1650 cm⁻¹) and a very broad O-H stretching band (2500-3200 cm⁻¹), indicative of a strongly hydrogen-bonded hydroxyl group.[16]
X-ray Crystallography
Should the compound crystallize as a single tautomer, X-ray crystallography can provide definitive, unambiguous proof of the solid-state structure, including precise bond lengths and angles.[17][18] This technique is the gold standard for structural elucidation but provides no information about the equilibrium in solution.[19]
Experimental Protocol: NMR-Based Determination of the Tautomeric Equilibrium
This protocol outlines a self-validating system for quantifying the keto-enol equilibrium constant (Keq).
Objective: To determine the Keq for this compound in various deuterated solvents.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD) directly within a clean, dry 5 mm NMR tube.
-
Ensure the solution is dilute to minimize intermolecular interactions.[11]
-
Seal the tube and allow it to equilibrate at a constant temperature (e.g., 298 K) for at least 24 hours to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Acquire a ¹⁹F NMR spectrum. This often provides a simpler spectrum for quantification.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
In the ¹H spectrum, carefully integrate a well-resolved signal unique to the keto form (e.g., the α-proton) and a signal unique to the enol form (e.g., the enolic OH).
-
In the ¹⁹F spectrum, integrate the two distinct signals corresponding to the CF₃ group in the keto and enol forms.
-
Calculate the mole fraction of each tautomer. For example, using ¹H NMR:
-
Mole % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
-
Mole % Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100
-
-
-
Equilibrium Constant Calculation:
-
Calculate Keq as the ratio of the mole fractions or concentrations:
-
Keq = [Enol] / [Keto]
-
-
Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.
Conclusion
The keto-enol tautomerism of this compound is a prime example of how electronic effects can fundamentally alter chemical equilibria. The powerful electron-withdrawing nature of the trifluoromethyl group dramatically stabilizes the enol tautomer, shifting the equilibrium away from the keto form that predominates in simple cyclohexanones. This equilibrium is highly tunable, demonstrating a strong dependence on the hydrogen-bonding capabilities and polarity of the solvent. A thorough understanding and quantification of this tautomerism, primarily achieved through NMR spectroscopy, are critical for predicting the reactivity, bioavailability, and pharmacokinetic properties of molecules containing this important structural motif, making it a vital area of study for synthetic and medicinal chemists.
References
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- (n.d.). Keto-Enol Tautomerization.
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Stability and Storage of 2-(Trifluoromethyl)cyclohexanone: An In-depth Technical Guide
Introduction
2-(Trifluoromethyl)cyclohexanone is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group can profoundly alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. As a key building block, ensuring the purity and stability of this compound is paramount for the synthesis of complex molecular architectures and the reliability of research outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its integrity.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including its susceptibility to hydrolysis, keto-enol tautomerism, and photochemical decomposition. Understanding these potential degradation pathways is crucial for implementing appropriate storage and handling protocols.
Hydrolysis and Hydrate Formation
Trifluoromethyl ketones are known to be susceptible to hydrolysis, forming stable hydrates.[1][2][3][4] This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The resulting hydrate is stabilized by the formation of intramolecular hydrogen bonds.
The equilibrium between the ketone and its hydrate can be influenced by the presence of moisture and the pH of the environment. Acidic or basic conditions can catalyze the hydration process. For researchers, the formation of the hydrate can be a significant issue, as it alters the physical and chemical properties of the compound and can complicate subsequent reactions.
dot graph TD { A[Ketone] -- H2O --> B(Hydrate); B -- Dehydration --> A; subgraph "Equilibrium" A B end }
Caption: Equilibrium between this compound and its hydrate.
Keto-Enol Tautomerism
Like other ketones, this compound can exist in equilibrium with its enol tautomer.[5][6] The presence of the electron-withdrawing trifluoromethyl group can significantly influence the position of this equilibrium.[7][8] While the keto form is generally more stable for simple ketones, the enol form of α-fluorinated ketones can be stabilized by intramolecular hydrogen bonding and electronic effects.[9]
The enol form is typically more reactive than the keto form and can participate in a variety of side reactions, potentially leading to the formation of impurities over time. The tautomeric equilibrium is influenced by factors such as solvent polarity and temperature.
dot graph TD { subgraph "Keto-Enol Tautomerism" A["Keto form"] <=> B["Enol form"]; end }
Caption: Keto-enol tautomerism in this compound.
Photochemical Decomposition
Research has indicated that this compound is susceptible to photochemical reactions.[10] Exposure to light, particularly in the UV region, can induce electronic transitions in the molecule, leading to the formation of reactive intermediates and subsequent degradation products. The specific photochemical degradation pathways can be complex and may involve Norrish-type reactions or other radical-mediated processes. This sensitivity to light underscores the importance of storing the compound in light-resistant containers.
Thermal Decomposition
While specific studies on the thermal decomposition of this compound are limited, the thermal behavior of related compounds such as cyclohexane and fluorinated organic molecules can provide insights.[11][12][13] At elevated temperatures, cleavage of the C-C bonds within the cyclohexanone ring is a likely decomposition pathway. The presence of the trifluoromethyl group may also influence the decomposition mechanism. It is crucial to avoid exposing the compound to high temperatures to prevent thermal degradation.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][10] | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects the compound from atmospheric moisture, which can lead to hydrate formation. |
| Light Exposure | Store in an amber or opaque container. | Prevents photochemical decomposition.[10] |
| Container | Use a tightly sealed container made of an inert material (e.g., glass). | Prevents contamination and evaporation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood.[1] | The compound may be volatile and harmful if inhaled. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][10] | Protects against skin and eye irritation. |
Protocol for Stability Assessment
Regular assessment of the purity of this compound is essential, especially for long-term storage or when used in sensitive applications. A combination of analytical techniques can provide a comprehensive purity profile.
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity assessment of this compound.
Step-by-Step Methodology
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for the analysis of ketones (e.g., a mid-polarity column).
-
-
Analysis:
-
Inject the sample into the GC.
-
Run a suitable temperature program to separate the components.
-
Analyze the resulting mass spectra to identify any impurities.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for confirming the structure of the compound and for quantitative analysis (qNMR).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl3).
-
-
Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral ratios and the known weights of the sample and standard.[14]
-
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. By understanding its potential degradation pathways—hydrolysis, keto-enol tautomerism, and photochemical decomposition—and by implementing proper storage and handling procedures, researchers can ensure the integrity of this valuable fluorinated building block. Regular purity assessment using a combination of analytical techniques such as GC-MS and NMR is recommended to monitor the quality of the compound over time.
References
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). ResearchGate. [Link]
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. (n.d.). ResearchGate. [Link]
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Semisch, C., & Margaretha, P. (1986). Photochemistry of 2-(Perfluoroalkyl)cycloalkanones. Journal of Fluorine Chemistry, 30(4), 471–475. [Link]
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Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PMC - NIH. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH. [Link]
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Some examples of experimentally reported fluorinated cyclohexanes. (n.d.). ResearchGate. [Link]
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(PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. (2020). ResearchGate. [Link]
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22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]
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Keto/Enol Tautomerization. (n.d.). Oregon State University. [Link]
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Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (n.d.). ChemRxiv. [Link]
-
Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. (2022). YouTube. [Link]
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Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). PMC - NIH. [Link]
-
Exploring the Principles of GC-MS: Techniques and Applications. (2025). Preprints.org. [Link]
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Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). ACS Publications. [Link]
-
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. (2021). Harvard University. [Link]
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The thermal decomposition of trifluoroacetic acid. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
-
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (n.d.). RSC Publishing. [Link]
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Thermal Decomposition of 2-Cyclopentenone. (n.d.). PMC - NIH. [Link]
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A-Z Guide to Sourcing 2-(Trifluoromethyl)cyclohexanone for Advanced Research & Development
Abstract
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals on the procurement of 2-(Trifluoromethyl)cyclohexanone (CAS No. 56734-74-8). The incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] this compound is a key building block in this field, making the selection of a high-quality, reliable commercial supplier paramount to research success. This document provides a comprehensive overview of the commercial supplier landscape, a robust framework for supplier and product quality evaluation, and essential protocols for safe handling and in-house verification.
Introduction: The Strategic Importance of this compound
This compound is a fluorinated organic compound featuring a cyclohexanone ring substituted at the alpha-position with a trifluoromethyl group. This structure makes it an exceptionally valuable synthon for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The strong electron-withdrawing nature of the -CF3 group significantly influences the reactivity of the adjacent carbonyl group and can introduce conformational constraints, properties that medicinal chemists leverage to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.[2][5] Given its role as a foundational precursor, the purity and isomeric integrity of the starting material are non-negotiable for ensuring the reproducibility and success of multi-step synthetic campaigns.
Part I: The Commercial Supplier Landscape
Sourcing high-purity this compound requires careful navigation of a market comprised of large, well-established chemical manufacturers and specialized niche suppliers. Major suppliers like Sigma-Aldrich (now part of MilliporeSigma), Thermo Scientific Chemicals (which has incorporated the Alfa Aesar portfolio), and TCI Chemicals are often the first port of call for researchers due to their extensive catalogs and established distribution networks.[6][7][8] However, it is crucial to look beyond brand recognition and scrutinize the specific product offerings.
| Supplier | Example Product Number(s) | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich | MNO000035 | AldrichCPR | 1 g | Marketed for early discovery research; buyer assumes responsibility to confirm identity/purity as analytical data is not collected by the supplier for this specific product grade. |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | AAH33423MD | 97% | 250 mg, 1 g | This product was originally part of the Alfa Aesar portfolio.[6][9] Detailed specifications, including boiling point, are typically provided.[6][10] |
| TCI America | Not explicitly found for the 2-isomer, but TCI is a major supplier of fluorinated building blocks. | Varies | Research to Bulk | A leading manufacturer of a wide range of chemical reagents; custom synthesis is often an option. |
| Aladdin Scientific (via distributors like CP Lab Safety) | ALA-T171022-1g | Not specified, research grade | 1 g | Often listed as a building block for protein degraders, indicating its relevance in cutting-edge research.[11] |
Disclaimer: This table is for illustrative purposes. Product availability, specifications, and catalog numbers are subject to change. Always consult the supplier's official website for the most current information.
Supplier Selection Workflow
Choosing the right supplier is a multi-step process that balances cost, quality, and reliability. The following workflow diagram illustrates a systematic approach to supplier qualification.
Caption: Systematic workflow for selecting and validating a chemical supplier.
Part II: Technical & Quality Evaluation Protocol
Trust in a chemical supplier is built on verifiable data. A Certificate of Analysis (CoA) is the primary document for assessing quality, but it should be treated as a starting point for your own evaluation.[12]
Causality in Quality Assessment
Why is this level of scrutiny necessary? An uncharacterized impurity, even at a level of 1-2%, can have profound consequences. It may act as a catalyst poison, introduce an unexpected reaction pathway, or, in a biological context, exhibit off-target effects that confound experimental results. A common pitfall is assuming that "97% purity" is sufficient without knowing the identity of the other 3%.
Step-by-Step Protocol: Validating a Supplier's Product
-
Documentation Review (The CoA and SDS):
-
Request the Lot-Specific CoA: Do not rely on a generic technical data sheet. The CoA provides analytical results for the exact batch you will receive.[13][14][15][16]
-
Identify the Analytical Methods Used: Look for orthogonal methods. For example, purity determined by Gas Chromatography (GC) should be corroborated by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Examine the Data: Check for consistency. Does the NMR spectrum show unexpected peaks? Does the GC trace show significant unidentified impurities?
-
Review the Safety Data Sheet (SDS): This provides critical information on handling, storage, and hazards. This compound is typically a flammable liquid and requires appropriate precautions.[6][17]
-
-
Analytical Verification (In-House Confirmation):
-
Objective: To confirm the identity, purity, and structural integrity of the received material.
-
Method 1: NMR Spectroscopy
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. Verify that the chemical shifts, integrations, and coupling patterns are consistent with the structure of this compound.
-
Acquire a ¹⁹F NMR spectrum. This is a highly sensitive technique for fluorinated compounds. A single, clean signal (likely a singlet or a narrowly coupled multiplet) is expected, confirming the presence and chemical environment of the -CF3 group.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Inject the sample onto a GC-MS system.
-
The GC will confirm the purity, with the area percentage of the main peak corresponding to the sample's purity.
-
The Mass Spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the molecular weight of the compound (166.14 g/mol ), confirming its identity.[6][9]
-
-
Part III: Practical Considerations for Handling & Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17][18]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19]
-
The compound is a flammable liquid.[6] Keep it away from heat, sparks, open flames, and other ignition sources.[17][20] Use non-sparking tools and take precautionary measures against static discharge.[17]
-
-
Storage:
Conclusion
Sourcing this compound, a vital building block for modern drug discovery and materials science, demands more than a simple catalog order. It requires a diligent, evidence-based approach to supplier selection and quality verification. By combining a thorough review of supplier documentation with in-house analytical confirmation, researchers can mitigate risks associated with chemical purity, thereby ensuring the integrity and reproducibility of their scientific work. This guide provides the framework and protocols to empower scientists to make informed procurement decisions, laying a foundation for successful research and development outcomes.
References
-
CP Lab Safety. This compound, 1 gram. [Link]
-
Fisher Scientific. 2-(trifluorométhyl)cyclohexanone, 97 %, Thermo Scientific Chemicals 250 mg. [Link]
-
Thermo Fisher Scientific. Certificate of analysis: 4-(Trifluoromethoxy)benzaldehyde, 94% (Assay). [Link]
-
Alpha Chemika. Certificate of Analysis: CYCLOHEXANONE AR. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis. [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-(Trifluoromethyl)cyclohexanone in Specialty Chemicals. [Link]
-
Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application. [Link]
-
Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
MilliporeSigma. Cyclohexanone. [Link]
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The Trifluoromethyl Ketone Warhead: A Technical Guide to Its Biological Activity and Therapeutic Potential
<
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly privileged moiety. When appended adjacent to a carbonyl group, it creates a trifluoromethyl ketone (TFMK), a unique functional group with potent and diverse biological activities. This guide provides an in-depth technical analysis of TFMKs, elucidating their underlying mechanism of action, exploring their primary biological targets, and detailing the experimental methodologies used to characterize their interactions. We will examine the physicochemical properties that make TFMKs exceptional enzyme inhibitors and present case studies that highlight their successful application in drug discovery, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Trifluoromethyl Group: An Engine of Potency
The trifluoromethyl group is more than a simple methyl isostere; it fundamentally alters the electronic and physicochemical properties of a molecule.[1][2][3] Its powerful electron-withdrawing nature, a consequence of the high electronegativity of fluorine, is central to the activity of TFMKs.[1][4]
Key Physicochemical Properties:
-
Enhanced Electrophilicity: The three fluorine atoms inductively withdraw electron density from the adjacent carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[5] This is the primary driver of the TFMK's biological activity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[1][3] This often leads to improved pharmacokinetic profiles, such as longer in-vivo half-lives.[3]
-
Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake, critical factors for drug efficacy.[1][3]
-
Hydration Equilibrium: In aqueous solution, the electrophilic carbonyl of a TFMK exists in equilibrium with its hydrated gem-diol form.[5][6] This hydrated species is a stable tetrahedral molecule that acts as a transition-state analog for the hydrolysis of peptide and ester bonds, a key feature of its inhibitory mechanism.[7][8][9]
These properties combine to make the TFMK a powerful "warhead" for designing highly potent and selective enzyme inhibitors.
Mechanism of Action: Reversible Covalent Inhibition
Trifluoromethyl ketones are renowned as potent inhibitors of several enzyme classes, particularly serine and cysteine proteases, as well as carboxylesterases.[5][10][11] Their primary mechanism of action involves the formation of a stable, yet often reversible, covalent bond with a nucleophilic residue in the enzyme's active site.[11]
The process begins with the nucleophilic attack by the hydroxyl group of a serine residue (or the thiol group of a cysteine) on the highly electrophilic carbonyl carbon of the TFMK.[5][8] This attack forms a tetrahedral intermediate known as a hemiketal (with serine) or hemithioketal (with cysteine).[5] This adduct is structurally analogous to the natural transition state of peptide or ester hydrolysis, leading to potent, tight-binding inhibition.[7][9]
The inhibition is typically reversible, though the kinetics can vary. Some TFMKs exhibit "slow-binding" or "time-dependent" inhibition, where the formation of the covalent adduct is a slower process, resulting in a gradual increase in inhibitory potency over time.[5][12] This characteristic is crucial to understand during kinetic evaluation, as simple IC₅₀ measurements may not fully capture the inhibitor's true potency.[13]
Caption: Experimental Workflow for Characterizing TFMK Inhibitors.
4.2. Step-by-Step Protocol: Assessing Time-Dependent Inhibition
This protocol is designed to distinguish between rapid equilibrium (fast-on/fast-off) and slow-binding inhibition.
-
Objective: To determine if the inhibitor exhibits time-dependent kinetics.
-
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate
-
TFMK inhibitor stock solution (in DMSO)
-
Assay buffer
-
Microplate reader
-
-
Methodology:
-
Prepare a series of inhibitor dilutions at a constant concentration (e.g., 5x the expected IC₅₀).
-
In a microplate, initiate the enzymatic reaction by adding the substrate to a mixture of the enzyme and assay buffer. This is the control reaction (v₀).
-
Simultaneously, initiate parallel reactions where the enzyme is pre-incubated with the TFMK inhibitor for varying periods (e.g., 0, 5, 15, 30, 60 minutes) before the addition of the substrate.
-
Monitor the reaction progress (fluorescence or absorbance) over time for all wells.
-
Calculate the initial velocity (vᵢ) for each pre-incubation time point.
-
Analysis: Plot the ratio of inhibited to uninhibited rates (vᵢ/v₀) against the pre-incubation time. A flat line indicates a fast-on/fast-off mechanism. A downward sloping curve, showing increased inhibition with longer pre-incubation, is indicative of a slow-binding or time-dependent mechanism. [13]
-
4.3. Step-by-Step Protocol: Confirming Covalent Adduct Formation via Mass Spectrometry
This protocol provides definitive evidence of a covalent interaction between the inhibitor and the enzyme.
-
Objective: To detect the mass shift corresponding to the covalent addition of the TFMK inhibitor to the target enzyme.
-
Materials:
-
Purified target enzyme
-
TFMK inhibitor
-
Incubation buffer
-
MALDI-TOF or ESI-MS Mass Spectrometer
-
-
Methodology:
-
Incubate the target enzyme with a molar excess (e.g., 10-fold) of the TFMK inhibitor for a sufficient period (e.g., 2-4 hours) to allow for adduct formation.
-
As a control, incubate the enzyme with the vehicle (DMSO) under identical conditions.
-
Desalt the samples to remove unbound inhibitor and buffer components.
-
Analyze both the inhibitor-treated and control enzyme samples by mass spectrometry.
-
Analysis: Compare the mass spectra. A mass increase in the treated sample that corresponds to the molecular weight of the TFMK inhibitor confirms the formation of a 1:1 covalent adduct. [14]This provides unequivocal proof of the covalent mechanism.
-
Synthetic Strategies
The synthesis of TFMKs is a well-established field, providing medicinal chemists with multiple routes to access these valuable compounds. [15][16][17]Common strategies often involve:
-
Nucleophilic Trifluoromethylation: Using reagents like Ruppert-Prakash reagent (TMSCF₃) or fluoroform (HCF₃) to add a CF₃ group to esters or other carbonyl precursors. [6][17]* Oxidation of Precursors: A frequent final step involves the oxidation of a secondary alcohol precursor to the ketone, often using reagents like the Dess-Martin periodinane. [5]* Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to construct the carbon skeleton before introducing the TFMK moiety. [17] The choice of synthetic route depends on the overall molecular structure, desired stereochemistry, and scalability. [5]
Conclusion and Future Outlook
Trifluoromethyl ketones represent a powerful and versatile class of enzyme inhibitors with proven therapeutic relevance. Their unique mechanism of reversible covalent inhibition, driven by the potent electron-withdrawing nature of the CF₃ group, allows for the design of highly potent and often selective compounds. From targeting proteases in infectious diseases to modulating kinases in cancer, the applications for TFMKs continue to expand.
Future research will likely focus on refining the selectivity of TFMK inhibitors to minimize off-target effects and exploring their application against a broader range of enzyme targets. As our understanding of disease biology deepens, the rational design of TFMK-based inhibitors will remain a vital strategy in the development of next-generation therapeutics. The robust experimental characterization, moving beyond simple screening to detailed mechanistic studies, is paramount to unlocking the full potential of this remarkable chemical warhead.
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Shao, Y. M., Yang, W. B., Kuo, T. H., Tsai, K. C., Lin, C. H., Yang, A. S., Liang, P. H., & Wong, C. H. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652–4660. [Link]
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Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4293. [Link]
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Wadkins, R. M., Hyatt, J. L., Yoon, K. J., Morton, C. L., Lee, R. E., & Potter, P. M. (2005). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of Medicinal Chemistry, 48(11), 3794–3805. [Link]
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Mague, J. T. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(64), 8859-8873. [Link]
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Shao, Y. M., Yang, W. B., Kuo, T. H., Tsai, K. C., Lin, C. H., Yang, A. S., ... & Wong, C. H. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 16(8), 4652-4660. [Link]
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Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-469. [Link]
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Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-469. [Link]
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Al-Amin, M., & Toste, F. D. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry–A European Journal, e202501613. [Link]
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Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-469. [Link]
-
Sano, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 469-476. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
Wang, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4293. [Link]
-
Al-Jahdali, M. A., & Al-Qahtani, M. H. (2018). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of molecular modeling, 24(10), 282. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]
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de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Szabó, D., et al. (2002). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Journal of Antimicrobial Chemotherapy, 50(2), 197-203. [Link]
-
Wang, Y., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
-
Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals (pp. 219-249). CRC Press. [Link]
-
Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4293. [Link]
-
Wheelock, C. E., et al. (2004). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Journal of Pharmacology and Experimental Therapeutics, 308(2), 697-707. [Link]
-
Mizuta, S., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]
-
de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Compounds in Modern Pharmaceuticals. [Link]
-
Sridevi, C., & Reddy, T. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7247. [Link]
-
Al-Horani, R. A. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5646. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
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The Strategic Incorporation of Fluorine: A Technical Guide to Organofluorine Chemistry for Drug Discovery and Development
Abstract
The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This guide provides an in-depth technical overview of organofluorine chemistry for researchers, scientists, and drug development professionals. We will dissect the fundamental principles that make fluorine a unique tool for modulating molecular properties, explore the primary synthetic strategies for forging the formidable carbon-fluorine bond, and offer practical insights into the selection of reagents and reaction conditions. By explaining the causality behind experimental choices, this paper aims to equip scientists with the foundational knowledge required to strategically leverage organofluorine chemistry in the design of next-generation therapeutics.
The Unparalleled Influence of Fluorine in Molecular Design
The outsized impact of fluorine in drug design stems from its unique atomic properties. As the most electronegative element, fluorine's introduction into a molecule imparts profound and often predictable changes to its physicochemical and biological profile.[3]
The Carbon-Fluorine Bond: A Nexus of Strength and Polarity
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[4] This exceptional strength is a direct consequence of the large electronegativity difference between carbon (2.55) and fluorine (3.98), which results in a highly polarized and relatively short bond (typically around 1.35 Å).[4][5] This inherent stability often translates to increased metabolic resistance in drug candidates, as the C-F bond is less susceptible to enzymatic cleavage.[5][6]
The high polarity of the C-F bond also significantly influences a molecule's conformation and electronic properties. The strong dipole moment can alter intramolecular and intermolecular interactions, including hydrogen bonding capabilities, which can be pivotal for target binding affinity.[]
Modulating Physicochemical Properties for Enhanced Drug-Likeness
The strategic replacement of a hydrogen atom with fluorine can fine-tune several key drug-like properties:
-
Metabolic Stability: As mentioned, the strength of the C-F bond can block metabolic oxidation at specific sites, prolonging the half-life of a drug.[6][]
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[6][]
-
pKa Modification: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a drug at physiological pH. This can have profound effects on solubility, receptor binding, and cell permeability.
-
Conformational Control: The steric bulk of fluorine, though only slightly larger than hydrogen, combined with its electronic effects, can influence molecular conformation. This can be exploited to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.[5][]
The following table summarizes the key properties of the C-F bond in comparison to other carbon-halogen bonds.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Electronegativity of Halogen |
| C-H | ~104.9 | ~1.09 | 2.20 |
| C-F | ~115 | ~1.35 | 3.98 |
| C-Cl | ~83.7 | ~1.77 | 3.16 |
| C-Br | ~72.1 | ~1.94 | 2.96 |
| C-I | ~57.6 | ~2.14 | 2.66 |
| Data compiled from reference[4]. |
Core Synthetic Strategies for Carbon-Fluorine Bond Formation
The construction of the C-F bond presents unique challenges due to the high reactivity of many fluorinating agents and the often-low nucleophilicity of the fluoride ion. The two primary strategies employed are nucleophilic and electrophilic fluorination.
Nucleophilic Fluorination: The Power of the Fluoride Anion
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻). This approach is typically governed by an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center.[8]
Causality in Experimental Design: The primary challenge in nucleophilic fluorination is the low solubility and nucleophilicity of common fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF).[9] To overcome this, polar aprotic solvents such as DMF and DMSO are employed to better solvate the fluoride anion.[8] Additionally, phase-transfer catalysts, such as crown ethers or tetraalkylammonium salts, are often used to shuttle the fluoride ion into the organic phase and enhance its reactivity.[10]
Common Nucleophilic Fluorinating Reagents:
-
Alkali Metal Fluorides (KF, CsF): These are cost-effective but require harsh reaction conditions and are often hampered by low solubility.[11]
-
Tetrabutylammonium Fluoride (TBAF): More soluble in organic solvents, but often comes as a hydrate, which can reduce its reactivity. Anhydrous forms are more effective but also more hygroscopic.[8][10]
-
Sulfur-Based Reagents (DAST, Deoxo-Fluor®): These are effective for converting alcohols and carbonyls to their corresponding fluorides but can be thermally unstable and require careful handling.[8][11]
Representative Protocol: Nucleophilic Fluorination of an Alkyl Tosylate
This protocol describes a typical SN2 displacement of a tosylate leaving group using spray-dried potassium fluoride and a phase-transfer catalyst.
Materials:
-
Alkyl tosylate (1.0 equiv)
-
Spray-dried Potassium Fluoride (3.0 equiv)
-
Kryptofix 222 (0.1 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyl tosylate, spray-dried potassium fluoride, and Kryptofix 222.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Justification of Protocol Choices:
-
Spray-dried KF: Increases the surface area and reactivity of the fluoride source.
-
Kryptofix 222: A phase-transfer catalyst that complexes with the potassium ion, liberating a "naked" and more nucleophilic fluoride anion.
-
Anhydrous Acetonitrile: A polar aprotic solvent that enhances the nucleophilicity of the fluoride ion. The absence of water is critical to prevent the formation of less reactive hydrated fluoride.
Electrophilic Fluorination: Taming the "F+" Synthon
Electrophilic fluorination introduces a fluorine atom to a nucleophilic carbon center, such as an enol, enolate, or electron-rich aromatic ring.[12] This method utilizes reagents where the fluorine atom is bonded to a highly electron-withdrawing group, rendering it electrophilic.[13]
Causality in Experimental Design: The choice of an electrophilic fluorinating reagent is dictated by the nucleophilicity of the substrate and the desired selectivity. Reagents with N-F bonds have become the workhorses of electrophilic fluorination due to their relative stability, safety, and tunable reactivity compared to earlier reagents like elemental fluorine.[13][14] The mechanism is still a subject of some debate but is often considered to proceed through an SN2-type pathway or a single-electron transfer (SET) process.[13]
Common Electrophilic Fluorinating Reagents:
-
N-Fluorobenzenesulfonimide (NFSI): A versatile and widely used reagent for the fluorination of a broad range of nucleophiles.[13][14]
-
Selectfluor® (F-TEDA-BF₄): A highly reactive and user-friendly crystalline solid, often used for the fluorination of less reactive substrates.[13][15]
-
N-Fluoro-o-benzenedisulfonimide (NFOBS): Another effective N-F reagent used in various fluorination reactions.[13]
Representative Protocol: α-Fluorination of a Ketone
This protocol details the electrophilic fluorination of a ketone via its lithium enolate.
Materials:
-
Ketone (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve NFSI in anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Justification of Protocol Choices:
-
LDA at -78 °C: A strong, non-nucleophilic base used to quantitatively and regioselectively form the kinetic enolate of the ketone. The low temperature prevents side reactions.
-
NFSI: A reliable electrophilic fluorine source that is compatible with the enolate.
-
Anhydrous THF: A suitable aprotic solvent for enolate formation and subsequent fluorination.
Asymmetric Fluorination: The Chiral Dimension
The synthesis of enantiomerically pure organofluorine compounds is of paramount importance, as the stereochemistry of a drug is critical to its biological activity. Asymmetric fluorination can be achieved through various catalytic strategies, including the use of chiral transition metal complexes, organocatalysts, and phase-transfer catalysts.[16][17] These methods enable the enantioselective installation of fluorine, often with high levels of stereocontrol.[18][19]
The development of catalytic enantioselective fluorination has been a major focus in recent years, with methods now available for the asymmetric fluorination of β-ketoesters, aldehydes, and other prochiral nucleophiles.[20]
Visualization of Key Concepts
Diagram 1: Nucleophilic vs. Electrophilic Fluorination
Caption: Comparison of nucleophilic and electrophilic fluorination pathways.
Diagram 2: Workflow for Reagent Selection
Caption: Decision workflow for selecting a fluorination strategy.
Safety Considerations in Organofluorine Chemistry
Working with fluorinating agents requires strict adherence to safety protocols. Many of these reagents are toxic, corrosive, and can react violently with incompatible materials.[21]
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.[22] For particularly hazardous reagents, a glove box may be necessary.[22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[22][23] Consult the manufacturer's compatibility chart for proper glove selection.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[24] For work involving hydrogen fluoride (HF) or reagents that can generate it, a tube of calcium gluconate gel should be on hand to treat skin exposure.[25]
-
Waste Disposal: Fluorinated waste must be disposed of according to institutional and local regulations.[23]
Conclusion and Future Outlook
Organofluorine chemistry will undoubtedly continue to be a vibrant and essential field within drug discovery and development. The ability of fluorine to modulate a wide array of molecular properties in a largely predictable manner makes it an invaluable tool for medicinal chemists. While significant progress has been made in the development of robust and selective fluorination methods, challenges remain. The development of new catalytic methods for late-stage fluorination, C-H activation/fluorination, and the synthesis of novel fluorinated building blocks will be key areas of future research. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of organofluorine chemistry in their pursuit of innovative therapeutics.
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Braga, A. C. H. (2014). Catalytic, Enantioselective Fluorination Reactions. Science of Synthesis, 2014(1), 1-34. [Link]
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Innovation.world. (n.d.). The Carbon-Fluorine Bond: The Source Of PFAS Stability. Retrieved from [Link]
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Grokipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]
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Gouverneur, V. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Abstracts of Papers of the American Chemical Society, 255. [Link]
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Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. Retrieved from [Link]
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ACS Publications. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6154. [Link]
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National Institutes of Health. (2012). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 51(44), 10954-10963. [Link]
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MDPI. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 9(1), 83. [Link]
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Grokipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
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CHIMIA. (2011). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 65(12), 902-906. [Link]
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National Institutes of Health. (2013, October 31). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Retrieved from [Link]
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MDPI. (2021, November 22). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Retrieved from [Link]
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ResearchGate. (2025, August 9). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Retrieved from [Link]
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Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]
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ACS Publications. (2007). C−F Bond Activation in Organic Synthesis. Chemical Reviews, 107(11), 5144-5169. [Link]
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The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a pivotal tactic for optimizing the multifaceted properties of therapeutic candidates.[1] This guide provides a comprehensive exploration of the CF3 group's profound influence on a molecule's pharmacokinetic and pharmacodynamic profile, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its effects, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature.
The Unique Physicochemical Profile of the Trifluoromethyl Group
The trifluoromethyl group's utility in medicinal chemistry stems from a unique confluence of steric and electronic properties that distinguish it from other functional groups, particularly its hydrocarbon counterpart, the methyl group.[2][3]
-
High Electronegativity: The three fluorine atoms impart a strong electron-withdrawing inductive effect, significantly altering the electronic distribution of the parent molecule.[1] This can modulate the acidity or basicity of nearby functional groups, influencing a drug's ionization state at physiological pH and, consequently, its solubility and target interactions.[4][5]
-
Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom and generally increases the overall lipophilicity of a molecule.[3][6] This property is crucial for enhancing membrane permeability and facilitating passage across biological barriers like the blood-brain barrier.[2][3] However, the impact on lipophilicity can be context-dependent, with the position of the CF3 group relative to other functional groups playing a critical role.[7]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[8][9] This inherent strength renders the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[10]
-
Steric Bulk: While often considered a bioisostere for the methyl group, the trifluoromethyl group is sterically larger.[2][3] This increased bulk can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances binding affinity to its target.
The interplay of these fundamental properties is the driving force behind the widespread application of the CF3 group in drug design.
Strategic Applications in Drug Design: A Mechanistic Perspective
The decision to introduce a trifluoromethyl group is a strategic one, aimed at addressing specific challenges in the drug discovery pipeline. The following sections explore the key areas where this versatile functional group exerts its transformative effects.
Enhancing Metabolic Stability and Pharmacokinetics
A primary application of the CF3 group is to block metabolic "soft spots" within a drug candidate.[10] By replacing a metabolically labile group, such as a methyl or methoxy group, with a robust CF3 group, medicinal chemists can effectively thwart enzymatic degradation.[8] This "metabolic switching" strategy often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability, ultimately resulting in a more favorable dosing regimen.[1][11]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[10]
Materials:
-
Test compound and a positive control (a compound with known metabolic instability).
-
Liver microsomes (human, rat, or other species of interest).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO, diluted in buffer). Prepare the liver microsome suspension and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsome suspension and the test compound working solution. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stop solution to the respective wells. The 0-minute time point serves as the initial concentration control.[8]
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[8]
-
Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug concentration at each time point.
Data Analysis:
-
Calculate the percentage of the parent drug remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Data Presentation: Impact of Trifluoromethylation on Metabolic Stability
| Drug Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound (with -CH3) | 15 | 46.2 |
| Trifluoromethylated Analog (with -CF3) | > 120 | < 5.8 |
This table illustrates the typical dramatic increase in metabolic stability observed upon replacing a metabolically susceptible methyl group with a trifluoromethyl group.
Caption: Metabolic blocking effect of the trifluoromethyl group.
Modulating Lipophilicity for Improved Permeability
The introduction of a CF3 group is a well-established strategy to increase a molecule's lipophilicity, a critical parameter for its ability to cross cell membranes and reach its intracellular target.[6][12] An optimal lipophilicity (often measured as the logarithm of the partition coefficient, LogP) is essential for good absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol describes a classic method for measuring the partition coefficient of a compound between n-octanol and water.
Objective: To determine the LogP value of a compound as a measure of its lipophilicity.
Materials:
-
Test compound.
-
n-Octanol (pre-saturated with water).
-
Water (pre-saturated with n-octanol).
-
Glass vials with screw caps.
-
Shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either n-octanol or water.
-
Partitioning: In a glass vial, add a known volume of the n-octanol and water phases. Add a small aliquot of the test compound stock solution.
-
Equilibration: Cap the vial tightly and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Data Presentation: Influence of Trifluoromethylation on Lipophilicity
| Compound | Functional Group | Experimental LogP |
| Toluene | -CH3 | 2.73 |
| Benzotrifluoride | -CF3 | 2.53 |
| Celecoxib Analog | -CH3 | 3.2 |
| Celecoxib | -CF3 | 3.8 |
This table demonstrates that while the effect can vary, trifluoromethylation generally increases lipophilicity, as seen in the case of Celecoxib.
Caption: Relationship between lipophilicity and drug permeability.
Enhancing Binding Affinity and Selectivity
The electronic and steric properties of the trifluoromethyl group can lead to more potent and selective interactions with the target protein.[1] The strong electron-withdrawing nature of the CF3 group can create favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the binding pocket.[13] Furthermore, its larger size compared to a methyl group can promote a tighter fit and induce a specific conformation of the ligand that is optimal for binding.[14] In some cases, replacing a different group with a CF3 group can even switch the pharmacological activity of a ligand from an agonist to an antagonist.[14][15]
The Trifluoromethyl Group as a Bioisostere
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of medicinal chemistry. The trifluoromethyl group is often employed as a bioisostere for various groups, including the methyl group, chlorine atom, and even the nitro group.[2][16][17] This substitution can lead to improved potency, metabolic stability, and pharmacokinetic profiles.[16][17]
Synthetic Strategies for Incorporating Trifluoromethyl Groups
The successful application of the CF3 group in drug design is heavily reliant on the availability of efficient and scalable synthetic methods for its introduction into organic molecules.[12] A variety of reagents and protocols have been developed for trifluoromethylation, each with its own advantages and limitations.
Common approaches include:
-
Nucleophilic Trifluoromethylation: Utilizing reagents like the Ruppert-Prakash reagent (TMSCF3) or trifluoromethyl anion equivalents.
-
Electrophilic Trifluoromethylation: Employing reagents such as Togni's reagents or Umemoto's reagents.
-
Radical Trifluoromethylation: Using radical initiators in the presence of a CF3 source.
-
Building Block Approach: Incorporating pre-trifluoromethylated starting materials into the synthetic route.[12][18]
The choice of method depends on the specific substrate, the desired position of the CF3 group, and the overall synthetic strategy.[19]
Case Studies: The Trifluoromethyl Group in Action
The impact of the trifluoromethyl group is evident in numerous blockbuster drugs across various therapeutic areas.
-
Fluoxetine (Prozac®): An antidepressant, the para-trifluoromethyl group on the phenoxy ring of fluoxetine is crucial for its selective serotonin reuptake inhibitor (SSRI) activity and contributes to its favorable pharmacokinetic profile.[3][4]
-
Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID), the trifluoromethyl group on the pyrazole ring enhances its COX-2 selectivity and potency.[20]
-
Sitagliptin (Januvia®): A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, the trifluoromethyl group contributes to its high potency and long duration of action.[13]
-
Ubrogepant (Ubrelvy®): A calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine, the trifluoromethyl group enhances metabolic stability and binding affinity.[2][4]
Future Perspectives and Conclusion
The trifluoromethyl group continues to be an indispensable tool in the medicinal chemist's arsenal.[2] Its ability to profoundly and often predictably modulate key drug properties makes it a go-to functional group for lead optimization and the development of next-generation therapeutics.[21][22] As synthetic methodologies for trifluoromethylation become more sophisticated and our understanding of the intricate interplay between the CF3 group and biological targets deepens, its role in shaping the future of medicine is set to expand even further. This guide has provided a comprehensive overview of the fundamental principles and practical applications of the trifluoromethyl group, empowering drug development professionals to leverage its unique properties in the quest for safer and more effective medicines.
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The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and Synthesis of Fluorinated Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthesis and strategic considerations surrounding fluorinated cyclohexanone derivatives, a class of molecules demonstrating escalating importance in medicinal chemistry. The introduction of fluorine into carbocyclic scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This document will delve into the core synthetic methodologies, catalytic systems, and mechanistic underpinnings that empower the modern medicinal chemist to harness the unique attributes of fluorine in the pursuit of novel therapeutics.
The Rationale for Fluorination in Cyclohexanone Scaffolds
The cyclohexanone framework is a prevalent motif in numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold is a powerful tool for lead optimization in drug discovery.[5] Fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, while significantly altering the electronic properties of the molecule.[2][6] This can lead to enhanced binding interactions with target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and modulation of pKa to optimize bioavailability.[1][3] Saturated, fluorinated carbocycles, in particular, are emerging as crucial components for contemporary drug discovery.[7][8]
Key Synthetic Strategies for Fluorinated Cyclohexanones
The synthesis of fluorinated cyclohexanones can be broadly categorized into two main approaches: the fluorination of pre-existing cyclohexanone scaffolds and the cyclization of fluorinated precursors. Each strategy offers distinct advantages and challenges, and the choice of method often depends on the desired substitution pattern and stereochemistry.
Electrophilic Fluorination of Enolates and Enamines
A prevalent method for the direct introduction of fluorine is the electrophilic fluorination of cyclohexanone enolates or their corresponding enamines. This approach has been significantly advanced by the development of N-F type electrophilic fluorinating reagents, with Selectfluor® (F-TEDA-BF4) being a widely used and versatile option.[4][9]
The reaction proceeds via the formation of an enolate or enamine intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine source. The regioselectivity of the fluorination is dictated by the site of enolate or enamine formation.
Experimental Workflow: Electrophilic Fluorination
Caption: General workflow for electrophilic fluorination of cyclohexanones.
A plausible mechanism for the electrophilic fluorination of cyclic diketones using Selectfluor® involves the initial formation of an enol species.[9] This enol tautomer then attacks the electrophilic fluorine of the Selectfluor® reagent.[9] In cases where the enol is readily formed, such as with cyclic β-diketones, the reaction can proceed at room temperature, and difluorination can sometimes be a competing process.[9]
Asymmetric Organocatalytic Fluorination
Achieving stereocontrol during fluorination is a critical challenge in the synthesis of chiral drug candidates. Organocatalysis has emerged as a powerful strategy for the asymmetric α-fluorination of ketones, including cyclohexanones.[10][11][12] Chiral primary amines can react with the ketone to form a chiral enamine intermediate, which then undergoes a diastereoselective fluorination.
A notable advancement in this area is the synergistic use of a chiral primary amine and a chiral anion phase-transfer catalyst.[10][11][12][13] This dual catalytic system enables the asymmetric fluorination of more challenging α-branched cyclohexanones.[10][11][12]
Proposed Dual Catalytic Cycle for Asymmetric Fluorination
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Theoretical Framework and Computational Guide to the Conformational Analysis of 2-(Trifluoromethyl)cyclohexanone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] In cyclic systems, particularly the ubiquitous cyclohexanone scaffold, the conformational preference of such a potent substituent dictates the three-dimensional topology and, consequently, the biological activity. This guide provides a comprehensive theoretical framework and a detailed computational protocol for the conformational analysis of 2-(Trifluoromethyl)cyclohexanone. Due to a scarcity of direct experimental studies on this specific molecule, this document serves as a foundational resource, synthesizing principles from related fluorinated systems to propose a rigorous pathway for its investigation. We will delve into the intricate balance of steric and electronic effects, including potential anomeric interactions, and present a step-by-step guide for computational modeling and suggested experimental validation.
Introduction: The Conformational Conundrum of a Fluorinated Ketone
The cyclohexanone ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. Its chair conformation is the most stable, minimizing both angle and torsional strain.[3] The introduction of a substituent at the C2 position disrupts the ring's symmetry, leading to a dynamic equilibrium between two chair conformers: one with the substituent in an axial position and one with it in an equatorial position. The dominant conformer is determined by a complex interplay of steric and electronic factors.
The trifluoromethyl group presents a fascinating case. It is sterically demanding, suggesting a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. However, its profound electron-withdrawing nature introduces complex electronic effects that can counteract steric preferences. This guide aims to dissect these competing forces and provide a robust methodology to predict and validate the conformational landscape of this compound.
Theoretical Underpinnings: Steric vs. Electronic Effects
The conformational equilibrium of this compound is primarily governed by the balance between steric hindrance and electronic interactions.
Steric Effects: The A-Value
The conformational preference of a substituent on a cyclohexane ring is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position. While the A-value for a trifluoromethyl group on a cyclohexane ring is approximately 2.1 kcal/mol, its interplay with the adjacent sp2-hybridized carbonyl group in cyclohexanone modifies this value. The steric demand of the CF3 group strongly favors the equatorial conformer, where it is positioned away from the axial hydrogens at C4 and C6.
Electronic Effects: The Potential for a Pseudo-Anomeric Effect
The anomeric effect is a well-established stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent adjacent to a heteroatom to favor the axial orientation, contrary to steric expectations.[4] This effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding orbital (σ) of the C-substituent bond (n -> σ).
While this compound lacks a ring heteroatom, the potent electron-withdrawing nature of the CF3 group and the presence of the carbonyl group create a unique electronic environment. Several electronic factors could influence the conformational equilibrium:
-
Dipole-Dipole Interactions: The C=O and C-CF3 bonds both possess significant dipole moments. The relative orientation of these dipoles in the axial versus equatorial conformer will result in different electrostatic interactions, potentially stabilizing or destabilizing one conformer over the other. In the axial conformer, the dipoles are more aligned, which could be destabilizing.
-
Hyperconjugation: A "pseudo-anomeric effect" might arise from hyperconjugative interactions. For instance, an interaction between the lone pair of the carbonyl oxygen and the σ* orbital of the axial C-CF3 bond could provide stabilization. Conversely, interactions between the C-C σ bonds of the ring and the σ* orbital of the C-CF3 bond could also play a role. A computational investigation is necessary to dissect these potential interactions.[5][6]
Computational Chemistry Protocol
A rigorous in silico analysis is the most direct way to probe the conformational preferences of this compound. This section outlines a detailed protocol for determining the relative energies of the conformers and analyzing the governing electronic factors.
Recommended Software
A variety of quantum chemistry software packages can be employed. Widely used and well-validated options include:
-
Gaussian
-
ORCA
-
Spartan
Step-by-Step Computational Workflow
The following workflow provides a robust approach to the conformational analysis:
-
Structure Generation: Build initial 3D structures of both the axial and equatorial chair conformers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. It is advisable to start with a lower level of theory and then refine the structures with a more accurate method.
-
Initial Optimization: B3LYP/6-31G(d)
-
Refined Optimization: ωB97X-D/aug-cc-pVTZ or M06-2X/aug-cc-pVTZ. The inclusion of dispersion corrections (e.g., -D3) is crucial for accurately capturing non-covalent interactions.[5]
-
-
Frequency Calculations: Perform frequency calculations at the same level of theory as the final optimization. This step is critical for two reasons:
-
To confirm that the optimized structures are true minima on the potential energy surface (i.e., they have no imaginary frequencies).
-
To obtain thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy (ΔG).
-
-
Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated method, such as MP2 or CCSD(T).[5]
-
Data Analysis:
-
Relative Energies: Calculate the difference in electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) between the axial and equatorial conformers. A positive ΔG (G_axial - G_equatorial) indicates a preference for the equatorial conformer.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate hyperconjugative interactions.[6] Look for significant stabilization energies (E(2)) corresponding to interactions like n -> σ* or σ -> σ*.
-
Quantum Theory of Atoms in Molecules (QTAIM): Employ QTAIM analysis to map the electron density and identify any non-covalent interactions, such as weak hydrogen bonds, that might contribute to the stability of a particular conformer.[6]
-
Caption: A flowchart illustrating the recommended computational workflow for the conformational analysis.
Expected Quantitative Data
The computational analysis should yield a table summarizing the key energetic and geometric parameters for both conformers.
| Parameter | Equatorial Conformer | Axial Conformer | Δ (Axial - Equatorial) |
| Relative Electronic Energy (kcal/mol) | 0.00 | ||
| Relative Enthalpy (kcal/mol) | 0.00 | ||
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | ||
| C=O Bond Length (Å) | |||
| C-CF3 Bond Length (Å) | |||
| Key Dihedral Angles (°) | |||
| NBO E(2) for n(O) -> σ*(C-CF3) (kcal/mol) |
Proposed Experimental Validation
While computational chemistry provides powerful predictive insights, experimental validation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most suitable technique for this purpose.
NMR Spectroscopy
-
¹H and ¹³C NMR: The chemical shifts and, more importantly, the coupling constants (³JHH) are highly sensitive to the dihedral angles within the cyclohexanone ring. The Karplus equation relates the ³JHH coupling constant to the dihedral angle, allowing for the determination of the dominant conformation.
-
Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of ring flipping increases.[7] This allows for the determination of the activation energy of the ring flip and the thermodynamic parameters (ΔG, ΔH, and ΔS) of the conformational equilibrium.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can identify through-space correlations between protons. For example, in the axial conformer, NOEs would be expected between the CF3 group and the axial protons at C4 and C6.
Caption: A schematic of the proposed experimental validation workflow using various NMR techniques.
Conclusion and Future Outlook
The conformational analysis of this compound presents a compelling case study in the balance of steric and electronic effects in molecular design. While steric hindrance strongly favors the equatorial conformer, the potential for stabilizing electronic interactions, such as a pseudo-anomeric effect, necessitates a detailed investigation. The computational and experimental protocols outlined in this guide provide a robust framework for elucidating the conformational landscape of this important fluorinated ketone.
Future research could extend this work to investigate the influence of solvent on the conformational equilibrium, as polar solvents may preferentially stabilize the conformer with the larger dipole moment. Furthermore, understanding the relative reactivities of the axial and equatorial conformers towards nucleophilic attack at the carbonyl carbon would provide valuable insights for synthetic chemists and drug designers. A thorough understanding of the conformational behavior of this compound will undoubtedly contribute to the more rational design of next-generation pharmaceuticals and agrochemicals.
References
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Ciancaleoni, G. et al. (2014). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 79(18), 8475-8485. [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(7), 635-647. [Link]
-
Wiberg, K. B., & Rablen, P. R. (2013). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Journal of Computational Chemistry, 34(29), 2535-2544. [Link]
-
Linclau, B., et al. (2016). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Angewandte Chemie International Edition, 55(42), 13168-13172. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis. [Link]
-
Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube. [Link]
-
DAV University. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. [Link]
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eGyanKosh. (n.d.). CONFORMATIONS OF SIX-MEMBERED RINGS. [Link]
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- 7. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 2-(Trifluoromethyl)cyclohexanone: An Application and Protocol Guide
Introduction: The Significance of Chiral Trifluoromethylated Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are of significant interest in medicinal chemistry and drug development. The cyclohexanone scaffold is a common motif in numerous natural products and pharmacologically active compounds. The combination of these two features in an enantiomerically pure form, as in 2-(trifluoromethyl)cyclohexanone, presents a valuable chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a detailed overview of a robust and highly enantioselective method for the synthesis of 2-(trifluoromethyl)cyclohexanones, focusing on an organocatalytic cascade Michael/aldol reaction.
Strategic Approach: Organocatalytic Cascade Reaction
The convergent synthesis of highly functionalized cyclic systems in a single operational step is a primary goal in modern organic synthesis. Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient strategy to achieve this by combining multiple bond-forming events in a single pot without the isolation of intermediates. For the construction of chiral 2-(trifluoromethyl)cyclohexanones, an organocatalytic Michael/aldol cascade reaction has proven to be a particularly effective approach.[1][2] This strategy involves the reaction of a trifluoromethylated Michael donor with an α,β-unsaturated enone, catalyzed by a chiral organocatalyst.
The key advantages of this methodology are:
-
High Atom Economy: All atoms from the starting materials are incorporated into the final product.
-
Stereochemical Control: The use of a chiral catalyst allows for the precise control of the stereochemistry of the newly formed chiral centers.
-
Operational Simplicity: A one-pot procedure simplifies the experimental setup and purification process.
Reaction Mechanism: A Step-by-Step Look
The enantioselective synthesis of 2-(trifluoromethyl)cyclohexanones via this cascade reaction is catalyzed by a cinchona alkaloid-derived primary amine. The proposed catalytic cycle is illustrated below.
Figure 1: Proposed mechanism for the organocatalytic cascade Michael/aldol reaction.
The reaction is initiated by the condensation of the chiral primary amine catalyst with the α,β-unsaturated enone to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the 4,4,4-trifluoroacetoacetate. The resulting intermediate then undergoes an intramolecular aldol reaction, followed by hydrolysis to afford the desired this compound and regenerate the catalyst. The stereochemistry of the final product is dictated by the facial selectivity of the Michael addition, which is controlled by the chiral environment provided by the catalyst.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. Reagents should be of analytical grade and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol: Enantioselective Synthesis of (2R,4S,5R)-5-methyl-4-phenyl-2-(trifluoromethyl)cyclohexan-1-one
This protocol is adapted from the work of Yang et al.[1][2]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
(E)-4-phenylbut-3-en-2-one
-
Cinchona alkaloid-derived primary amine catalyst (e.g., 9-amino-9-deoxy-epi-quinine)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of (E)-4-phenylbut-3-en-2-one (0.2 mmol) and the cinchona alkaloid-derived primary amine catalyst (0.02 mmol, 10 mol%) in dichloromethane (2.0 mL) at room temperature, add ethyl 4,4,4-trifluoroacetoacetate (0.3 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a few drops of trifluoroacetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product as a diastereomeric mixture.
-
The diastereomers can be separated by further column chromatography or preparative HPLC.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Data Presentation: Catalyst and Substrate Scope
The following table summarizes the results obtained for the synthesis of various this compound derivatives using the described protocol.
| Entry | α,β-Unsaturated Enone | Product | Yield (%) | dr | ee (%) |
| 1 | (E)-4-phenylbut-3-en-2-one | (2R,4S,5R)-5-methyl-4-phenyl-2-(trifluoromethyl)cyclohexan-1-one | 95 | >20:1 | 98 |
| 2 | (E)-4-(4-chlorophenyl)but-3-en-2-one | (2R,4S,5R)-4-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)cyclohexan-1-one | 92 | >20:1 | 97 |
| 3 | (E)-4-(4-methoxyphenyl)but-3-en-2-one | (2R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)cyclohexan-1-one | 96 | >20:1 | 99 |
| 4 | (E)-4-(naphthalen-2-yl)but-3-en-2-one | (2R,4S,5R)-5-methyl-4-(naphthalen-2-yl)-2-(trifluoromethyl)cyclohexan-1-one | 90 | >20:1 | 96 |
| 5 | (E)-dec-3-en-2-one | (2R,4S,5R)-5-methyl-4-hexyl-2-(trifluoromethyl)cyclohexan-1-one | 85 | 10:1 | 94 |
Table 1: Representative results for the enantioselective synthesis of 2-(trifluoromethyl)cyclohexanones. Data adapted from Yang et al.[1][2]
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis and analysis of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The organocatalytic cascade Michael/aldol reaction provides a highly efficient and stereoselective route to valuable chiral 2-(trifluoromethyl)cyclohexanones. The operational simplicity, high yields, and excellent enantioselectivities make this method a powerful tool for the synthesis of these important building blocks in drug discovery and development. The protocols and data presented in this guide are intended to enable researchers to readily apply this methodology in their own synthetic endeavors.
References
-
Yang, H., Wang, Q., Luo, Y., Ye, L., Li, X., Chen, F., Zhao, G., & Li, X. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607–1611. [Link]
-
Yang, H., Wang, Q., Luo, Y., Ye, L., Li, X., Chen, F., Zhao, G., & Li, X. (2020). Enantioselective Synthesis of Trifluoromethyl Substituted Cyclohexanones via an Organocatalytic Cascade Michael/aldol Reaction. PubMed, 32016591. [Link]
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Application Note: A Practical Guide to the Organocatalytic Asymmetric Synthesis of 2-(Trifluoromethyl)cyclohexanone
Abstract
Chiral molecules containing a trifluoromethyl (CF3) group are of paramount importance in modern drug discovery and development. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth protocol for the enantioselective synthesis of 2-(trifluoromethyl)cyclohexanone, a valuable chiral building block, using proline-based organocatalysis. We will explore the underlying mechanistic principles, provide a detailed, step-by-step experimental procedure, and offer expert insights into troubleshooting and optimization, aimed at researchers in the pharmaceutical and fine chemical industries.
Introduction: The Significance of Fluorinated Chiral Ketones
The introduction of a trifluoromethyl group into organic scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[2] Chiral cyclohexanone frameworks are also prevalent substructures in numerous natural products and active pharmaceutical ingredients (APIs).[3][4] The combination of these two motifs in the form of chiral this compound creates a powerful synthetic intermediate for constructing complex, high-value molecules.[5]
Historically, the asymmetric installation of a CF3 group has been challenging. However, the advent of organocatalysis, particularly enamine catalysis using small chiral amines like proline, has provided a robust and environmentally benign solution.[6][7] This approach avoids the use of toxic heavy metals and offers high levels of stereocontrol under mild reaction conditions.
Mechanistic Principles & Strategic Considerations
The organocatalytic α-trifluoromethylation of a ketone proceeds through a well-defined catalytic cycle based on enamine activation. Understanding this mechanism is crucial for rationalizing experimental choices and for troubleshooting.
Pillar of Expertise: Why Enamine Catalysis? Directly deprotonating a ketone to form an enolate for trifluoromethylation can be difficult to control and often requires strong, hazardous bases. Enamine catalysis offers a milder alternative. A chiral secondary amine catalyst, such as (S)-proline, reversibly condenses with the ketone (cyclohexanone) to form a chiral enamine intermediate. This enamine is nucleophilic enough to attack an electrophilic trifluoromethylating reagent, but not so reactive as to cause unwanted side reactions. The chirality is transferred from the catalyst to the substrate during the key C-C bond-forming step.
The Catalytic Cycle:
-
Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of cyclohexanone with a chiral secondary amine catalyst (e.g., a proline derivative) to form a chiral enamine.
-
Nucleophilic Attack: The enamine, which is an electron-rich olefin, acts as the nucleophile. It attacks an electrophilic trifluoromethyl source (e.g., Togni's reagent or Umemoto's reagent). This step is stereodetermining, as the bulky catalyst directs the electrophile to one face of the enamine.
-
Iminium Ion Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed by trace water in the reaction medium to release the chiral α-trifluoromethylated ketone product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Diagram: Catalytic Cycle of Enamine-Mediated Trifluoromethylation
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies in organocatalytic α-functionalization.[8][9]
Trustworthiness through Self-Validation: This protocol includes specific checkpoints for reaction monitoring (TLC, 19F NMR) and characterization (chiral HPLC) to ensure the successful synthesis and validation of the product's purity and enantioselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexanone | ReagentPlus®, ≥99% | Sigma-Aldrich | Should be freshly distilled before use for best results. |
| (S)-Diphenylprolinol TMS Ether | ≥98% | Strem Chemicals | A common Hayashi-Jørgensen type catalyst.[7] |
| Togni's Reagent II | ≥98% | Sigma-Aldrich | A stable, crystalline electrophilic CF3 source. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use from a solvent purification system or a freshly opened bottle. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Flash chromatography system
-
NMR Spectrometer (with 19F capability)
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column (e.g., Chiralcel OD-H or similar)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Diphenylprolinol TMS Ether (20 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration with respect to the ketone. Add freshly distilled cyclohexanone (1.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add Togni's Reagent II (1.2 equiv) portion-wise over 5 minutes. Causality Note: Slow addition is crucial to control any potential exotherm and to maintain reaction homogeneity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or by taking aliquots for 19F NMR analysis. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure of the product by 1H NMR, 13C NMR, and 19F NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Diagram: Experimental Workflow
Data Summary and Troubleshooting
Representative Results
The following table summarizes typical results that can be expected from this class of reaction under optimized conditions. Performance can vary based on the specific catalyst, substrate, and trifluoromethylating agent used.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 20 | 0 | 24 | 85-95 | 90-97 |
| 10 | 0 | 36 | 80-90 | 88-95 |
| 20 | 25 (RT) | 12 | 85-95 | 80-90 |
Troubleshooting Guide & Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Decomposed CF3 source. | 1. Use a fresh batch of catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a fresh bottle of Togni's reagent. |
| Low Enantioselectivity | 1. Reaction temperature is too high. 2. Incorrect catalyst choice. 3. Racemization during workup/purification. | 1. Run the reaction at lower temperatures (e.g., -20 °C), though this may increase reaction time. 2. Screen different proline-based catalysts. 3. Avoid harsh acidic or basic conditions during workup. Use buffered solutions if necessary. |
| Difficult Purification | 1. Formation of byproducts. 2. Togni's reagent byproducts co-eluting. | 1. Optimize reaction conditions (temperature, time) to minimize side reactions. 2. A pre-column filtration through a small plug of silica or celite can help remove some polar impurities before chromatography. |
Field-Proven Insight: The presence of trace amounts of water is often essential for the hydrolysis of the iminium intermediate and catalyst turnover.[10] Using rigorously dried, "bone-dry" solvents can sometimes stall the reaction. If a reaction fails to initiate, the cautious addition of a sub-stoichiometric amount of water (e.g., 50 mol%) can sometimes promote catalysis.
Conclusion
The organocatalytic asymmetric synthesis of this compound is a powerful and reliable method for accessing a key chiral building block for pharmaceutical and agrochemical research. By understanding the principles of enamine catalysis and adhering to a carefully controlled protocol, researchers can consistently obtain the desired product in high yield and excellent enantioselectivity. This guide provides the foundational knowledge and practical steps necessary to successfully implement this valuable transformation in the laboratory.
References
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Okusu, S., Hirano, K., Tokunaga, E., & Shibata, N. (2015). Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. ChemistryOpen, 4(5), 581–585. [Link]
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Levin, M. D., Toste, F. D., et al. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 116(2), 803-837. [Link]
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Shibata, N., et al. (2015). Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. PubMed, 26491635. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
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Wu, S., et al. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Letters, 23(23), 9194–9199. [Link]
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ResearchGate. (n.d.). α-Trifluoromethylation of ketones via photoredox catalysis. Retrieved from [Link]
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Toste, F. D., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5249–5252. [Link]
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Douglas, J. T., et al. (2017). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 8, 14313. [Link]
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Bode, J. W., et al. (2023). Organocatalytic Synthesis of Triflones Bearing Two Non‐Adjacent Stereogenic Centers. Angewandte Chemie International Edition, 62(15), e202218449. [Link]
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Rueping, M., et al. (2013). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 3(7), 1686-1695. [Link]
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Bode, J. W., et al. (2023). Organocatalytic Synthesis of Triflones Bearing Two Non-Adjacent Stereogenic Centers. ETH Zurich Research Collection. [Link]
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Gavali, A. S., et al. (2023). Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. ResearchGate. [Link]
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MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Science, 329(5999), 1628-1631. [Link]
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Amanote Research. (n.d.). Organocatalytic Asymmetric Synthesis of Cyclic Compounds Bearing a Trifluoromethylated Stereogenic Center: Recent Developments. Retrieved from [Link]
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Signore, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 865. [Link]
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Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]
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Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry, 12(16), 2499–2513. [Link]
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Szabó, K. J., et al. (2022). Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. Chemistry – A European Journal, 28(58), e202202059. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Proline-based cyclohexanone catalysts. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. Molecules, 27(21), 7381. [Link]
-
MDPI. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8443. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Trifluoromethyl Cyclohexenones via Robinson Annulation
Introduction: The Significance of Trifluoromethyl Cyclohexenones
Trifluoromethylated cyclohexenones are a class of organic compounds of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into a cyclohexenone scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. The Robinson annulation, a classic and powerful ring-forming reaction, provides a versatile strategy for the construction of these valuable fluorinated carbocycles.
This application note provides a comprehensive guide to the synthesis of trifluoromethyl cyclohexenones using the Robinson annulation. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss key reaction parameters, and offer troubleshooting advice to enable researchers to successfully implement this methodology in their own laboratories.
Reaction Mechanism: A Stepwise Look at the Formation of Trifluoromethyl Cyclohexenones
The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[1][2][3] The overall process can be broken down into the following key steps when applied to the synthesis of trifluoromethyl cyclohexenones:
-
Enolate Formation: The reaction is typically initiated by a base, which deprotonates a ketone at the α-carbon to form a nucleophilic enolate.[1][4] The choice of base is crucial and can influence the reaction's efficiency and selectivity.
-
Michael Addition: The generated enolate then undergoes a conjugate addition (Michael addition) to a trifluoromethyl-containing α,β-unsaturated ketone (the Michael acceptor). This step forms a new carbon-carbon bond and results in a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group within the same molecule to form a six-membered ring containing a β-hydroxy ketone (an aldol adduct).[1][5]
-
Dehydration: The β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated cyclohexenone product, which is thermodynamically favored.
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the Michael acceptor and the stability of the intermediates. This can sometimes necessitate modifications to the standard Robinson annulation conditions.
Below is a diagram illustrating the general mechanism of the Robinson annulation for the synthesis of a trifluoromethyl cyclohexenone.
Sources
Application Note: Derivatization Strategies for the GC-MS Analysis of 2-(Trifluoromethyl)cyclohexanone
Abstract
This application note provides a comprehensive guide to the derivatization of 2-(Trifluoromethyl)cyclohexanone for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical properties of this analyte, including its polarity and potential for enolization, can present challenges for direct GC-MS analysis, leading to poor peak shape and reduced sensitivity. This document outlines detailed protocols for converting the ketone into a more volatile and thermally stable derivative, thereby enhancing chromatographic performance and detection. The primary focus is on oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely applicable and effective method. Further discussion on alternative silylation techniques and considerations for chiral separations are also included to provide a thorough resource for researchers in pharmaceuticals, environmental science, and materials science.
Introduction: The Rationale for Derivatization
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate quantification and characterization of this compound are crucial for process optimization, quality control, and metabolic studies. However, direct analysis by GC-MS can be problematic. The presence of the polar carbonyl group can lead to tailing peaks due to interactions with active sites in the GC system.[1] Furthermore, the trifluoromethyl group introduces strong electron-withdrawing effects, which can influence the compound's volatility and fragmentation patterns in the mass spectrometer.[2]
Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for a given analytical method.[3][4] For the GC-MS analysis of ketones like this compound, the primary goals of derivatization are:
-
Increased Volatility: By masking the polar carbonyl group, the resulting derivative has a lower boiling point, allowing for elution at lower temperatures and improved peak symmetry.[5][6]
-
Enhanced Thermal Stability: Derivatization can prevent thermal degradation of the analyte in the high-temperature environment of the GC inlet and column.[1]
-
Improved Sensitivity: The introduction of specific chemical moieties, such as those containing fluorine atoms, can significantly enhance the response of electron capture detectors (ECD) or improve ionization efficiency in the mass spectrometer.[7]
-
Structural Elucidation: The mass spectrum of the derivative often provides clear, diagnostic fragment ions that can aid in structural confirmation.
This guide will primarily focus on the use of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for the derivatization of this compound. PFBHA is a versatile reagent that reacts with aldehydes and ketones to form stable oxime derivatives.[8][9][10] The pentafluorobenzyl group in the PFBHA derivative makes it particularly suitable for sensitive detection by GC-MS.[7][11]
Primary Derivatization Protocol: PFBHA Oximation
The reaction of this compound with PFBHA results in the formation of a pentafluorobenzyl oxime derivative. This reaction is robust and proceeds under mild conditions.
Mechanism of PFBHA Oximation
The derivatization proceeds via a nucleophilic addition of the hydroxylamine group of PFBHA to the carbonyl carbon of the cyclohexanone. This is followed by the elimination of a water molecule to form the corresponding oxime. The reaction can produce both syn and anti isomers of the oxime, which may sometimes be separated chromatographically.[12]
Caption: PFBHA Derivatization Reaction.
Experimental Protocol
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[13]
-
Pyridine (or other suitable base)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine. Note: Pyridine acts as a catalyst and neutralizes the HCl released during the reaction.
-
Derivatization Reaction:
-
To a 2 mL GC vial, add 100 µL of the this compound standard solution.
-
Add 50 µL of the PFBHA solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 1 hour in a heating block or water bath.[14]
-
-
Work-up and Extraction:
-
Allow the vial to cool to room temperature.
-
Add 500 µL of deionized water to the vial.
-
Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivative.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Transfer the dried organic extract to a GC vial with an insert.
-
The sample is now ready for GC-MS analysis.
-
Recommended GC-MS Parameters
The following parameters serve as a starting point and may require optimization for your specific instrumentation.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Program | Start at 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
Expected Results: The PFBHA derivative of this compound will elute as a sharp, symmetrical peak. The mass spectrum will show a characteristic molecular ion and a prominent fragment ion at m/z 181, corresponding to the pentafluorobenzyl moiety.
Alternative and Complementary Derivatization Methods
While PFBHA oximation is a robust method, other derivatization techniques may be advantageous in specific contexts.
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[3] For ketones, this typically targets the enol form. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are commonly used.
Causality Behind Choice: Silylation is particularly useful when other functional groups with active hydrogens (e.g., hydroxyl, carboxyl) are present in the molecule, as it can derivatize all of them in a single step.[15][16] This can be advantageous in metabolomics studies where a broad range of compounds are being analyzed.[17]
Caption: Two-step methoximation and silylation workflow.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a classic reagent for the derivatization of aldehydes and ketones.[18] It forms 2,4-dinitrophenylhydrazone derivatives that are highly colored and possess strong UV absorbance, making them suitable for HPLC-UV analysis.[19] While less common for GC-MS due to the potential for thermal degradation of the derivatives, it can be used with careful optimization of GC conditions.[20][21][22]
Considerations for Chiral Separations
This compound is a chiral molecule. For enantioselective analysis, two main approaches can be employed with GC:
-
Direct Separation on a Chiral Column: This involves using a GC column with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[23][24][25] In this case, derivatization with an achiral reagent like PFBHA is still beneficial to improve the chromatographic properties of the enantiomers.
-
Indirect Separation via Chiral Derivatization: This method involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[26] These diastereomers have different physical properties and can be separated on a standard achiral column.[27] A common CDA for this purpose is trifluoroacetyl-L-prolyl chloride (L-TPC).
The choice between these two methods depends on the availability of chiral columns and reagents, as well as the specific requirements of the analysis.
Troubleshooting and Best Practices
-
Moisture Control: Derivatization reagents, particularly silylating agents, are sensitive to moisture.[3] Ensure all solvents and glassware are anhydrous to prevent reagent degradation and the formation of unwanted byproducts.[15]
-
Reagent Purity: Use high-purity derivatization reagents and solvents to avoid interfering peaks in the chromatogram.
-
Reaction Optimization: The reaction time and temperature may need to be optimized for different sample matrices to ensure complete derivatization.
-
Derivative Stability: The stability of the derivatives can vary. It is generally recommended to analyze the derivatized samples as soon as possible.[11]
-
Method Validation: For quantitative analysis, it is essential to validate the derivatization method by assessing parameters such as linearity, accuracy, precision, and limit of detection.
Conclusion
Derivatization is an indispensable tool for the successful GC-MS analysis of this compound. The formation of a PFBHA oxime derivative is a reliable and effective method that significantly improves the volatility, thermal stability, and detectability of the analyte. This application note provides a detailed protocol for this derivatization, along with insights into alternative methods and considerations for chiral separations. By employing these techniques, researchers can achieve robust and sensitive analysis of this important compound in a variety of applications.
References
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Bibel Lab Update. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. [Link]
-
The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
- Poole, C. F. (2003). Aldehydes and Ketones: Gas Chromatography. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press.
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865–870. [Link]
- Simkus, D. N., Hilts, R. W., Herd, C. D. K., Aponte, J. C., & Elsila, J. E. (2019). First report of aldehydes and ketones in the Tagish Lake meteorite: Optimized methodology and preliminary results. 50th Lunar and Planetary Science Conference.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
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Cancilla, D. A., & Que Hee, S. S. (1992). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of Chromatography A, 627(1-2), 1–14. [Link]
- Ho, S. S. H., & Yu, J. Z. (2004). Effect of PFBHA concentration on carbonyl derivatization yield for a 24-h reaction period. Atmospheric Environment, 38(34), 5963–5968.
- Culeddu, N., & Porcu, M. C. (2016). Derivatization steps prior to GC–MS analysis: a Silylation reactions.
- Bao, M., et al. (2018). Derivatization reaction of carbonyls with PFBHA.
-
Regis Technologies. GC Derivatization. [Link]
- Supelco.
- Teuber, A., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- Wang, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry, 2018, 8519231.
- El-Jemni, J., et al. (2017). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Journal of Analytical Methods in Chemistry, 2017, 3481283.
-
Knauer. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]
- Fujihira, Y., et al. (2020). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 16, 1845–1853.
- Ding, Y. S., et al. (2007). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine.
- Nieto, I., et al. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Molecules, 16(4), 3293–3303.
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Application and Protocol for the Comprehensive 19F NMR Analysis of 2-(Trifluoromethyl)cyclohexanone
Introduction: The Critical Role of 19F NMR in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Consequently, a significant portion of newly developed pharmaceuticals are fluorinated compounds.[3] The trifluoromethyl (CF3) group, in particular, is a prevalent motif. Its strong electron-withdrawing nature and steric bulk can dramatically alter the properties of a parent molecule.
2-(Trifluoromethyl)cyclohexanone serves as a valuable model system and building block in organic synthesis and drug discovery. A thorough understanding of its structural and dynamic properties is paramount for its effective utilization. 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct analytical technique for this purpose.[4][5] The 19F nucleus boasts 100% natural abundance, a high gyromagnetic ratio (providing sensitivity approaching that of 1H), and a wide chemical shift range that minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[6]
This application note provides a comprehensive guide to the 19F NMR analysis of this compound, encompassing both qualitative and quantitative methodologies. We will delve into the theoretical underpinnings of the 19F NMR spectrum, including conformational dynamics, and provide detailed, field-proven protocols for sample preparation, data acquisition, and spectral analysis.
Theoretical Background: Deciphering the 19F NMR Spectrum of this compound
The 19F NMR spectrum of this compound is rich with structural and dynamic information. A nuanced understanding of the factors influencing the spectrum is crucial for accurate interpretation.
Chemical Shift
The chemical shift of the CF3 group in this compound is anticipated to fall within the typical range for trifluoromethyl groups attached to an sp3-hybridized carbon, generally between -60 and -80 ppm relative to a standard such as CFCl3.[7] The precise chemical shift will be influenced by the electronic environment, including the neighboring carbonyl group and the conformational state of the cyclohexanone ring.
Conformational Equilibrium: The Axial-Equatorial Dance
The cyclohexanone ring is not static; it undergoes rapid chair-chair interconversion at room temperature. This places the trifluoromethyl group in either an axial or equatorial position. These two conformers are diastereomeric and, in principle, will have distinct 19F NMR chemical shifts.
Caption: Workflow for quantitative 19F NMR analysis.
Interpreting the Spectrum: A Hypothetical Case Study
A 19F NMR spectrum of this compound in CDCl3 at 298 K shows a single sharp signal at approximately -75 ppm (referenced to CFCl3). This observation suggests that the axial-equatorial ring inversion is fast on the NMR timescale, resulting in a population-averaged signal.
To probe the conformational dynamics, a variable temperature (VT) NMR experiment could be performed. [8]Upon cooling the sample, the rate of ring inversion will decrease. If the coalescence temperature is reached, the single peak will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer. The relative integrals of these two peaks at low temperature would provide the population ratio and allow for the calculation of the free energy difference (ΔG) between the two conformers in that specific solvent.
Conclusion: A Powerful Tool for a Privileged Scaffold
19F NMR spectroscopy is an indispensable tool for the detailed analysis of this compound and other fluorinated molecules crucial to drug discovery and development. Its high sensitivity, wide chemical shift dispersion, and the absence of background signals make it ideal for both structural elucidation and accurate quantitative analysis. [1][5]By understanding the principles of conformational dynamics and employing robust experimental protocols, researchers can unlock a wealth of information from the 19F NMR spectrum, enabling more informed decisions in the synthesis and application of these important compounds.
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Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. American Chemical Society. [Link]
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Application Note: A Strategic Approach to the HPLC Purification of Fluorinated Ketone Isomers
Abstract
The unique physicochemical properties imparted by fluorine have made fluorinated ketones vital building blocks in pharmaceutical and materials science. However, their synthesis often yields complex mixtures of constitutional, positional, or stereoisomers, whose separation presents a significant purification challenge. This application note provides a comprehensive guide for researchers and drug development professionals on developing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of fluorinated ketone isomers. We will explore the foundational principles of how fluorination impacts chromatographic behavior and present a strategic workflow for method development. This guide details column and mobile phase selection, provides step-by-step protocols for screening and optimization, and includes a practical case study. By explaining the causality behind experimental choices, this note equips scientists with the expertise to efficiently resolve and purify these challenging molecules.
Part I: Foundational Principles & Strategic Considerations
The successful separation of isomers, which share the same molecular formula and often have very similar physical properties, requires a chromatographic system that can exploit subtle differences in their structure and stereochemistry.[1] The introduction of fluorine atoms into a ketone backbone adds another layer of complexity and opportunity.
The Influence of Fluorination on Chromatographic Behavior
Fluorine's high electronegativity and the unique properties of the C-F bond significantly alter a molecule's polarity, dipole moment, and intermolecular interactions. Heavily fluorinated molecules can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated entities.[2] This behavior is key to designing effective separation strategies.
-
In Reversed-Phase (RP-HPLC): While fluorination increases molecular weight, it can decrease hydrophobicity compared to a hydrocarbon of similar size, leading to shorter retention times on standard C18 columns. However, specialized fluorinated stationary phases can exploit unique dipole-dipole and fluorophilic interactions to achieve selectivity not possible on traditional alkyl phases.[3][4]
-
In Normal-Phase (NP-HPLC): NP-HPLC separates analytes based on their adsorption to a polar stationary surface and by polarity.[5] This mode is particularly effective for resolving constitutional and positional isomers, where minor differences in the position of the polar ketone and electronegative fluorine atoms can lead to significant changes in their interaction with a silica or other polar stationary phase.[6][7]
Isomer-Specific Challenges & Strategies
The type of isomerism present dictates the separation strategy:
-
Constitutional and Positional Isomers: These isomers differ in the connectivity or position of the fluorine atom(s) or ketone group. The goal is to exploit subtle differences in their polarity and molecular shape. Normal-phase chromatography or reversed-phase chromatography on a pentafluorophenyl (PFP) phase, which offers multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole), are often the most successful approaches.[8][9][10]
-
Diastereomers: These are stereoisomers that are not mirror images. Because they have different physical properties, they can typically be separated on standard achiral stationary phases (both normal and reversed-phase).
-
Enantiomers: These are non-superimposable mirror images. Their separation is impossible on a standard achiral system and requires the introduction of a chiral environment. The most common and direct approach is to use a Chiral Stationary Phase (CSP).[11][12] Polysaccharide-based CSPs are exceptionally versatile for a wide range of compounds.[13]
General Method Development Workflow
A systematic approach is critical to efficiently developing a purification method. The following workflow outlines the key decision points.
Caption: High-level workflow for HPLC method development.
Part II: Method Development & Column Selection
The choice of stationary and mobile phases is the most critical factor in achieving separation. A methodical screening process saves time and resources.
Stationary Phase (Column) Selection
Screening a small, diverse set of columns is the most effective starting point.
| Column Type | Primary Interaction | Best Suited For | Rationale & Causality |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, hydrophobic, shape selectivity | Positional Isomers, Halogenated Compounds | The electron-deficient fluorophenyl ring provides unique selectivity for polar and aromatic compounds, especially those containing halogens. It is often the first choice for complex fluorinated mixtures.[3][14][15] |
| Standard C18 | Hydrophobic | Baseline / Initial Assessment | Provides a baseline for the hydrophobicity of the isomers. Separation is often poor, but it is a useful reference point. |
| Silica (NP-HPLC) | Adsorption | Positional Isomers | Excellent for separating isomers with small differences in polarity. The strong interaction with the silica surface can amplify minor structural changes.[5] |
| Polysaccharide CSP | Chiral Recognition (H-bonding, π-π, steric inclusion) | Enantiomers | The helical polymer structure of coated cellulose or amylose creates chiral pockets. Enantiomers fit into these pockets differently, leading to different retention times. This is the most widely applicable class of columns for chiral separations.[11][13] |
Mobile Phase Optimization
Once a promising column is identified, the mobile phase is adjusted to fine-tune the separation.
-
Solvent Strength: In RP-HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) generally increases retention.[16] In NP-HPLC, increasing the amount of the polar modifier (e.g., ethanol, isopropanol) decreases retention.
-
Solvent Selectivity: In RP-HPLC, switching between acetonitrile and methanol can alter selectivity, as methanol is a better proton donor and can engage in different hydrogen bonding interactions.
-
Additives: For ionizable compounds, controlling the pH with additives is crucial. For neutral ketones, this is less critical. However, small amounts of acids (trifluoroacetic acid - TFA) or bases (diethylamine - DEA) are often used in chiral separations with polysaccharide columns to improve peak shape.[11]
-
Fluorinated Eluents: The use of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier can sometimes enhance the separation of fluorinated compounds on both fluorinated and standard hydrocarbon columns by modifying the stationary phase surface and promoting "fluorophilic" interactions.[2][17]
Part III: Detailed Protocols
These protocols provide a starting point for screening and method development. All solvents should be HPLC grade.
Protocol 1: Achiral Screening for Constitutional/Positional Isomers on a PFP Column
This protocol uses a generic gradient to elute a wide range of compounds and assess the potential for separation.
-
Column: Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm.
-
Sample Preparation: Dissolve sample in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the ketone).
-
Gradient Program:
Time (min) %B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
-
Analysis: Evaluate the resulting chromatogram for separation between isomer peaks. If baseline separation is not achieved, the gradient can be shallowed around the elution time of the isomers to improve resolution.
Protocol 2: Chiral Screening for Enantiomers on a Polysaccharide CSP
This protocol uses isocratic conditions, as they are more common in chiral separations and are easier to scale up for purification. Normal-phase mode is often the first choice for screening.
-
Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 5 µm, 4.6 x 250 mm.
-
Sample Preparation: Dissolve sample in the initial mobile phase to a concentration of ~1 mg/mL.
-
Screening Mobile Phases (Isocratic):
-
Condition A: 90:10 Hexane / Isopropanol (IPA).
-
Condition B: 80:20 Hexane / Isopropanol (IPA).
-
Condition C: 90:10 Hexane / Ethanol (EtOH).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (or appropriate wavelength).
-
-
Analysis: Run the sample under each isocratic condition. Compare the chromatograms for any sign of peak splitting or separation. The ratio of hexane to alcohol can be further adjusted to optimize the resolution and retention time. If no separation is observed, other modes (e.g., polar organic, reversed-phase) can be explored according to the column manufacturer's guidelines.
Part IV: Case Study: Purification of 3-fluoro-4-phenylbutan-2-one Isomers
Challenge: A synthetic batch of 3-fluoro-4-phenylbutan-2-one (a racemate) is found to be contaminated with its positional isomer, 4-fluoro-4-phenylbutan-2-one. The goal is to isolate all three compounds in high purity.
Step 1: Achiral Analysis and Purification of Positional Isomers
The mixture was analyzed using the PFP screening protocol. The PFP column successfully separated the positional isomers from the desired racemic compound.
-
Result: Two well-resolved peaks were observed. Peak 1 (shorter retention) was identified as the 4-fluoro isomer. Peak 2 (longer retention) was the racemic 3-fluoro isomer.
-
Action: The method was scaled to a preparative PFP column to isolate the pure racemic 3-fluoro-4-phenylbutan-2-one.
Step 2: Chiral Separation of Enantiomers
The purified racemate from Step 1 was subjected to chiral screening according to Protocol 2. An amylose-based CSP provided the best results.
-
Screening Result: Mobile phase condition A (90:10 Hexane/IPA) showed partial separation of two peaks.
-
Optimization: The mobile phase was adjusted to 95:5 Hexane/IPA. This increased retention and improved the resolution to baseline.
-
Action: The optimized isocratic chiral method was used for the final preparative separation of the two enantiomers.
Case Study Data Summary
| Analyte | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| 4-fluoro isomer | PFP (150x4.6mm) | Gradient | 12.5 | - |
| 3-fluoro racemate | PFP (150x4.6mm) | Gradient | 14.2 | 3.1 (vs 4-fluoro) |
| Enantiomer 1 | Amylose CSP (250x4.6mm) | 95:5 Hexane/IPA | 18.8 | - |
| Enantiomer 2 | Amylose CSP (250x4.6mm) | 95:5 Hexane/IPA | 21.3 | 2.2 (vs Enan. 1) |
Case Study Workflow Visualization
Caption: Purification workflow for the case study mixture.
Part V: Scaling Up & Alternative Technologies
Scaling to Preparative Purification
Moving from an analytical method (4.6 mm ID column) to a preparative method (≥21.2 mm ID column) requires adjusting parameters to maintain separation while increasing throughput.
-
Geometric Scaling: The flow rate should be scaled proportionally to the cross-sectional area of the column: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)².
-
Loading Studies: The amount of sample injected is gradually increased to determine the maximum load that can be applied without sacrificing resolution (column overload).
-
Fraction Collection: Triggered collection based on UV signal ensures that only the pure peak is collected, maximizing purity and yield.
Supercritical Fluid Chromatography (SFC): A Green Alternative
For preparative-scale purification, especially chiral separations, SFC is a powerful alternative to HPLC.[18] SFC uses supercritical CO2 as the primary mobile phase, often modified with a small amount of alcohol (e.g., methanol, ethanol).[19]
-
Advantages:
-
Speed: The low viscosity of supercritical fluids allows for much higher flow rates and faster separations.[20]
-
Reduced Solvent Waste: Drastically reduces organic solvent consumption, making it a "greener" technique.[21]
-
Faster Sample Recovery: The CO2 evaporates upon depressurization, leaving the purified compound in a small volume of alcohol modifier, which significantly reduces dry-down time.[20]
-
SFC is particularly well-suited for the normal-phase and chiral separations described in this note and should be considered a primary tool for purification in modern drug development.[21]
Conclusion
The purification of fluorinated ketone isomers is a complex but manageable challenge that requires a systematic and knowledge-based approach. By understanding the unique influence of fluorine on chromatographic interactions, scientists can strategically select the appropriate column technology—PFP and other fluorinated phases for constitutional isomers, and high-performance CSPs for enantiomers. Following a logical workflow of screening, optimization, and scaling, guided by the protocols and principles outlined in this note, will enable the efficient isolation of high-purity isomers, accelerating research and development in the pharmaceutical and chemical industries.
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The Strategic deployment of 2-(Trifluoromethyl)cyclohexanone in the Synthesis of Pharmaceutical Heterocycles
Introduction: The Trifluoromethyl Group's Enduring Impact on Medicinal Chemistry
The strategic incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique combination of high electronegativity, metabolic stability, and lipophilicity can dramatically enhance a molecule's potency, membrane permeability, and resistance to metabolic degradation.[1] Consequently, the development of robust synthetic methodologies utilizing trifluoromethylated building blocks is of paramount importance to the pharmaceutical industry. 2-(Trifluoromethyl)cyclohexanone has emerged as a versatile and valuable precursor for the synthesis of a diverse array of heterocyclic scaffolds that are central to numerous therapeutic agents. This guide provides an in-depth exploration of its application in the synthesis of pharmaceutically relevant quinazolines, dihydropyrimidines, and quinolines, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of Trifluoromethylated Tetrahydroquinazolines
The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The introduction of a trifluoromethyl group into the quinazoline framework can further enhance these therapeutic properties.[1] this compound serves as a key starting material for the synthesis of trifluoromethyl-substituted tetrahydroquinazolines through a cyclocondensation reaction with a suitable binucleophile, such as urea or thiourea.
Mechanistic Rationale
The reaction proceeds through an initial acid-catalyzed condensation between the ketone of this compound and one of the amino groups of urea (or thiourea) to form a reactive enamine intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the electrophilic carbon of the enamine, leading to the formation of the heterocyclic ring. Subsequent dehydration yields the stable tetrahydroquinazolinone or thione derivative. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carbonyl group and the stability of the intermediates, making careful optimization of reaction conditions crucial.
Caption: General workflow for tetrahydroquinazoline synthesis.
Detailed Experimental Protocol: Synthesis of 4a-(Trifluoromethyl)-decahydro-2H-quinazolin-2-one
This protocol details the synthesis of a trifluoromethylated tetrahydroquinazolinone derivative from this compound and urea.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 166.14 | 1.66 g | 10 mmol |
| Urea | 60.06 | 0.90 g | 15 mmol |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 1 mmol |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.66 g, 10 mmol), urea (0.90 g, 15 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Add 50 mL of toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed during the reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete (typically 4-6 hours, or when no more water is collected), allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer with 50 mL of brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4a-(Trifluoromethyl)-decahydro-2H-quinazolin-2-one.
Part 2: Biginelli Reaction for the Synthesis of Trifluoromethylated Dihydropyrimidines
The Biginelli reaction is a one-pot, three-component cyclocondensation that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel modulation and antiviral properties.[3][4] The use of this compound in a Biginelli-type reaction allows for the synthesis of novel trifluoromethylated DHPMs with potential for enhanced biological activity.
Mechanistic Considerations in the Biginelli Reaction
The classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea.[4] When using this compound, the ketone itself acts as the dicarbonyl component. The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate then undergoes nucleophilic attack by the enol of this compound, followed by cyclization and dehydration to yield the final dihydropyrimidine product.
Caption: Key steps in the Biginelli reaction.
Detailed Experimental Protocol: Synthesis of a 4-Aryl-4a-(trifluoromethyl)-decahydropyrimidin-2(1H)-one
This protocol describes a general procedure for the Biginelli reaction using this compound, an aromatic aldehyde, and urea.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 166.14 | 1.66 g | 10 mmol |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.06 g | 10 mmol |
| Urea | 60.06 | 0.90 g | 15 mmol |
| Copper(II) triflate | 361.64 | 0.36 g | 1 mmol |
| Acetonitrile | - | 30 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.66 g, 10 mmol), the aromatic aldehyde (10 mmol), urea (0.90 g, 15 mmol), and copper(II) triflate (0.36 g, 1 mmol).
-
Add 30 mL of acetonitrile to the flask and stir the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC (eluent: 3:1 hexane/ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-4a-(trifluoromethyl)-decahydropyrimidin-2(1H)-one.
Part 3: Friedländer Annulation for the Synthesis of Trifluoromethylated Quinolines
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, which are important heterocyclic motifs found in numerous natural products and pharmaceuticals.[4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] The use of this compound as the methylene component in a Friedländer synthesis provides a direct route to novel trifluoromethyl-substituted tetrahydroquinolines.
Mechanistic Pathway of the Friedländer Annulation
The Friedländer synthesis can proceed through two primary mechanistic pathways. In the first, an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and this compound is followed by cyclization and dehydration. In the second, the formation of a Schiff base between the two reactants is the initial step, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring system. The reaction is typically catalyzed by either acid or base.
Caption: Two possible mechanisms for the Friedländer synthesis.
Detailed Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)-1,2,3,4-tetrahydroacridine Derivative
This protocol outlines the synthesis of a trifluoromethyl-substituted tetrahydroacridine derivative via a Friedländer annulation of 2-aminobenzophenone with this compound.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 2-Aminobenzophenone | 197.23 | 1.97 g | 10 mmol |
| This compound | 166.14 | 1.83 g | 11 mmol |
| Potassium hydroxide | 56.11 | 0.84 g | 15 mmol |
| Ethanol | - | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone (1.97 g, 10 mmol) and this compound (1.83 g, 11 mmol) in 40 mL of ethanol.
-
Add potassium hydroxide (0.84 g, 15 mmol) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC (eluent: 4:1 hexane/ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from a mixture of ethanol and water to obtain the pure 4-(Trifluoromethyl)-1,2,3,4-tetrahydroacridine derivative.
This compound has proven to be a highly valuable and versatile building block in pharmaceutical synthesis. Its utility in the construction of trifluoromethylated quinazolines, dihydropyrimidines, and quinolines underscores its importance in accessing novel heterocyclic scaffolds with significant therapeutic potential. The protocols detailed herein provide a practical framework for researchers and drug development professionals to leverage the unique properties of this fluorinated ketone in the design and synthesis of next-generation pharmaceutical agents. The continued exploration of the reactivity of this compound is certain to unveil further applications and contribute to the advancement of medicinal chemistry.
References
- Sharma, A., Sahu, S. K., & Mishra, A. (2018). Recent developments in the synthesis of trifluoromethyl quinazoline derivatives. Journal of Fluorine Chemistry, 214, 63-70.
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (2024). Chemistry & Biodiversity.
- Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. (n.d.).
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis of Tetrahydro‐2(1H)quinazolinones, Cyclopenta[d]‐2(1H)pyrimidinones, and Their Thioxo Analogs from 2‐Trifluoroacetyl‐1‐methoxycycloalkenes. (n.d.).
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules.
-
Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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The Strategic Advantage of 2-(Trifluoromethyl)cyclohexanone in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened focus on innovative molecular building blocks. Among these, fluorinated organic compounds have demonstrated exceptional value, with the trifluoromethyl (CF₃) group being a particularly impactful substituent.[1][2] The incorporation of a CF₃ group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, all crucial parameters in the design of modern pesticides.[3] This guide provides an in-depth look at 2-(Trifluoromethyl)cyclohexanone as a versatile and strategic starting material for the synthesis of key agrochemical scaffolds.
The Power of the Trifluoromethyl Group in Agrochemicals
The trifluoromethyl group is a cornerstone of modern agrochemical design, present in a significant percentage of commercialized products.[1] Its strong electron-withdrawing nature and steric bulk dramatically influence a molecule's physicochemical properties.[3]
Key Advantages of the CF₃ Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules containing the CF₃ group highly resistant to metabolic degradation by target organisms and in the environment.[4]
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to enhanced bioavailability.[3]
-
Modulated Acidity and Basicity: The inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing the molecule's interaction with biological targets.
-
Conformational Control: The steric demand of the CF₃ group can lock a molecule into a specific conformation that is optimal for binding to its target protein.
These properties make trifluoromethylated compounds highly sought after in the development of novel herbicides, fungicides, and insecticides.[4][5][6]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56734-74-8 | [7] |
| Molecular Formula | C₇H₉F₃O | [7] |
| Molecular Weight | 166.14 g/mol | [7] |
| Appearance | Liquid | [7] |
| Flash Point | 44 °C (111.2 °F) | [7] |
Synthetic Pathways to Key Agrochemical Heterocycles
This compound serves as a valuable precursor for a variety of heterocyclic systems that are prevalent in agrochemicals, most notably pyrazoles, pyrimidines, and pyridines. The ketone functionality provides a reactive handle for condensation and cyclization reactions.
Synthesis of Trifluoromethyl-Substituted Pyrazole Scaffolds
Significance: Pyrazole-containing compounds are a cornerstone of the agrochemical industry, with numerous commercialized fungicides, herbicides, and insecticides featuring this heterocyclic core.[4][8][9] Prominent examples include fipronil, a broad-spectrum insecticide, and a variety of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[10][11]
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method.[12][13] this compound can be readily converted to a β-ketoester, a key 1,3-dicarbonyl synthon, which can then be cyclized to form a pyrazole.
Protocol 1: Synthesis of a Tetrahydro-1H-indazole Core
This protocol outlines a two-step process to synthesize a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivative, a valuable intermediate for further functionalization.
Workflow Diagram:
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Application Notes and Protocols: Asymmetric Michael Addition Reactions of 2-(Trifluoromethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This "super-halogen" imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 2-(Trifluoromethyl)cyclohexanone is a valuable building block that allows for the construction of complex chiral molecules bearing this critical functional group. The Michael addition reaction, a powerful tool for carbon-carbon bond formation, when applied to this substrate, opens a direct route to highly functionalized, stereochemically rich cyclohexanone derivatives with potential applications in various therapeutic areas.
This guide provides a detailed overview of the mechanistic considerations and practical protocols for conducting asymmetric Michael addition reactions using this compound as a nucleophile. We will explore how to control the formation of the critical quaternary stereocenter and achieve high levels of diastereoselectivity and enantioselectivity through organocatalysis.
Mechanistic Insights: Taming the Trifluoromethyl Group in Michael Additions
The Michael addition of a ketone to an electrophilic olefin, such as a nitroalkene or an enone, is a classic conjugate addition reaction.[2] In the context of asymmetric organocatalysis, the reaction is typically mediated by a chiral secondary amine catalyst, which reversibly forms a nucleophilic enamine intermediate with the ketone. This enamine then attacks the Michael acceptor. A subsequent hydrolysis step releases the product and regenerates the catalyst.
The presence of a trifluoromethyl group at the α-position of the cyclohexanone ring introduces several key considerations:
-
Increased Acidity: The strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of the α-proton, facilitating the formation of the enolate or enamine intermediate under milder conditions.
-
Steric Hindrance: The bulky CF₃ group can influence the facial selectivity of the enamine's attack on the Michael acceptor, playing a crucial role in determining the diastereoselectivity of the reaction.
-
Stereoelectronic Effects: The CF₃ group can exert stereoelectronic effects that may favor certain transition states, further influencing the stereochemical outcome.
The general catalytic cycle for an organocatalyzed Michael addition of this compound is depicted below:
Figure 1: Catalytic cycle for the asymmetric Michael addition of this compound.
Controlling Stereochemistry: The Power of Bifunctional Organocatalysis
Achieving high levels of both diastereoselectivity and enantioselectivity in the Michael addition of this compound requires a catalyst that can effectively control the facial selectivity of both the nucleophile and the electrophile. Bifunctional organocatalysts, such as those incorporating a thiourea moiety alongside a chiral amine, have proven to be particularly effective in this regard.[3][4]
The thiourea group can activate the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding, orienting it for a specific approach by the enamine. Simultaneously, the chiral amine moiety controls the stereochemistry of the enamine intermediate. This dual activation model leads to a highly organized transition state, resulting in excellent stereocontrol.
Figure 2: Conceptual diagram of dual activation by a bifunctional organocatalyst.
Experimental Protocols: A Guide for the Bench
Model Protocol: Asymmetric Michael Addition of a Cyclohexanone Derivative to a Nitroalkene
This protocol describes a general procedure for the organocatalyzed asymmetric Michael addition of a cyclohexanone derivative to a substituted nitroalkene.
Materials:
-
This compound (or other cyclohexanone derivative)
-
Substituted nitroalkene (e.g., β-nitrostyrene)
-
Chiral bifunctional organocatalyst (e.g., a thiourea-based primary or secondary amine catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)
-
Acid co-catalyst (optional, e.g., benzoic acid or acetic acid)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral bifunctional organocatalyst (5-20 mol%) and the acid co-catalyst (if used, 5-20 mol%).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Add the substituted nitroalkene (1.0 equivalent).
-
Stir the mixture for 10-15 minutes at the desired reaction temperature (typically ranging from -20 °C to room temperature).
-
Add the this compound (1.2-2.0 equivalents) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Workflow Diagram:
Figure 3: General experimental workflow for the asymmetric Michael addition.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes representative results from the literature for the asymmetric Michael addition of cyclohexanone to various nitroalkenes using bifunctional organocatalysts. These data can serve as a benchmark for optimizing the reaction with this compound.
| Entry | Michael Acceptor (Nitroalkene) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) | Reference |
| 1 | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 | [3] |
| 2 | (E)-1-Nitro-2-phenylethene | 20 | CH₂Cl₂ | 48 | 92 | >99:1 | 97 | [4] |
| 3 | (E)-2-(2-Nitrovinyl)furan | 10 | Toluene | 36 | 88 | 94:6 | 95 | [3] |
| 4 | (E)-1-Nitro-3-phenylprop-1-ene | 15 | CHCl₃ | 72 | 85 | 92:8 | 93 | [5] |
Note: The stereochemical outcome (syn/anti) is dependent on the specific catalyst and substrate combination. The increased steric bulk and electronic demand of the CF₃ group in this compound may necessitate higher catalyst loadings, longer reaction times, or different solvent systems to achieve comparable results.
Conclusion and Future Directions
The asymmetric Michael addition of this compound represents a promising strategy for the synthesis of complex, chiral, trifluoromethylated molecules of significant interest in drug discovery and development. While direct literature precedents are scarce, the principles of organocatalysis, particularly with bifunctional catalysts, provide a robust framework for the development of highly stereoselective protocols. The key to success will lie in the careful optimization of reaction conditions to account for the unique steric and electronic properties of the trifluoromethylated substrate. Future work in this area could involve the development of novel catalysts specifically designed for fluorinated ketones and the expansion of the substrate scope to include a wider range of Michael acceptors.
References
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Wang, J., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. [Link]
-
Palomo, C., et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
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Faisca Phillips, A. M., & Pombeiro, A. (2021). Recent Developments in Enantioselective Organocatalytic Cascade Reactions for the Construction of Halogenated Ring Systems. Molecules. [Link]
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Blay, G., & Pedro, J. R. (2014). Catalytic asymmetric conjugate addition of terminal alkynes to β-trifluoromethyl α,β-enones. Chemical Communications. [Link]
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Hayashi, Y., et al. (2007). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society. [Link]
-
Kim, H., et al. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. Organic Letters. [Link]
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Deng, L., et al. (2012). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition. [Link]
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Sun, J., et al. (2015). Catalytic Asymmetric 1,6-Conjugate Addition of para-Quinone Methides: Formation of All-Carbon Quaternary Stereocenters. Angewandte Chemie International Edition. [Link]
-
Rovinsky, A. M., et al. (2021). Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs. Organic & Biomolecular Chemistry. [Link]
-
Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules. [Link]
-
Bode, J. W., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]
-
Ban, S., et al. (2016). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. Chirality. [Link]
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Das, T., et al. (2022). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. ResearchGate. [Link]
-
Wang, W., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Ban, S., et al. (2016). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. PubMed. [Link]
-
Ishii, T., et al. (2001). Highly diastereoselective Michael addition reactions of butane-2,3-diacetal desymmetrized glycolic acid. Preparation of alpha-hydroxy-gamma-amino acid derivatives. Organic Letters. [Link]
-
Cao, S., et al. (2021). Advances in the Synthesis of α-Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]
-
Wang, W., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. [Link]
-
Palacios, F., et al. (2004). Synthesis of and Analysis of Thiol Additions to .beta.-Alkyl-.alpha.,.beta.-unsaturated Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. [Link]
-
Konno, T., et al. (2019). Construction of trifluoromethylated quaternary stereocenters via p-quinone methides. Chemical Communications. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction. [Link]
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Application Notes and Protocols for the Aldol Condensation of 2-(Trifluoromethyl)cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of Fluorinated Scaffolds
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1] 2-(Trifluoromethyl)cyclohexanone is a valuable building block that combines the structural features of a cyclic ketone with the unique properties of the trifluoromethyl group. Its aldol condensation products represent a gateway to a diverse range of complex fluorinated molecules with significant potential in drug discovery and materials science.
This document provides a comprehensive guide for researchers seeking to explore the aldol condensation of this compound. Due to the limited direct literature on this specific reaction, the protocols and discussions presented herein are based on established principles of aldol chemistry, the known reactivity of fluorinated ketones, and analogous transformations.
Challenges and Strategic Considerations
The aldol condensation of this compound presents a unique set of challenges stemming from the strong electron-withdrawing nature of the trifluoromethyl group:
-
Reduced α-Proton Acidity: The inductive effect of the CF3 group decreases the acidity of the α-protons, making enolate formation more difficult compared to non-fluorinated cyclohexanone.[2] This necessitates the use of strong bases or carefully chosen catalytic systems to facilitate deprotonation.
-
Increased Carbonyl Electrophilicity: The CF3 group enhances the electrophilicity of the carbonyl carbon, making the ketone more susceptible to nucleophilic attack. This can be advantageous for the aldol addition step but may also lead to undesired side reactions.
-
Potential for Side Reactions: Under harsh basic conditions, side reactions such as haloform-type reactions or decomposition may occur. The choice of base and reaction temperature is therefore critical.
Given these considerations, a systematic approach is required to identify optimal conditions for the desired aldol transformation.
Proposed Reaction Pathways and Mechanistic Insights
The aldol condensation can proceed via two main pathways: a self-condensation or a crossed-aldol condensation with another carbonyl compound.
Self-Aldol Condensation
In a self-condensation, two molecules of this compound react with each other. The reaction is typically base-catalyzed and involves the formation of an enolate from one molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone.
Crossed-Aldol Condensation
For a crossed-aldol condensation, this compound can act as either the enolate precursor or the electrophilic partner. Given the reduced acidity of its α-protons, it is more likely to serve as the electrophile in reactions with more readily enolizable ketones or aldehydes. Alternatively, forcing conditions or specific catalysts may be required to generate its enolate for reaction with a non-enolizable aldehyde, such as benzaldehyde.
Experimental Protocols
The following protocols are proposed starting points for investigating the aldol condensation of this compound. It is strongly recommended to perform small-scale test reactions to optimize conditions before scaling up.
Protocol 1: Attempted Base-Catalyzed Self-Aldol Condensation
This protocol aims to achieve the self-condensation of this compound using a strong, non-nucleophilic base.
Materials:
-
This compound (CAS: 56734-74-8)[3]
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for anhydrous transfers
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Addition: Add anhydrous THF (10 mL) to the flask via syringe. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA solution (1.1 equivalents) dropwise to the stirred THF. After the addition is complete, add a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to facilitate enolate formation.
-
Aldol Addition: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or after 24 hours), cool the mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Proposed Lewis Acid-Mediated Crossed-Aldol Condensation with Benzaldehyde
This protocol explores the reaction of this compound as the enolate component with benzaldehyde as the electrophile, mediated by a Lewis acid.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Titanium(IV) chloride (TiCl4)
-
Triethylamine (TEA) (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Initial Reagent Addition: Dissolve this compound (1.2 equivalents) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C.
-
Enolate Formation: Add TiCl4 (1.2 equivalents) dropwise to the stirred solution. Then, add triethylamine (1.3 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by adding 1 M HCl.
-
Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Protocol 1: Self-Condensation | Protocol 2: Crossed-Aldol |
| Base/Lewis Acid | Lithium diisopropylamide (LDA) | Titanium(IV) chloride (TiCl4) / Triethylamine (TEA) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature | -78 °C |
| Reaction Time | 12-24 hours | 4-6 hours |
| Key Transformation | Self-condensation of this compound | Crossed-aldol with benzaldehyde |
Visualization of the Proposed Workflow
Caption: Proposed workflow for the aldol condensation of this compound.
Characterization of Aldol Products
The successful synthesis of the aldol products can be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Will show characteristic signals for the newly formed alcohol and the carbon backbone.
-
¹⁹F NMR Spectroscopy: Will confirm the presence and integrity of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad peak for the hydroxyl group (around 3200-3600 cm⁻¹) and the carbonyl stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
LDA: Is a pyrophoric reagent and must be handled under an inert atmosphere.
-
TiCl4: Is a corrosive and moisture-sensitive Lewis acid. Handle with care.
-
Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.
-
-
Temperature Control: Low-temperature reactions require careful monitoring to prevent uncontrolled warming.
References
Sources
Application Notes & Protocols: Synthesis of Trifluoromethylated Heterocycles from Cyclohexanone
Introduction: The Strategic Convergence of Cyclohexanone and Fluorine Chemistry
In the landscape of modern medicinal chemistry and drug development, the incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy for enhancing pharmacological profiles. The unique properties conferred by the CF₃ moiety—including increased metabolic stability, enhanced lipophilicity, and altered pKa—are highly sought after for optimizing drug candidates.[1] Concurrently, the use of readily available and economically viable starting materials is paramount for sustainable and scalable synthesis. Cyclohexanone, a simple C6 cyclic ketone, represents an ideal synthon, offering multiple reactive sites that can be strategically manipulated to construct complex molecular architectures.
This guide provides an in-depth exploration of synthetic methodologies that leverage cyclohexanone as a foundational building block for the assembly of trifluoromethylated heterocycles. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, providing researchers with the rationale needed to adapt and innovate. The protocols detailed herein are designed to be robust and reproducible, serving as a practical resource for professionals in organic synthesis and drug discovery.
Core Synthetic Strategies: Two Convergent Pathways
The synthesis of trifluoromethylated heterocycles from cyclohexanone can be broadly categorized into two primary strategies. The choice between them depends on the desired final structure, the availability of precursors, and the overall synthetic efficiency.
-
Strategy A: Pre-functionalization of the Cyclohexanone Core. This approach involves first synthesizing a cyclohexanone derivative that already contains the trifluoromethyl group or a precursor. This functionalized core is then subjected to cyclization reactions to form the heterocyclic ring. This method offers precise control over the placement of the CF₃ group.
-
Strategy B: Multicomponent Cyclocondensation. This more convergent strategy involves reacting cyclohexanone (or a reactive derivative like an enamine) directly with a trifluoromethyl-containing building block and other components in a one-pot or sequential reaction. This often leads to a rapid increase in molecular complexity.
Strategy A: Building from a Trifluoromethylated Cyclohexanone Scaffold
The rationale behind this strategy is to install the key trifluoromethyl group onto the C6 ring at the outset. This simplifies the final cyclization step and often prevents issues with regioselectivity that can arise in multicomponent reactions. A key intermediate is 2-(trifluoroacetyl)cyclohexanone, which can be synthesized from cyclohexanone and a trifluoroacetylating agent like ethyl trifluoroacetate. This β-diketone is a versatile precursor for various heterocycles.
Focus Application: Synthesis of Trifluoromethylated Tetrahydroindazoles
Fused pyrazole systems, such as tetrahydroindazoles, are prevalent in pharmacologically active compounds. A robust method to synthesize these structures involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. By using 2-(trifluoroacetyl)cyclohexanone, we can construct the pyrazole ring fused to the cyclohexane backbone, yielding a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold.
The reaction proceeds via a classical Knorr-type condensation and cyclization mechanism. The more electrophilic trifluoromethyl ketone is preferentially attacked by the hydrazine nucleophile. This is a critical mechanistic point; the strong electron-withdrawing nature of the CF₃ group activates the adjacent carbonyl carbon, directing the initial step of the reaction.
Caption: Knorr-type synthesis of a trifluoromethylated tetrahydroindazole.
Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid URLs or local paths to chemical structure images.
This protocol is adapted from established methodologies for pyrazole synthesis from 1,3-dicarbonyls.
Materials:
-
2-(Trifluoroacetyl)cyclohexanone (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (approx. 0.2 M concentration)
-
Acetic acid (catalytic, ~5 mol%)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(trifluoroacetyl)cyclohexanone (1.0 equiv) and ethanol.
-
Reagent Addition: Begin stirring the solution. Add hydrazine hydrate (1.1 equiv) dropwise, followed by the catalytic amount of acetic acid. Causality Note: Acetic acid protonates the carbonyl, increasing its electrophilicity, and facilitates the dehydration step.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tetrahydroindazole product.
Strategy B: Multicomponent Cyclocondensation Reactions
This approach epitomizes efficiency by constructing the heterocyclic ring and incorporating the trifluoromethyl group in a single synthetic operation. Cyclohexanone's α-protons allow it to form nucleophilic enamines or enolates, which can then react with trifluoromethylated electrophiles in a cascade sequence.
Focus Application 1: Synthesis of Trifluoromethylated Tetrahydroquinolines
Quinolines are a privileged scaffold in medicinal chemistry. The Combes synthesis and related reactions provide a pathway to quinolines from anilines and β-dicarbonyl compounds. A variation of this allows for the synthesis of trifluoromethylated tetrahydroquinolines starting from a cyclohexanone derivative. A study by Bonacorso et al. demonstrates the synthesis of trifluoromethyl-cycloalka[b]quinolines from 2-trifluoroacetyl-1-methoxycycloalkenes (derived from cyclohexanone) and anilines.[2]
The reaction begins with the formation of an enaminone intermediate by reacting the aniline with the trifluoroacetyl cyclohexanone derivative. Under acidic conditions (like polyphosphoric acid), this intermediate undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the fused, aromatic quinoline system.[2]
Caption: Workflow for trifluoromethylated tetrahydroquinoline synthesis.
The following table summarizes representative results from the literature, showcasing the scope of the reaction with different substituted anilines.
| Entry | Aniline Substituent (R) | Product Yield (%) |
| 1 | H | 30 |
| 2 | 4-Me | 25 |
| 3 | 4-OMe | 28 |
| 4 | 4-Cl | 15 |
| 5 | 4-Br | 18 |
Yields are for the isolated, cyclized quinoline product.
Focus Application 2: Proposed Synthesis of Trifluoromethylated Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[3][4] This reaction is an excellent candidate for adaptation to synthesize trifluoromethylated heterocycles. By reacting cyclohexanone with a trifluoromethylated α-cyanoester (e.g., ethyl 2-cyano-4,4,4-trifluorobutanoate) and sulfur, one could directly access a trifluoromethylated tetrahydrobenzothiophene.
The established mechanism involves an initial Knoevenagel condensation between cyclohexanone and the active methylene nitrile, followed by the addition of sulfur to the α-carbon of the nitrile.[3] A subsequent intramolecular cyclization onto the cyano group, followed by tautomerization, yields the final 2-aminothiophene product. The trifluoromethyl group's strong inductive effect is anticipated to facilitate the initial condensation and influence the overall reaction kinetics.
Caption: Proposed Gewald reaction pathway for CF3-aminothiophenes.
This protocol is a proposed adaptation based on standard Gewald reaction conditions.[4][5]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethyl 2-cyano-3-(trifluoromethyl)but-2-enoate (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (catalytic, ~20 mol%)
-
Ethanol or DMF (solvent)
-
Standard reaction and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone (1.0 equiv), the trifluoromethylated α-cyanoester (1.0 equiv), elemental sulfur (1.1 equiv), and the solvent (e.g., ethanol).
-
Catalyst Addition: Add morpholine (20 mol%) to the stirring suspension. Causality Note: Morpholine acts as a base to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Reaction: Heat the mixture to 50-60 °C and stir for 8-12 hours. The reaction mixture typically becomes dark and homogeneous as the sulfur is consumed. Monitor by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic extracts (or the redissolved precipitate) with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude solid by recrystallization from ethanol or by silica gel chromatography to yield the target aminothiophene.
Conclusion and Future Outlook
Cyclohexanone proves to be a remarkably versatile and cost-effective platform for the synthesis of valuable trifluoromethylated heterocycles. The strategic choice between pre-functionalization of the C6 ring or employing a convergent multicomponent reaction allows for tailored access to a wide array of scaffolds, including fused pyrazoles, quinolines, and thiophenes. The electron-withdrawing nature of the trifluoromethyl group often plays a crucial, directing role in these syntheses, a factor that chemists can exploit to achieve high regioselectivity. As the demand for novel, fluorine-containing drug candidates continues to grow, the development of further creative synthetic routes originating from simple feedstocks like cyclohexanone will remain an area of significant scientific and industrial importance.
References
- This reference is a placeholder for a general review on trifluoromethyl groups in medicinal chemistry.
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. [Link]
- This reference is a placeholder for a general review on heterocyclic synthesis.
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. [Link]
-
Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. National Institutes of Health. [Link]
- This reference is a placeholder for a review on quinoline synthesis.
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]
- This reference is a placeholder for a review on quinoline synthesis.
-
The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis of new trifluoromethyl-containing cycloalka[b]quinolines derivated from alkoxycycloalkenes. Semantic Scholar. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]
- This reference is a placeholder for a review on quinoline synthesis.
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
A new synthesis of trifluoromethylated cyclohexenes. Sci-Hub. [Link]
Sources
Application Notes and Protocols for the Catalytic Trifluoromethylation of Cyclohexanone Derivatives
Introduction: The Strategic Importance of Trifluoromethylated Cyclohexanones in Modern Drug Discovery
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] This "super-substituent" can enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functionalities, making it a highly sought-after motif in medicinal chemistry and agrochemical design. Cyclohexanone scaffolds, in turn, are prevalent in a vast array of natural products and pharmaceutical agents. The convergence of these two structural features—the trifluoromethyl group and the cyclohexanone core—yields a class of compounds with significant potential for the development of novel therapeutics. This guide provides an in-depth overview of contemporary catalytic strategies for the trifluoromethylation of cyclohexanone derivatives, offering detailed protocols and insights for researchers in drug development and organic synthesis.
Core Catalytic Strategies: A Mechanistic Overview
The direct and selective installation of a trifluoromethyl group onto a cyclohexanone ring can be achieved through several catalytic manifolds. The choice of strategy is often dictated by the desired position of the CF₃ group (α or β), the required stereochemical outcome, and the functional group tolerance of the substrate.
Organocatalysis: Chiral Amine and Superbase Catalysis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the trifluoromethylation of ketones is no exception.[3][4] Chiral primary or secondary amines can activate cyclohexanones through the formation of enamines or iminium ions, which then react with an electrophilic trifluoromethyl source.[5][6][7] This approach is particularly effective for achieving high enantioselectivity in the α-trifluoromethylation of cyclohexanones.[8][9]
Alternatively, the use of organic superbases can deprotonate fluoroform (HCF₃), a readily available and inexpensive C1 building block, to generate the trifluoromethyl anion (CF₃⁻) for nucleophilic trifluoromethylation.[3][4]
Transition Metal Catalysis: The Role of Copper
Copper catalysis is a prominent method for the electrophilic trifluoromethylation of carbonyl compounds.[10] In a typical catalytic cycle, a copper(I) species activates an electrophilic trifluoromethylating reagent, facilitating the transfer of a CF₃ group to a pre-formed enolate or enol ether of the cyclohexanone substrate. This method is valued for its operational simplicity and the commercial availability of a wide range of copper catalysts and ligands.
Photoredox Catalysis: A Radical-Based Approach
Photoredox catalysis offers a distinct mechanistic pathway for trifluoromethylation, proceeding through radical intermediates.[7] A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with a suitable trifluoromethyl source to generate a trifluoromethyl radical (•CF₃). This highly reactive species can then be intercepted by an enamine, formed from the cyclohexanone and a chiral amine co-catalyst, to afford the α-trifluoromethylated product in a stereocontrolled manner.
Experimental Protocols and Methodologies
Protocol 1: Enantioselective Organocatalytic α-Trifluoromethylation of Cyclohexanone
This protocol is adapted from methodologies employing cinchona alkaloid-derived primary amines for the asymmetric α-trifluoromethylation of cyclic ketones.[5][6]
Materials:
-
Cyclohexanone derivative (1.0 equiv)
-
Cinchona alkaloid-based primary amine catalyst (e.g., (9S)-9-amino-9-deoxy-epi-cinchonine) (10 mol%)
-
Electrophilic trifluoromethylating reagent (e.g., Togni's reagent II) (1.2 equiv)[11][12]
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the cyclohexanone derivative (0.5 mmol, 1.0 equiv), the chiral primary amine catalyst (0.05 mmol, 10 mol%), and the anhydrous solvent (2.5 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine.
-
Add the electrophilic trifluoromethylating reagent (0.6 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Cyclohexanone Derivative | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Phenylcyclohexanone | 10 | Toluene | 25 | 24 | 85 | 92 |
| 2 | 4-tert-Butylcyclohexanone | 10 | CH₂Cl₂ | 0 | 48 | 78 | 90 |
| 3 | Cyclohexanone | 10 | Toluene | 25 | 24 | 91 | 88 |
Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for the enamine-catalyzed α-trifluoromethylation of cyclohexanone.
Protocol 2: Copper-Catalyzed Electrophilic Trifluoromethylation of Silyl Enol Ethers of Cyclohexanones
This protocol outlines a general procedure for the copper-catalyzed trifluoromethylation of pre-formed silyl enol ethers derived from cyclohexanones.[10]
Materials:
-
Silyl enol ether of cyclohexanone (1.0 equiv)
-
Copper(I) catalyst (e.g., CuI, Cu(MeCN)₄PF₆) (5 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (10 mol%)
-
Electrophilic trifluoromethylating reagent (e.g., Umemoto's reagent) (1.5 equiv)[13][14][15]
-
Anhydrous solvent (e.g., DMF, MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the copper(I) catalyst (0.025 mmol, 5 mol%), the ligand (0.05 mmol, 10 mol%), and the anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Add the silyl enol ether of the cyclohexanone derivative (0.5 mmol, 1.0 equiv) followed by the electrophilic trifluoromethylating reagent (0.75 mmol, 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation:
| Entry | Substrate (Silyl Enol Ether of) | Catalyst (mol%) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylcyclohexanone | CuI (5) | Umemoto's | DMF | 80 | 12 | 75 |
| 2 | 2-Phenylcyclohexanone | Cu(MeCN)₄PF₆ (5) | Togni's | MeCN | 60 | 18 | 82 |
| 3 | Cyclohexanone | CuI (5) | Umemoto's | DMF | 80 | 12 | 88 |
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the copper-catalyzed α-trifluoromethylation of cyclohexanone derivatives.
Protocol 3: Dual Photoredox and Organocatalysis for Enantioselective α-Trifluoromethylation
This protocol merges photoredox and enamine catalysis for the asymmetric trifluoromethylation of aldehydes, a concept adaptable to ketones like cyclohexanone.[7]
Materials:
-
Cyclohexanone derivative (1.0 equiv)
-
Chiral secondary amine catalyst (e.g., imidazolidinone) (20 mol%)
-
Photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆) (1-2 mol%)
-
Trifluoromethyl source (e.g., CF₃I or Togni's reagent) (1.5 equiv)
-
Base (e.g., 2,6-lutidine) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the cyclohexanone derivative (0.2 mmol, 1.0 equiv), chiral amine catalyst (0.04 mmol, 20 mol%), photocatalyst (0.002 mmol, 1 mol%), and anhydrous, degassed solvent (2.0 mL).
-
Add the base (0.4 mmol, 2.0 equiv) and the trifluoromethyl source (0.3 mmol, 1.5 equiv).
-
Seal the vessel and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the mixture with visible light and stir vigorously.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Mechanistic Pathway Diagram:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Togni reagent II - Wikipedia [en.wikipedia.org]
- 12. Togni Reagent II - Enamine [enamine.net]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Umemoto Reagent I - Enamine [enamine.net]
- 15. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
Protocol for the Synthesis of Fluorinated Polyketides: A Guide for Researchers
Introduction: The Fluorine Advantage in Polyketide Drug Discovery
Polyketides are a diverse class of natural products that form the basis for many essential medicines, including antibiotics, anticancer agents, and immunosuppressants.[1][2] The strategic incorporation of fluorine, an element rare in natural products but prevalent in pharmaceuticals, offers a powerful tool to enhance the therapeutic properties of these molecules.[1][3][4] Fluorination can improve metabolic stability, bioavailability, and binding affinity, ultimately leading to more effective and safer drugs.[1][5][6] This guide provides a detailed overview of the contemporary chemoenzymatic and biosynthetic strategies for producing fluorinated polyketides, intended for researchers in drug development and synthetic biology.
Strategic Approaches to Fluorinated Polyketide Synthesis
The synthesis of fluorinated polyketides can be broadly categorized into two main strategies: biosynthetic approaches that leverage engineered enzymatic pathways, and chemoenzymatic methods that combine chemical synthesis of fluorinated precursors with biological assembly. A third, complementary approach is late-stage fluorination of the final polyketide scaffold.
Engineered Biosynthesis: Reprogramming the Polyketide Assembly Line
At the heart of polyketide biosynthesis are Polyketide Synthases (PKSs), large multienzyme complexes that function as molecular assembly lines.[1][3] These enzymes iteratively add two-carbon units, typically derived from malonyl-CoA or methylmalonyl-CoA, to a growing chain.[3] By engineering these PKS pathways, it is possible to introduce fluorinated extender units, leading to the site-selective incorporation of fluorine into the polyketide backbone.[3][7]
A key challenge in this approach is overcoming the high substrate specificity of the acyltransferase (AT) domains within the PKS, which act as gatekeepers for the selection of extender units.[1][5][8] Two primary strategies have emerged to address this:
-
Engineering AT Domain Selectivity: Modifying the AT domain to preferentially accept fluorinated extender units like fluoromalonyl-CoA over its natural substrates.[3]
-
AT Domain Swapping: Replacing the native AT domain with a more promiscuous one from a different biosynthetic pathway, such as a fatty acid synthase (FAS).[1][5][8]
The overall workflow for the engineered biosynthesis of fluorinated polyketides is depicted below.
Figure 1: General workflow for the in vivo biosynthesis of fluorinated polyketides.
Chemoenzymatic Synthesis: A Hybrid Approach
Chemoenzymatic synthesis combines the flexibility of chemical synthesis for creating fluorinated building blocks with the stereoselectivity and efficiency of enzymatic reactions for polyketide assembly.[5][8] This approach typically involves the chemical synthesis of a fluorinated extender unit, such as fluoromalonyl-CoA or a fluorinated diketide starter unit, which is then fed to an in vitro reconstituted PKS system or an engineered microbial host.[1][5][8]
This strategy offers greater control over the placement of the fluorine atom and allows for the incorporation of more complex fluorinated moieties that may be difficult to generate biosynthetically.
Sources
- 1. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Engineering site-selective incorporation of fluorine into polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic biology approaches to fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic synthesis of fluorinated polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Reduction of Trifluoromethylated Enones
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Authored By: Gemini
Preamble: The Trifluoromethyl Group and the Quest for Chirality
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—high electronegativity, metabolic stability, and ability to act as a lipophilic hydrogen bond donor—can dramatically enhance a compound's pharmacological profile, improving potency, bioavailability, and metabolic stability.[1] Consequently, the development of synthetic methods to access trifluoromethylated compounds is of paramount importance.
β-Trifluoromethylated enones have emerged as powerful and versatile building blocks in this pursuit.[2] The challenge, however, lies not just in their synthesis but in their stereoselective transformation. The asymmetric reduction of the enone moiety to produce chiral trifluoromethylated allylic alcohols is a critical transformation, as these products are valuable precursors for a wide array of biologically active molecules, including anti-HIV agents and HDAC inhibitors.[3][4]
This guide provides an in-depth exploration of the primary strategies for achieving this transformation: transition-metal catalyzed hydrogenation, organocatalytic transfer hydrogenation, stoichiometric chiral borane reductions, and biocatalysis. We will delve into the mechanistic rationale behind each method, present detailed, field-proven protocols, and offer insights to guide your experimental design.
Strategic Overview: Choosing the Right Path
The selection of a reduction strategy depends on several factors including substrate scope, desired enantioselectivity, functional group tolerance, and scalability. The following diagram provides a high-level decision-making framework.
Caption: Decision framework for selecting a reduction method.
Transition-Metal Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereocenters.[5] The work of Ryoji Noyori, recognized with the 2001 Nobel Prize in Chemistry, established that chiral Ruthenium(II)-diphosphine-diamine complexes are exceptionally effective for the hydrogenation of ketones.[6][7] This technology is readily adaptable to the 1,2-reduction of enones.
Mechanistic Rationale: The Noyori-Type Catalyst
The efficacy of Noyori-type catalysts stems from a "metal-ligand bifunctional" mechanism.[8] The catalyst, typically a Ru(II) complex with a C₂-symmetric diphosphine ligand like BINAP and a chiral diamine, does not operate through a simple inner-sphere hydride transfer. Instead, the reaction proceeds via a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state. The amine (N-H) proton and the metal hydride (Ru-H) are transferred simultaneously to the carbonyl oxygen and carbon, respectively. This bifunctional nature avoids direct coordination of the polar ketone to the metal, which would otherwise deactivate the catalyst.[7] The chiral ligands create a well-defined steric environment that forces the enone to approach the catalyst from a specific face, dictating the stereochemical outcome.
Caption: Simplified catalytic cycle for Noyori hydrogenation.
Protocol: Asymmetric Hydrogenation of (E)-4-phenyl-1,1,1-trifluorobut-3-en-2-one
This protocol is adapted from the principles of Noyori hydrogenation for functionalized ketones.[9]
Materials:
-
RuCl₂[(S)-BINAP]₂
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (KOtBu)
-
(E)-4-phenyl-1,1,1-trifluorobut-3-en-2-one
-
Anhydrous 2-propanol (isopropanol)
-
Hydrogen gas (H₂)
-
Schlenk flask and standard Schlenk line equipment
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add RuCl₂[(S)-BINAP]₂ (0.01 mmol, 1 mol%) and (S,S)-DPEN (0.012 mmol, 1.2 mol%) to a Schlenk flask. Add 2 mL of anhydrous 2-propanol and stir the resulting suspension for 15 minutes at room temperature.
-
Activation: Add a solution of KOtBu (0.025 mmol, 2.5 mol%) in 1 mL of anhydrous 2-propanol to the catalyst mixture. Stir for another 20 minutes until the solution becomes a clear, deep purple, indicating the formation of the active catalyst.
-
Substrate Addition: In a separate flask, dissolve the trifluoromethylated enone (1.0 mmol) in 3 mL of anhydrous 2-propanol.
-
Hydrogenation: Transfer both the catalyst solution and the substrate solution via cannula to a glass liner for the high-pressure autoclave. Seal the autoclave, purge three times with H₂ gas, and then pressurize to 8 atm H₂.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by carefully depressurizing and sampling. Causality Note: The use of 2-propanol serves as both the solvent and a hydrogen source in the related transfer hydrogenation, but here it is primarily the solvent under H₂ pressure. The base is crucial for generating the active Ru-hydride species.
-
Workup: Carefully vent the autoclave. Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient). Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Data Summary: Transition-Metal Systems
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
| Ir-N,P Ligand / H₂ | CF₃-substituted olefins | 80–99 | 87–96 | [1] |
| Ru-BINAP-Diamine / H₂ | Functionalized Ketones | >95 | >98 | [6][9] |
| Rh-Diphosphine / H₂ | Dehydroamino acids | >90 | >95 | [10] |
Organocatalytic Asymmetric Transfer Hydrogenation
Organocatalysis offers a powerful, metal-free alternative for asymmetric reductions. For enones, the most common approach is a transfer hydrogenation, where a stoichiometric, achiral hydride source like a Hantzsch ester transfers its hydrogen to the substrate under the direction of a chiral organocatalyst.[11]
Mechanistic Rationale: Bifunctional Thiourea Catalysis
Chiral bifunctional thiourea catalysts are highly effective for this transformation. The mechanism relies on the dual-activation capability of the catalyst. The thiourea moiety, through hydrogen bonding, acts as a Lewis acid, activating the nitroalkene substrate (a common substrate class for this reaction type which is analogous to enones).[11] The basic amine group on the catalyst deprotonates the Hantzsch ester, facilitating the hydride transfer. This organized, ternary complex in the transition state ensures high stereocontrol. For enones, the catalyst would similarly activate the carbonyl group, guiding the nucleophilic attack of the hydride from the Hantzsch ester to one specific face of the carbonyl carbon.
Caption: Conceptual workflow of thiourea-catalyzed transfer hydrogenation.
Protocol: Organocatalytic Reduction of a β-Trifluoromethyl Nitroalkene
This protocol for a nitroalkene is mechanistically analogous to an enone reduction and demonstrates the power of the methodology for producing valuable chiral trifluoromethylated amine precursors.[11]
Materials:
-
(S)-Valine-derived thiourea catalyst
-
β-Trifluoromethyl nitroalkene substrate
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Setup: To a vial equipped with a magnetic stir bar, add the (S)-valine-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Reagents: Add the β-trifluoromethyl nitroalkene (0.2 mmol) followed by the Hantzsch ester (0.24 mmol, 1.2 equivalents).
-
Solvent: Add 1.0 mL of anhydrous toluene.
-
Reaction: Stir the mixture at the specified temperature (e.g., -20 °C) for the required time (typically 24-72 hours). Causality Note: Lower temperatures are often critical for achieving high enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major enantiomer.
-
Monitoring: Follow the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purification and Analysis: Purify by flash column chromatography (hexanes/ethyl acetate) to isolate the reduced nitroalkane product. Determine the enantiomeric excess by chiral HPLC analysis. The resulting chiral nitro compound can be readily reduced to the corresponding valuable chiral β-trifluoromethyl amine.
Data Summary: Organocatalytic Systems
| Catalyst | Hydride Source | Substrate | Yield (%) | ee (%) | Reference |
| (S)-Valine Thiourea | Hantzsch Ester | β-CF₃ Nitroalkenes | up to 99 | up to 97 | [11] |
| Chiral Amine | Hantzsch Ester | α,β-Unsaturated Ketones | 80-95 | 90-99 | General |
| Bifunctional Thiourea | Malonates (1,4-add) | β,β-disubstituted β-CF₃ Enones | >80 | up to 95 | [12][13] |
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of ketones to secondary alcohols.[14][15] It utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[16][17] While typically used for simple ketones, its high chemoselectivity allows for the 1,2-reduction of the ketone moiety in enones, leaving the alkene untouched.
Mechanistic Rationale: The Power of Coordination
The reaction's success hinges on the formation of a catalyst-borane complex.[16][17] The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, which acts as the hydride source. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst. The ketone substrate then coordinates to this now more Lewis-acidic boron atom. Critically, the ketone coordinates preferentially via its larger lone pair of electrons and orients itself to minimize steric clash with the catalyst's chiral scaffold. This locks the ketone into a specific orientation, exposing one prochiral face to the coordinated borane, which then delivers its hydride via a six-membered ring transition state.[18]
Sources
- 1. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Enantioselective organocatalytic reduction of β-trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β-trifluoromethyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Application Notes & Protocols: The Utility of 2-(Trifluoromethyl)cyclohexanone in Mechanistic Enzyme Inhibition Studies
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2-(Trifluoromethyl)cyclohexanone as a tool for studying enzyme inhibition. We will delve into the underlying chemical principles that make trifluoromethyl ketones potent inhibitors, detail robust protocols for their use in kinetic assays, and offer insights into data interpretation.
Introduction: The Power of the Trifluoromethyl Ketone Warhead
In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for methyl groups and other nonpolar side chains, offering enhanced metabolic stability, increased binding affinity through hydrophobic interactions, and potent electron-withdrawing capabilities.[1]
When appended adjacent to a carbonyl group, the CF3 moiety transforms a simple ketone into a highly reactive "warhead" for enzyme inhibition. Trifluoromethyl ketones (TFMKs) are a well-established class of inhibitors, particularly for hydrolytic enzymes such as serine and cysteine proteases.[3][4] this compound serves as an excellent model compound and a versatile scaffold for exploring these interactions. Its cyclic structure provides conformational rigidity, which can be exploited for designing inhibitors with high specificity. This guide will explore its mechanism of action and provide a practical framework for its use in the laboratory.
The Chemistry of Inhibition: A Mechanistic Overview
The inhibitory potency of this compound stems from the powerful electron-withdrawing nature of the three fluorine atoms. This effect creates a significant partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.
Mechanism of Action: Hemiketal/Hemithioketal Formation
The primary mechanism of inhibition involves the nucleophilic attack by an active site residue—typically the hydroxyl group of a serine or the thiol group of a cysteine—on the electrophilic carbonyl carbon of the TFMK. This attack results in the formation of a stable, tetrahedral hemiketal or hemithioketal adduct.[3][5] Unlike the transient tetrahedral intermediates formed during the hydrolysis of a natural substrate, this fluorinated adduct is significantly more stable, effectively trapping the enzyme in an inactive state.[5]
This interaction is often characterized as covalently reversible, where the adduct can slowly dissociate, restoring enzyme activity.[6][7] This property makes TFMKs valuable tools for studying enzyme kinetics, as they frequently exhibit slow, tight-binding inhibition.[3]
Caption: Mechanism of enzyme inhibition by this compound.
Experimental Protocol: Characterizing Inhibition with a Fluorogenic Assay
This protocol describes a general method for determining the inhibitory potential (IC50) of this compound against a target enzyme (e.g., a serine hydrolase) using a continuous kinetic, fluorescence-based assay. Fluorogenic assays are chosen for their high sensitivity and suitability for high-throughput screening.[8][9]
Rationale: The enzyme cleaves a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will decrease this rate. Pre-incubation of the enzyme and inhibitor is included to account for potential time-dependent or slow-binding inhibition mechanisms.
Materials and Reagents:
-
Target Enzyme: Purified enzyme of interest (e.g., Chymotrypsin, Carboxylesterase).
-
Inhibitor: this compound (MW: 166.14 g/mol ).
-
Assay Buffer: Buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate: Fluorogenic substrate for the target enzyme (e.g., a coumarin- or fluorescein-based substrate).
-
Solvent: DMSO for dissolving the inhibitor.
-
Microplate: 96- or 384-well, black, flat-bottom microplate.
-
Instrumentation: Fluorescence microplate reader with temperature control and kinetic reading capabilities.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Inhibitor Stock (10 mM): Dissolve 1.66 mg of this compound in 1 mL of 100% DMSO. Store at -20°C.
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration in the well should be determined empirically to give a robust linear signal over 30-60 minutes.
-
Substrate Stock (100X): Dissolve the fluorogenic substrate in DMSO or assay buffer to a concentration 100 times the desired final assay concentration (typically near its Km value).
-
-
Assay Plate Setup (96-well format):
-
Serial Dilution of Inhibitor: Prepare a serial dilution series of the inhibitor.
-
In a separate dilution plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate a range of concentrations.
-
Transfer 1 µL from each dilution to the wells of the final assay plate. This results in a 1:100 dilution in the final assay volume, so the final DMSO concentration remains constant at 1%.
-
-
Controls:
-
100% Activity Control (No Inhibitor): Add 1 µL of DMSO.
-
0% Activity Control (No Enzyme): Add 1 µL of DMSO and substitute assay buffer for the enzyme solution.
-
-
Enzyme Addition: Add 50 µL of the enzyme working solution (diluted in assay buffer) to all wells except the "No Enzyme" controls.
-
Pre-incubation: Mix the plate gently and incubate for 30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Data Acquisition:
-
Reaction Initiation: Add 50 µL of the substrate working solution (diluted to 2X in assay buffer) to all wells to start the reaction. The final volume is 100 µL.
-
Kinetic Read: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
Calculate Reaction Rates (V): For each well, determine the initial velocity (V) of the reaction by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction of 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl- cyclohexane-1,3,5-trione with rat hepatic 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(Trifluoromethyl)cyclohexanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Trifluoromethyl)cyclohexanone. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of introducing a trifluoromethyl group alpha to a ketone. We provide in-depth, troubleshooting-focused guidance in a question-and-answer format to address the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues reported by users in the field. We delve into the root causes of these problems and provide actionable solutions grounded in established chemical principles.
Section 1: Challenges in Enolate Formation and Stability
The successful trifluoromethylation of cyclohexanone hinges on the efficient and controlled generation of its enolate. Issues at this stage are the most common source of poor yields and complex product mixtures.
Q1: My reaction yield is very low, with a significant amount of unreacted cyclohexanone recovered. What are the likely causes and how can I fix this?
A1: This is a classic problem that almost always points to incomplete deprotonation or premature quenching of the enolate. Several factors could be at play:
-
Base Strength and Stoichiometry: The pKa of the α-proton of cyclohexanone is approximately 17. For complete and irreversible enolate formation (kinetic control), a strong, non-nucleophilic base with a conjugate acid pKa significantly higher than 17 is required. Lithium diisopropylamide (LDA) is a common choice. Using weaker bases like alkoxides can lead to an equilibrium with unreacted ketone, reducing the effective concentration of the nucleophile. Ensure you are using at least 1.0-1.2 equivalents of a sufficiently strong base.
-
Reaction Temperature: The formation of the kinetic lithium enolate of cyclohexanone is typically performed at low temperatures, most commonly -78 °C (a dry ice/acetone bath).[1][2] Running the reaction at higher temperatures can promote side reactions, including aldol self-condensation or equilibration to the more stable, but less reactive, thermodynamic enolate.
-
Moisture and Air: Lithium enolates are extremely sensitive to protic sources. Even trace amounts of water in your solvent or on your glassware will rapidly quench the enolate back to the starting ketone. Rigorously dry all glassware in an oven, use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone), and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the entire process.
Troubleshooting Workflow: Incomplete Deprotonation
Caption: Troubleshooting logic for low conversion.
Q2: I'm observing high molecular weight impurities in my crude 1H NMR and LC-MS. Could this be self-condensation, and how can I prevent it?
A2: Yes, the formation of high molecular weight byproducts is a strong indicator of the aldol self-condensation of cyclohexanone. This occurs when the cyclohexanone enolate nucleophilically attacks the carbonyl carbon of another molecule of neutral cyclohexanone.
Causality: This side reaction is favored under conditions that allow for the coexistence of both the enolate and the neutral ketone. This can happen if:
-
Slow Addition of Ketone: You are adding the cyclohexanone too slowly to the base, leaving excess base to react with the newly formed product.
-
Incomplete Deprotonation: A weak base is used, establishing an equilibrium that ensures both species are present.
-
Elevated Temperatures: Warmer temperatures provide the activation energy needed for the aldol reaction to compete with the desired trifluoromethylation.
Mitigation Strategies:
-
Reverse Addition: Add the pre-formed base (e.g., LDA solution) slowly to the cyclohexanone solution at -78 °C. This ensures that the base is the limiting reagent at any given moment until the addition is complete, minimizing the concentration of free enolate available to react with itself.
-
Rapid Trapping: Once enolate formation is complete, add the electrophilic trifluoromethylating agent (e.g., Togni's reagent) promptly. Do not let the enolate solution sit for extended periods, even at low temperatures.
Section 2: Complications During the Trifluoromethylation Step
The introduction of the -CF3 group is the crux of the synthesis, and the choice of reagent and conditions can lead to unexpected and problematic side reactions.
Q3: My main side product appears to be a cyclopentane derivative instead of the desired cyclohexanone. What is this and why is it forming?
A3: You are observing a classic Favorskii Rearrangement .[3][4][5] This is a well-documented reaction of α-halo ketones in the presence of a base.[6][7] Although your product is an α-trifluoromethyl ketone, its reactivity can mimic that of an α-halo ketone, especially if there is any unreacted base (like an alkoxide) present during workup or if the reaction conditions are not carefully controlled.
Mechanism of Favorskii Rearrangement: The rearrangement proceeds through a cyclopropanone intermediate.[4][5] In your case:
-
A base deprotonates the α'-carbon (C6) of your product, this compound, to form an enolate.
-
This enolate undergoes an intramolecular SN2-type reaction, displacing the trifluoromethyl group (or more accurately, a related leaving group formed in situ) to form a strained bicyclic cyclopropanone intermediate.
-
A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.
-
The ring opens to form the most stable carbanion, which in this case leads to a cyclopentanecarboxylate derivative after protonation.[3]
Caption: Mechanism of the Favorskii rearrangement side reaction.
Prevention:
-
Careful Stoichiometry: Use a slight excess of the trifluoromethylating agent relative to the base to ensure all the enolate is consumed.
-
Controlled Quench: Quench the reaction at low temperature with a mild acidic solution (e.g., saturated aqueous NH4Cl) rather than water or basic solutions. This will neutralize any remaining base before it can react with the product.
-
Avoid Basic Workup: Do not use basic solutions (e.g., sodium bicarbonate washes) if you suspect product instability.
Q4: I am using an electrophilic trifluoromethylating reagent like Togni's or Umemoto's, but the reaction is sluggish and yields are inconsistent. What factors influence the reactivity of these reagents?
A4: The reactivity of hypervalent iodine reagents (Togni's) and sulfonium salts (Umemoto's) can be highly dependent on the reaction conditions and the nature of the enolate.[8][9][10]
-
Counter-ion Effects: The nature of the enolate's counter-ion (e.g., Li⁺, Na⁺, K⁺, Ti(IV)) can significantly impact reactivity. Titanium "ate" enolates, for instance, have shown enhanced reactivity in radical trifluoromethylation pathways.[1][2]
-
Radical vs. Ionic Pathways: While often described as "electrophilic" (transferring a formal "CF3⁺"), many reactions involving these reagents can proceed through a Single Electron Transfer (SET) mechanism, generating a CF3 radical.[11] The success of the reaction can depend on which pathway is favored. Additives can sometimes influence this; for example, copper salts are known to catalyze trifluoromethylation of olefins with Togni's reagent.[9]
-
Reagent Stability: Togni reagent II is metastable and can decompose upon heating, releasing trifluoroiodomethane.[8] Ensure it is stored correctly and used under the recommended thermal conditions. It can also react violently with strong acids and bases.[8]
| Reagent Family | Common Examples | General Mechanism | Key Considerations |
| Hypervalent Iodine | Togni Reagent I & II | Electrophilic / Radical | Highly effective, broad functional group tolerance. Can be sensitive to heat.[8][9] |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic | Powerful trifluoromethylating agents, effective for silyl enol ethers and β-keto esters.[10][12] |
| Nucleophilic CF₃ Source | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Requires an activator (e.g., fluoride source). Used for 1,2-addition to carbonyls.[13] |
Table 1. Comparison of common trifluoromethylating reagent classes.
Protocols and Methodologies
Protocol 1: Optimized Synthesis of this compound via a Lithium Enolate
This protocol is designed to maximize the formation of the kinetic enolate and minimize self-condensation and rearrangement side reactions.
Materials:
-
Cyclohexanone (freshly distilled)
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
LDA Preparation: In the reaction flask under N₂, cool a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) to -78 °C. Slowly add n-BuLi (1.0 mmol) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Enolate Formation: While maintaining the temperature at -78 °C, add a solution of cyclohexanone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the LDA solution over 10 minutes. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Trifluoromethylation: Add a solution of Togni Reagent II (1.1 mmol) in anhydrous THF (3 mL) dropwise to the enolate solution at -78 °C. The reaction mixture may change color. Stir at -78 °C for 2-3 hours, monitoring by TLC (staining with KMnO₄ or p-anisaldehyde).
-
Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
- Sinha, H.N. (n.d.). Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College.
- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16806-16829.
- Sato, K., Tarui, A., & Omote, M. (2010). Trifluoromethylation of Metal Enolates and Theoretical Guideline. Accounts of Chemical Research, 43(3), 390-400.
- Gilmour, R. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(1), 115-128.
- Puppo, F., & Tlili, A. (2018). Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis.
- Sato, K., Tarui, A., & Omote, M. (2008).
- Kababara, N., et al. (2008). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 13(9), 2038-2048.
- Rábai, J., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7015-7026.
- Wang, F., & Shen, Q. (2025). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science, 16(Advance Article)*.
-
Wikipedia. (2023). Togni reagent II. Retrieved from [Link]
- Lang, R. W. (1986). Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1, 823-827.
-
PubChem. (n.d.). Umemoto's Reagent. Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- Wang, Y., & Umemoto, T. (2013). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 11(36), 6049-6057.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Favorskii_rearrangement [chemeurope.com]
- 7. drhnsp.org [drhnsp.org]
- 8. Togni reagent II - Wikipedia [en.wikipedia.org]
- 9. Togni Reagent II - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethylation of Cyclohexanone
Welcome to our dedicated technical support center for the trifluoromethylation of cyclohexanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to navigate the complexities of this critical transformation. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this a pivotal reaction in medicinal chemistry and materials science.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: My reaction shows low or no conversion to the desired α-trifluoromethyl cyclohexanone. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential for improving your reaction outcome.[1]
-
Reagent Quality: The activity of your trifluoromethylating reagent is paramount.
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): While popular, its purity can vary, potentially containing inhibitors.[1] If you suspect reagent degradation, consider using a fresh bottle or a batch from a different supplier.[1]
-
Electrophilic Reagents (e.g., Togni's or Umemoto's Reagents): These are generally stable crystalline solids but can be moisture-sensitive.[1] Ensure proper storage in a desiccator.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Meticulously dry all glassware and ensure solvents are anhydrous. Moisture can quench reagents and intermediates.
-
Temperature Control: The optimal temperature is highly dependent on the specific method. For nucleophilic additions with TMSCF₃, reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed. Radical reactions may require specific temperatures for initiator decomposition.
-
-
Catalyst/Initiator Issues:
-
Insufficient Loading: While catalytic amounts are ideal, optimal loading is substrate-dependent. A modest increase in catalyst loading may be beneficial if the reaction stalls.[1]
-
Inhibitors: Impurities in starting materials or reagents can act as inhibitors.[1] Purifying the cyclohexanone and using a fresh batch of the trifluoromethylating agent can mitigate this.
-
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
Q2: I am observing significant amounts of an unexpected byproduct. How can I identify and minimize its formation?
A2: Byproduct formation is a common challenge and is highly dependent on the reaction mechanism (nucleophilic, electrophilic, or radical).
-
Common Byproducts in Nucleophilic Trifluoromethylation (using TMSCF₃):
-
Silyl Enol Ether of the Product: This can form if the reaction mixture is not properly quenched. Acidic workup is typically required to hydrolyze the silyl ether to the desired trifluoromethyl alcohol.
-
Aldol Condensation Products: If the enolate of cyclohexanone is not efficiently trapped by the trifluoromethyl source, it can react with another molecule of cyclohexanone, leading to aldol adducts. Using a strong, non-nucleophilic base and ensuring rapid trifluoromethylation can minimize this.[3]
-
-
Common Byproducts in Radical Trifluoromethylation:
-
General Strategies for Minimizing Byproducts:
-
Optimize Reaction Stoichiometry: Carefully control the molar ratios of reagents.
-
Control Reaction Temperature: Temperature can influence the rates of competing reactions.
-
Purification of Starting Materials: Ensure the cyclohexanone is free from impurities that could lead to side reactions. Commercial cyclohexanone can be purified by distillation.[5][6]
-
Byproduct Formation Pathways
Caption: Competing pathways leading to desired product vs. byproducts.
Q3: My reaction is complete, but I'm having difficulty purifying the product. What are the best practices for purification?
A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying trifluoromethylated cyclohexanone derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude reaction mixture.
-
-
Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method.
-
Work-up Procedure: A proper aqueous work-up is crucial before purification to remove salts and water-soluble impurities. A typical work-up involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic trifluoromethylation of cyclohexanone using TMSCF₃?
A1: The reaction is typically initiated by a nucleophilic activator, such as a fluoride salt (e.g., TBAF, CsF). The fluoride ion attacks the silicon atom of TMSCF₃, generating a transient trifluoromethyl anion (CF₃⁻). This highly nucleophilic species then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently trapped by the TMS group, forming a silyl ether, which is then hydrolyzed upon acidic workup to yield the trifluoromethyl alcohol product.[2][7]
Q2: How do electrophilic trifluoromethylation reagents like Togni's reagent work with cyclohexanone?
A2: Electrophilic trifluoromethylation of ketones often proceeds via the corresponding enolate or silyl enol ether.[8][9] The enolate, being electron-rich, acts as a nucleophile and attacks the electrophilic iodine center of the Togni reagent, leading to the transfer of the CF₃ group to the α-position of the carbonyl. The reaction mechanism can be complex and may involve single-electron transfer (SET) pathways.[2][10]
Q3: Can I use GC-MS to analyze my reaction mixture?
A3: Yes, GC-MS can be a valuable tool for monitoring the progress of the reaction and identifying byproducts. However, derivatization of the hydroxyl group in the product may be necessary to improve its volatility and chromatographic behavior. Additionally, highly reactive fluorine-containing compounds can potentially degrade certain GC columns over time.[11] It is advisable to use a robust column and to be aware of potential matrix effects.[12]
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Cyclohexanone with TMSCF₃
This protocol is adapted from established procedures for the trifluoromethylation of carbonyl compounds.[2]
Materials:
-
Cyclohexanone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add cyclohexanone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.2 mmol) via syringe.
-
Add TBAF (0.1 mmol, 0.1 mL of a 1 M solution in THF) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-(trifluoromethyl)cyclohexan-1-ol.
Data Summary: Typical Reagents and Conditions
| Reaction Type | Trifluoromethylating Agent | Activator/Catalyst | Typical Solvent | Temperature (°C) |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | TBAF, CsF | THF, DMF | -78 to RT |
| Electrophilic | Togni's Reagent II | Base (for enolate formation) | CH₂Cl₂, MeCN | RT |
| Radical | CF₃I, CF₃SO₂Na (Langlois) | Radical Initiator (e.g., Et₃B, AIBN), Photoredox Catalyst | DMF, MeCN | RT to 80 |
References
- Technical Support Center: Troubleshooting Low Conversion Rates in Trifluoromethylation Reactions - Benchchem.
- Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
-
Trifluoromethylation - Wikipedia. Available from: [Link]
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC - NIH. Available from: [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. Available from: [Link]
-
Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Available from: [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Available from: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC. Available from: [Link]
-
(PDF) Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - ResearchGate. Available from: [Link]
-
Commonly used trifluoromethylating reagents. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Common trifluoromethylation reagents grouped according to their... - ResearchGate. Available from: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. Available from: [Link]
-
Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC - NIH. Available from: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. Available from: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]
-
Optimization of the reaction. | Download Table - ResearchGate. Available from: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. Available from: [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate. Available from: [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. Available from: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - ResearchGate. Available from: [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - MDPI. Available from: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]
-
The optimization of reaction conditions for trifluoromethylation of... | Download Table - ResearchGate. Available from: [Link]
-
Some Recent Results in Nucleophilic Trifluoromethylation and Introduction of Fluorinated Moieties - Sci-Hub. Available from: [Link]
-
Is it possible to analyze F-compounds with GCMS ? | ResearchGate. Available from: [Link]
- Purification of cyclohexanone - US3933916A - Google Patents.
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - ChemRxiv. Available from: [Link]
-
Radical Trifluoromethylation of Titanium Ate Enolate | Organic Letters - ACS Publications. Available from: [Link]
- RU2523011C2 - Method of cyclohexanone purification - Google Patents.
-
17.5: Nucleophilic Substitution with Enolate Anions - Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 6. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Ketones
Welcome to the Technical Support Center for the purification of fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity fluorinated ketones. The unique physicochemical properties imparted by fluorine, such as increased electrophilicity of the carbonyl carbon and altered polarity, often lead to specific purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in crude fluorinated ketones?
-
Why is my fluorinated ketone unstable during purification?
-
How can I accurately determine the purity of my fluorinated ketone?
-
-
Troubleshooting Guide: Purification Techniques
-
Chromatographic Purification Challenges
-
Distillation and Azeotrope Formation
-
Work-up and Handling: Preventing Hydration
-
-
Protocols
-
Protocol 1: General Approach to HPLC Method Development
-
Protocol 2: Small-Scale Azeotropic Distillation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated ketones?
A: The impurity profile of a fluorinated ketone is highly dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials. For instance, in electrophilic fluorinations using reagents like Selectfluor®, the unreacted ketone precursor may be present.[1][2]
-
Over-fluorinated Species: The high reactivity of some ketone substrates can lead to the formation of di- or poly-fluorinated byproducts, which can be difficult to separate from the desired mono-fluorinated product.[1][2]
-
Solvent Adducts and Hydrates: The increased electrophilicity of the carbonyl carbon in fluorinated ketones makes them susceptible to nucleophilic attack by solvent molecules or water, leading to the formation of stable hydrates or other adducts.[1][2] This is particularly prevalent in trifluoroacetylated compounds.[1]
-
Dimers and Trimers: In syntheses involving hexafluoropropylene, dimeric and trimeric byproducts can form.[3]
-
Isomers: Positional isomers can arise if there are multiple possible sites for fluorination.
Q2: Why is my fluorinated ketone unstable during purification?
A: The instability of fluorinated ketones during purification often stems from their unique electronic properties:
-
Susceptibility to Hydrolysis: The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it prone to hydration to form gem-diols (hydrates).[1][2] This can be exacerbated by the presence of acidic or basic conditions during work-up or chromatography.
-
Keto-Enol Tautomerism: Fluorination can influence the equilibrium between keto and enol forms. In some cases, the enol tautomer can be surprisingly stable, which might lead to multiple peaks in chromatographic analyses or unexpected reactivity.[1][2]
-
Decomposition on Stationary Phase: Some fluorinated ketones have been observed to decompose during chromatographic purification, particularly on silica gel.[1][2] This can be due to the acidic nature of the silica or interactions with the stationary phase.
-
Inherent Instability of Certain Structures: For example, α-amino-α'-fluoro ketones are known to be inherently unstable and can undergo enolization and subsequent elimination of fluoride ion.
Q3: How can I accurately determine the purity of my fluorinated ketone?
A: A multi-technique approach is often necessary for accurate purity assessment.
| Technique | Strengths | Limitations |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. High resolution and sensitivity. | Not suitable for thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Versatile for a wide range of polarities. Can be coupled with various detectors (UV, MS). | Peak shape can be poor for some fluorinated compounds. Co-elution of impurities is possible. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR) with an internal standard. 19F NMR is particularly useful for identifying and quantifying fluorine-containing species.[1] | Lower sensitivity compared to GC and HPLC. Requires a pure internal standard for accurate quantification. |
| Mass Spectrometry (MS) | Provides molecular weight information and can be used to identify unknown impurities when coupled with GC or HPLC. | Fragmentation patterns can be complex. Ionization efficiency can vary between compounds. |
Recommendation: A combination of HPLC with UV and MS detection for initial assessment, followed by 1H and 19F NMR for structural confirmation and quantification, is a robust strategy for purity determination.
Troubleshooting Guide: Purification Techniques
Chromatographic Purification Challenges
Q: I'm observing poor peak shape (fronting or tailing) during HPLC analysis of my fluorinated ketone. What can I do?
A: Poor peak shape is a common issue and can often be resolved by systematically addressing the following:
-
Column Overload: This is a frequent cause of fronting peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Injection Solvent: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the solubility is poor, use the weakest possible solvent.
-
-
Secondary Interactions with the Stationary Phase: Tailing peaks can result from interactions between the analyte and the silica backbone of the stationary phase.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a competitive agent, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to mask active sites on the stationary phase.
-
Change the Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping or a phenyl-hexyl phase, which can offer different selectivity for fluorinated compounds.
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
Q: My fluorinated ketone seems to be decomposing on the silica gel column during flash chromatography. How can I purify it?
A: Decomposition on silica gel is a known issue for some sensitive fluorinated ketones.[1][2]
-
Deactivate the Silica Gel:
-
Solution: Prepare a slurry of silica gel in your eluent and add 1-2% of triethylamine or ammonia solution to neutralize the acidic sites.
-
-
Use an Alternative Stationary Phase:
-
Solution: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 for flash chromatography.
-
-
Avoid Chromatography:
-
Solution: If the compound is sufficiently volatile and thermally stable, distillation or Kugelrohr distillation can be an excellent alternative. If the compound is a solid, recrystallization may be a viable option.
-
Troubleshooting Workflow for Chromatographic Issues
Caption: Troubleshooting workflow for common chromatography issues.
Distillation and Azeotrope Formation
Q: I am trying to purify my fluorinated ketone by distillation, but the boiling points of my product and a key impurity are very close. What should I do?
A: Close boiling points present a challenge for simple distillation.
-
Fractional Distillation:
-
Solution: Use a fractional distillation setup with a Vigreux or packed column to increase the number of theoretical plates and improve separation efficiency.
-
-
Vacuum Distillation:
-
Solution: Reducing the pressure will lower the boiling points of the components. This can sometimes increase the difference in boiling points, aiding separation.
-
-
Azeotropic Distillation:
Q: My fluorinated ketone forms an azeotrope with the reaction solvent. How can I remove the solvent?
A: Breaking an azeotrope is a common challenge in purification.
-
Extractive Distillation:
-
Solution: Add a high-boiling solvent (an entrainer) that has a strong affinity for one of the components of the azeotrope. This will alter the relative volatilities and allow for separation by distillation. While specific data for fluorinated ketones is limited, this technique is used for fluorinated alcohols.
-
-
Aqueous Wash:
-
Solution: If the azeotropic solvent is water-miscible (e.g., acetone, acetonitrile), you can often remove it by washing the crude product with water or brine in a separatory funnel. Be mindful of the potential for hydrate formation with your fluorinated ketone.
-
-
Pressure-Swing Distillation:
-
Solution: The composition of an azeotrope is pressure-dependent. By changing the distillation pressure, you may be able to shift the azeotropic composition and achieve separation. This is a more advanced technique typically used on a larger scale.
-
Work-up and Handling: Preventing Hydration
Q: I suspect my fluorinated ketone is forming a hydrate during aqueous work-up. How can I confirm this and prevent it?
A: Hydrate formation is a significant issue, especially for trifluoroacetylated compounds.[1][2]
-
Confirmation of Hydrate Formation:
-
Prevention of Hydrate Formation:
-
Anhydrous Work-up: If possible, avoid an aqueous work-up altogether. Quench the reaction with an anhydrous reagent and filter off any solids.
-
Minimize Contact with Water: If an aqueous wash is necessary, perform it quickly with cold brine to minimize the solubility of water in the organic layer.
-
Thorough Drying: Dry the organic layer meticulously with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Azeotropic Removal of Water: If trace amounts of water remain, they can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.
-
Decision Tree for Preventing Hydration
Caption: Decision-making process for preventing hydrate formation.
Protocols
Protocol 1: General Approach to HPLC Method Development for Fluorinated Ketones
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
If peak shape is poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or a fluorinated stationary phase.
-
-
Mobile Phase Selection:
-
A: 0.1% Formic Acid or TFA in Water
-
B: 0.1% Formic Acid or TFA in Acetonitrile or Methanol
-
-
Initial Gradient:
-
Run a broad gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution time of your compound.
-
-
Optimization:
-
Based on the initial run, create a shallower gradient around the elution time of your compound to improve resolution from nearby impurities.
-
Adjust the mobile phase composition (e.g., switch from acetonitrile to methanol) to alter selectivity.
-
-
Flow Rate and Temperature:
-
A standard flow rate of 1.0 mL/min is a good starting point.
-
If resolution is still an issue, consider adjusting the column temperature (e.g., to 30-40 °C) to improve efficiency.
-
Protocol 2: Small-Scale Azeotropic Distillation to Remove an Impurity
This is a conceptual protocol and requires adaptation based on the specific azeotrope.
-
Identify the Azeotrope: Consult the literature or use predictive software to determine if your impurity forms a low-boiling azeotrope with a suitable solvent (e.g., acetone, hexane).[3][4]
-
Setup: Assemble a fractional distillation apparatus.
-
Solvent Addition: Add the azeotrope-forming solvent to your crude fluorinated ketone.
-
Distillation: Slowly heat the mixture. The azeotrope, having the lowest boiling point, will distill first.
-
Monitoring: Monitor the head temperature of the distillation. A stable temperature indicates that the azeotrope is distilling. A rise in temperature signifies that the azeotrope has been removed, and the next component is beginning to distill.
-
Fraction Collection: Collect the azeotropic fraction separately. Once the temperature rises, change the receiving flask to collect the purified fluorinated ketone.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm the separation.
References
- Use of fluorinated ketones in fire extinguishing compositions. (n.d.). Google Patents.
- Use of fluorinated ketones in fire extinguishing compositions. (n.d.). Google Patents.
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
-
Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Retrieved January 11, 2026, from [Link]
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
- 4. MXPA02000676A - Use of fluorinated ketones in fire extinguishing compositions. - Google Patents [patents.google.com]
Technical Support Center: Optimizing Robinson Annulation with Trifluoromethyl Ketones
Welcome to the technical support center for optimizing Robinson annulation reactions involving trifluoromethyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful ring-forming reaction with challenging substrates. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group introduces unique hurdles that require careful consideration and optimization of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful outcomes in your experiments.
Introduction: The Challenge of the Trifluoromethyl Group
The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a tandem Michael addition and intramolecular aldol condensation.[1][2][3] However, when one of the reactants is a trifluoromethyl ketone, the reaction's dynamics are significantly altered. The potent electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon but can also lead to several challenges[4]:
-
Increased Acidity and Potential for Side Reactions: The α-protons of trifluoromethyl ketones are highly acidic, which can lead to undesired enolate formations and side reactions.
-
Steric Hindrance: The bulky CF₃ group can sterically hinder the approach of nucleophiles in both the Michael addition and the aldol condensation steps.
-
Stability of Intermediates: The stability of the enolate and the aldol intermediates is affected by the CF₃ group, which can influence the reaction pathway and product distribution.
-
Potential for Defluorination: Under certain conditions, the trifluoromethyl group itself can undergo elimination reactions, leading to the formation of difluoro- or monofluoromethylated byproducts.[5]
This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to troubleshoot and optimize your reaction conditions effectively.
Troubleshooting Guide & FAQs
Section 1: Low Yield and Incomplete Conversion
Question 1: My Robinson annulation with a trifluoromethyl ketone is giving a very low yield or fails to proceed. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Robinson annulation involving a trifluoromethyl ketone can stem from several factors, primarily related to the reactivity of the starting materials and the stability of the intermediates. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Base Selection and Stoichiometry:
-
The pKa Matters: The trifluoromethyl group significantly increases the acidity of the α-protons. A base that is too strong can lead to the formation of a thermodynamically stable enolate that is unreactive in the subsequent Michael addition. Conversely, a base that is too weak may not be sufficient to generate the required enolate concentration.
-
Catalytic vs. Stoichiometric Base: While many Robinson annulations proceed with catalytic amounts of base, the use of a full equivalent may be necessary to drive the reaction to completion, especially if the equilibrium of the initial deprotonation is unfavorable.[6]
-
Commonly Used Bases:
-
Hydroxides (e.g., KOH, NaOH): Often used in catalytic amounts.
-
Alkoxides (e.g., NaOMe, KOtBu): Can be used in both catalytic and stoichiometric amounts. Be mindful of the steric bulk of the alkoxide, which can influence the regioselectivity of deprotonation.
-
Hydrides (e.g., NaH): Strong, non-nucleophilic bases that can be used stoichiometrically to generate the enolate irreversibly. This can be a good strategy if other bases fail, but care must be taken to avoid side reactions.
-
2. Optimize the Reaction Temperature:
-
Finding the Sweet Spot: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the trifluoromethylated compounds. It is often beneficial to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is sluggish. In some cases, running the reaction at elevated temperatures (e.g., 75 °C) has been shown to be effective, though this needs to be carefully monitored.[7]
3. Consider the Solvent:
-
Solvent Polarity: The choice of solvent can influence the solubility of the reactants and the stability of the charged intermediates. Protic solvents like ethanol can participate in hydrogen bonding and may not be ideal. Aprotic polar solvents such as THF, DMF, or acetonitrile are often good choices. Toluene has also been used successfully in some cases.[7]
-
Solvent Screening: A systematic screening of different solvents is highly recommended to find the optimal medium for your specific substrate combination.
4. The "One-Pot" vs. "Stepwise" Approach:
-
Isolate the Michael Adduct: If the one-pot reaction is failing, consider a stepwise approach. First, perform the Michael addition under optimized conditions to form the 1,5-diketone intermediate. Isolate and purify this intermediate before subjecting it to the intramolecular aldol condensation under a different set of conditions. This can often lead to higher overall yields by allowing for the optimization of each step independently.[2]
Experimental Protocol: Stepwise Robinson Annulation
-
Michael Addition:
-
Dissolve the trifluoromethyl ketone and the α,β-unsaturated ketone in a suitable aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Slowly add the chosen base (e.g., NaH, 1.1 equivalents).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product.
-
Purify the 1,5-diketone intermediate by column chromatography.
-
-
Intramolecular Aldol Condensation:
-
Dissolve the purified 1,5-diketone in a suitable solvent (e.g., ethanol or THF).
-
Add a base (e.g., NaOH or an amine base like piperidine).
-
Heat the reaction mixture to reflux and monitor for the formation of the annulated product.
-
Work up the reaction and purify the final product.
-
Section 2: Formation of Side Products
Question 2: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I suppress them?
Answer:
The presence of the trifluoromethyl group can open up several pathways for side reactions. Identifying the major side products is the first step toward mitigating their formation.
1. Polymerization of the Michael Acceptor:
-
The Problem: α,β-Unsaturated ketones, especially methyl vinyl ketone (MVK), are prone to polymerization under basic or acidic conditions.
-
The Solution:
-
Use a Precursor: Instead of the α,β-unsaturated ketone itself, use a precursor like a β-chloroketone or a Mannich base. These precursors generate the reactive enone in situ at a low concentration, minimizing polymerization.[8]
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the enolate of the trifluoromethyl ketone. This keeps the concentration of the acceptor low at any given time.
-
2. Multiple Enolization and Self-Condensation:
-
The Problem: The trifluoromethyl ketone can have multiple acidic protons, leading to the formation of different enolates and potential self-condensation products.
-
The Solution:
-
Directed Enolate Formation: Use a bulky base (e.g., LDA) at low temperature to favor the formation of the kinetic enolate. This can improve the regioselectivity of the Michael addition.
-
Choice of Substrates: If possible, use a trifluoromethyl ketone with only one set of α-protons to avoid ambiguity in enolate formation.
-
3. Retro-Aldol and Other Decomposition Pathways:
-
The Problem: The aldol addition product may be unstable and undergo a retro-aldol reaction, especially at higher temperatures. The trifluoromethyl group can also be susceptible to elimination under harsh basic conditions.
-
The Solution:
-
Milder Conditions: Use milder bases and lower reaction temperatures to favor the desired forward reaction and minimize decomposition.
-
Rapid Dehydration: If the aldol addition product is isolated, proceed with the dehydration step promptly to form the more stable α,β-unsaturated ketone.
-
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Section 3: Stereoselectivity Issues in Asymmetric Robinson Annulation
Question 3: I am trying to perform an asymmetric Robinson annulation with a trifluoromethyl ketone, but the enantioselectivity (ee) is low. How can I improve it?
Answer:
Achieving high enantioselectivity in Robinson annulations with trifluoromethyl ketones requires careful selection of the chiral catalyst and optimization of the reaction parameters.
1. Catalyst Selection is Key:
-
Proline and its Derivatives: L-proline and its derivatives are widely used as organocatalysts for asymmetric Robinson annulations.[2][9] They operate through an enamine mechanism. It is crucial to screen a variety of proline-based catalysts to find the one that provides the best stereocontrol for your specific substrates.
-
Cinchona Alkaloid-Based Catalysts: Primary amines derived from cinchona alkaloids have shown great success in asymmetric Robinson annulations, including those with fluorinated substrates.[1] These catalysts can provide high yields and excellent enantioselectivities.
-
Bifunctional Catalysts: Catalysts that possess both a basic site (to deprotonate the ketone) and a hydrogen-bond donor site (to activate the Michael acceptor) can be very effective. Thiourea-based catalysts are a prominent example.
2. The Role of Additives:
-
Acids: In organocatalyzed reactions, the addition of a weak acid (e.g., benzoic acid) can act as a co-catalyst, often improving both the reaction rate and the enantioselectivity.[7] The acid is thought to protonate the intermediate enamine, increasing its reactivity.
-
Water: In some cases, the presence of a small amount of water can have a beneficial effect on the stereochemical outcome. However, this is highly system-dependent and needs to be carefully optimized.
3. Temperature and Solvent Effects:
-
Lower Temperatures: As a general rule, lower reaction temperatures lead to higher enantioselectivity. This is because the transition states leading to the two enantiomers become more energetically differentiated at lower temperatures.
-
Solvent Polarity and Viscosity: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome. A screening of solvents with varying polarities is recommended.
Table 1: Recommended Starting Conditions for Asymmetric Robinson Annulation with Trifluoromethyl Ketones
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | L-proline or a Cinchona alkaloid-derived primary amine | Proven efficacy in asymmetric Robinson annulations. |
| Catalyst Loading | 10-30 mol% | A higher catalyst loading may be required for challenging substrates. |
| Additive | Benzoic acid (10-20 mol%) | Can act as a co-catalyst to improve rate and enantioselectivity. |
| Solvent | Acetonitrile, THF, or Toluene | Aprotic solvents are generally preferred. |
| Temperature | -20 °C to room temperature | Lower temperatures generally favor higher enantioselectivity. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes improve reaction rates. |
Reaction Mechanism Overview: Proline Catalysis
Caption: Simplified mechanism of proline-catalyzed asymmetric Michael addition.
Concluding Remarks
Optimizing the Robinson annulation with trifluoromethyl ketones is a challenging but achievable goal. A systematic and logical approach to troubleshooting is essential for success. By carefully considering the choice of base, solvent, and temperature, and by being mindful of the unique electronic and steric properties of the trifluoromethyl group, you can significantly improve the outcome of your reactions. For asymmetric variants, a thorough screening of catalysts and additives is paramount. This guide provides a starting point for your optimization efforts, and we encourage you to consult the primary literature for more specific examples and protocols relevant to your particular substrates.
References
-
Horváth, A., et al. (2017). Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening. ACS Omega, 2(10), 7136-7146. [Link]
-
Chen, J., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251. [Link]
-
NROChemistry. Robinson Annulation. [Link]
-
Li, Y., et al. (2023). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science, 14(33), 8935-8942. [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]
-
BYJU'S. Robinson Annulation Mechanism. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 114(4), 2215-2287. [Link]
-
Lumbreras, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link]
-
Jurczak, J., et al. (2020). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 22(19), 7569-7573. [Link]
-
Gorske, B. (2016). Foldameric Catalysts for Enantioselective Trifluoromethylations of Ketones and Enones. Bowdoin College. [Link]
-
Rao, G. S. K., & Kumar, P. S. (2001). Enantioselective solvent-free Robinson annulation reactions. Journal of Chemical Sciences, 113(5-6), 539-549. [Link]
-
Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. [Link]
-
Umemoto, T., & Adachi, K. (2013). New Method for Trifluoromethylation of Enolate Anions and Applications to Regio-, Diastereo- and Enantioselective Trifluoromethylation. The Journal of Organic Chemistry, 78(4), 1591-1607. [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Chad's Prep. (2021). 21.9 Robinson Annulation | Organic Chemistry [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson Annulation [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
Troubleshooting low yields in enantioselective fluorination
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in enantioselective fluorination. As a Senior Application Scientist, my goal is to move beyond simple checklists and delve into the causality behind experimental outcomes, offering field-proven insights to navigate this challenging yet vital transformation.
Technical Support Center: Enantioselective Fluorination
Introduction
The strategic introduction of fluorine into organic molecules can profoundly alter their biological properties, making enantioselective fluorination a cornerstone of modern medicinal chemistry.[1][2] However, the construction of a stereogenic carbon-fluorine bond is notoriously difficult, with low yields and poor enantioselectivity being common hurdles. This guide is structured to address the most frequent challenges encountered in the laboratory, providing both diagnostic questions and actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is organized by the most common sources of reaction failure. Use the questions to diagnose your specific issue and follow the proposed solutions.
Part 1: Catalyst-Related Issues
The catalyst is the heart of the reaction; its health and activity are paramount.
Question: My reaction is sluggish or shows no conversion. Could my catalyst be the problem?
Answer: Yes, catalyst-related problems are a primary cause of reaction failure. The issue can range from catalyst deactivation to improper handling or choice of ligand.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity:
-
Source and Purity: Are you using a freshly purchased catalyst/ligand from a reputable supplier? Older reagents can degrade. For metal catalysts, what is the purity and hydration state (e.g., Ni(ClO₄)₂·6H₂O)?[1]
-
Handling: Chiral ligands, especially phosphines like BINAP, can be sensitive to air and moisture. Were they handled under an inert atmosphere (e.g., in a glovebox)? Oxidation of the phosphine ligand will render the catalyst inactive.
-
Catalyst Formation: If you are forming the active catalyst in situ, ensure the metal precursor and ligand are pre-stirred for a sufficient time as specified in the literature protocol before adding the substrate.
-
-
Suspect Catalyst Deactivation:
-
Coking/Decomposition: High reaction temperatures can lead to the decomposition of reactants and the formation of "coke" on the catalyst surface, blocking active sites.[3] If the reaction mixture turns dark or black, this is a likely culprit. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Lewis Acidity Decline: For some heterogeneous catalysts, the strength of Lewis acid sites can diminish over the course of the reaction, reducing activity.[3]
-
Moisture: Water can be highly detrimental, leading to hydrolysis of the metal-catalyst bond or reacting with intermediates.[4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
-
Optimize Catalyst Loading:
-
While literature protocols often use 1-10 mol% catalyst, a low yield might be overcome by increasing the catalyst loading to 5 or 10 mol%.[5] However, this is a temporary fix. If high loadings are required, it points to an underlying issue with catalyst activity or reaction conditions. Conversely, very high loadings can sometimes lead to side reactions or dimerization.
-
Question: My yield is acceptable, but the enantioselectivity (ee) is poor. How can I improve it?
Answer: Poor enantioselectivity points to issues with the chiral environment of the catalyst, the reaction temperature, or the solvent shell around the transition state.
Troubleshooting Steps:
-
Re-evaluate the Chiral Ligand: The choice of ligand is critical for creating a rigid chiral environment around the metal center.[1]
-
Steric and Electronic Tuning: Ligands like BINAP and BOX are privileged in many asymmetric transformations.[1][6] Sometimes, a subtle change, such as moving from BINAP to a derivative with different electronic properties, can have a massive impact on enantioselectivity. The steric bulk of the ligand often shields one face of the substrate-metal complex, forcing the fluorinating agent to approach from the less hindered face.[1]
-
Ligand Purity: Ensure the chiral ligand has high enantiopurity. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's ee, a phenomenon known as a negative non-linear effect.
-
-
Lower the Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Thermodynamic Control: The difference in activation energy between the two pathways leading to the R and S enantiomers can be small.[7] Lowering the temperature can amplify this small energy difference, favoring the formation of one enantiomer over the other. Reactions that give low ee at room temperature can often achieve >90% ee at 0 °C, -20 °C, or even lower.[1][8]
-
-
Change the Solvent: The solvent plays a crucial role in the reaction's transition state.
-
Intermediate Stabilization: Solvents can stabilize or destabilize charged intermediates and the catalyst-substrate complex.[7] A change from a non-polar solvent like toluene to a more polar one like THF or CH₂Cl₂ can dramatically alter the chiral pocket and improve ee.[5][9] There is no universal "best" solvent; it must be screened for each specific catalytic system.
-
Part 2: Substrate & Reagent Issues
The nature of your starting material and the quality of your reagents are just as important as the catalyst.
Question: I have followed a literature procedure, but my specific substrate gives a low yield. Why?
Answer: Not all substrates are created equal. Enantioselective fluorination methods can have significant substrate limitations.
Troubleshooting Steps:
-
Assess Substrate Acidity and Sterics:
-
Acidity: Many catalytic systems, particularly those involving metal enolates, work best for substrates with relatively acidic α-protons, such as β-ketoesters or oxindoles.[1][6] Less acidic substrates, like simple esters or amides, may require the addition of a non-nucleophilic base (e.g., 2,6-lutidine) to facilitate enolate formation.[1]
-
Steric Hindrance: Very bulky substituents near the reaction center can prevent the substrate from effectively binding to the chiral catalyst, leading to low reactivity or poor selectivity.[8] Conversely, some reactions require a bulky group to achieve high selectivity.[1]
-
-
Consider Electronic Effects:
-
Electron-Donating vs. Withdrawing Groups: For aromatic substrates, the electronic nature of substituents can influence the reactivity of the ring. Electron-donating groups generally activate the system towards electrophilic attack.[10]
-
Substrate-Catalyst Interactions: In some organocatalytic systems, extended π-systems (like a naphthalene group) on the substrate can lead to stronger non-covalent interactions with the catalyst, resulting in superior enantioselectivity compared to simpler aromatic groups.[8]
-
-
Verify Reagent Purity:
-
Fluorinating Agent: Use a fresh, high-purity batch of your N-F fluorinating agent (e.g., Selectfluor™, NFSI). These reagents can degrade over time. The choice of agent matters; NFSI is often used in metal-catalyzed reactions, while Selectfluor is common in organocatalysis.[1][11]
-
Substrate Purity: Ensure your starting material is pure and free of contaminants that could poison the catalyst.
-
Workflow & Key Protocols
General Troubleshooting Workflow
This diagram outlines a logical progression for diagnosing reaction failures.
Caption: Generalized catalytic cycle for Lewis acid-catalyzed electrophilic fluorination.
Protocol: General Procedure for a Pd-Catalyzed Enantioselective Fluorination of an Oxindole
This protocol is adapted from methodologies described in the literature for Pd-BINAP catalyzed systems and serves as a representative example. [1] Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
(R)-BINAP
-
N-Fluorobenzenesulfonimide (NFSI)
-
3-substituted oxindole substrate
-
Anhydrous solvent (e.g., 2-propanol or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.5 mol%) and (R)-BINAP (3.0 mol%).
-
Add anhydrous solvent (to make a ~0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and change color.
-
Reaction Assembly: To the catalyst solution, add the 3-substituted oxindole substrate (1.0 equiv).
-
Stir for 5 minutes, then add NFSI (1.2 equiv) in one portion.
-
Reaction Monitoring: Seal the flask and stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated oxindole.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or SFC.
Data Summary Table
Systematic optimization requires careful tracking of results. The following table illustrates how changing key parameters can affect the outcome.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Notes |
| 1 | 5% (R)-BINAP/Pd | Toluene | 25 | 45 | 60 | Baseline experiment. |
| 2 | 5% (R)-BINAP/Pd | Toluene | 0 | 40 | 85 | Lowering temperature significantly improves ee. [8] |
| 3 | 5% (R)-BINAP/Pd | THF | 25 | 75 | 65 | Solvent change improves yield but not ee. [9] |
| 4 | 5% (R)-BINAP/Pd | THF | 0 | 72 | 92 | Optimal conditions found: good yield and excellent ee. |
| 5 | 10% (R)-BINAP/Pd | THF | 0 | 85 | 92 | Increasing catalyst loading improves yield. [5] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between electrophilic and nucleophilic fluorination, and how do troubleshooting strategies differ? A1: In electrophilic fluorination , a chiral catalyst activates a nucleophilic substrate (like an enolate) to attack an electrophilic fluorine source (F⁺, e.g., NFSI). [1]Troubleshooting focuses on enolate formation, catalyst integrity, and controlling the approach of the "F⁺" source. In nucleophilic fluorination , a catalyst activates a nucleophilic fluoride source (F⁻) to attack an electrophilic substrate. [6]Challenges here are different and include the low solubility and high basicity of fluoride salts (like KF), which can cause elimination side reactions. [8]Strategies often involve phase-transfer catalysts or hydrogen-bond donors to solubilize and temper the reactivity of the fluoride anion. [8][12] Q2: My reaction produces several spots on the TLC plate. What are common side products? A2: Common side products include:
-
Elimination products: Especially in nucleophilic fluorination where the fluoride source can act as a base. [8]* Racemic product: This can occur from an uncatalyzed background reaction. If the reaction with the catalyst is slow, the direct reaction between the substrate and fluorinating agent may dominate, producing a racemic mixture. [1]* Hydrolyzed products: If water is present, it can react with your enolate or other intermediates, leading back to the starting material or other byproducts. [4]* Dimerization products: Substrates may self-condense under the reaction conditions.
Q3: How can I definitively identify my fluorinated product and potential side products? A3: Standard purification and analysis are crucial.
-
Purification: Flash column chromatography is the standard method.
-
Identification: ¹H, ¹³C, and ¹⁹F NMR are essential. ¹⁹F NMR is particularly powerful for confirming the presence of a C-F bond and can help quantify yield against a known standard. [13]High-resolution mass spectrometry (HRMS) will confirm the molecular formula. Analytical methods like HPLC coupled with mass spectrometry can help identify and quantify novel fluorinated compounds in complex mixtures. [14]
References
-
University of Illinois at Urbana-Champaign. (2002). Enantioselective Electrophilic Fluorination. Chemistry | Illinois. Available at: [Link]
-
Oreate AI. (2025). Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis. Oreate AI Blog. Available at: [Link]
-
ScienceDirect. (n.d.). Catalytic Enantioselective Fluorination. ScienceDirect. Available at: [Link]
-
ResearchGate. (n.d.). Reaction optimization a, Optimization of enantioselective fluorination... ResearchGate. Available at: [Link]
-
ACS Publications. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. (2018). A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. PMC. Available at: [Link]
-
Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Available at: [Link]
-
ACS Publications. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (2020). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. PMC. Available at: [Link]
-
DSpace at KOASAS. (1997). Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. DSpace. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
Royal Society of Chemistry. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effects on selectivity of fluorination of 6 with NFSI and K2. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH. Available at: [Link]
-
ACS Publications. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2001). (PDF) Developing Catalytic Enantioselective Fluorination. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Fluorination Reactions. ResearchGate. Available at: [Link]
-
Macmillan Group, Princeton University. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Available at: [Link]
-
PubMed Central. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications. Available at: [Link]
-
SpringerLink. (n.d.). Catalytic, Enantioselective Fluorination Reactions. Available at: [Link]
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]
-
Royal Society of Chemistry. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science. Available at: [Link]
-
Professor Steven V. Ley Research Group, University of Cambridge. (n.d.). Fluorination Reactions. Available at: [Link]
-
ACS Publications. (2017). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Available at: [Link]
-
National Institutes of Health. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. Available at: [Link]
-
National Institutes of Health. (2021). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PMC. Available at: [Link]
-
PubMed. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. Available at: [Link]
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Preventing decomposition of 2-(Trifluoromethyl)cyclohexanone during workup
Technical Support Center: 2-(Trifluoromethyl)cyclohexanone
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. The strong electron-withdrawing nature of the trifluoromethyl group introduces unique stability challenges, particularly during reaction workup and purification. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your compound is maintained.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses specific issues that can arise during the isolation and purification of this compound, providing explanations for the underlying chemistry and actionable protocols to mitigate product loss.
Issue 1: Significant Product Loss or Unidentifiable Byproducts After Aqueous Extraction with Basic Solutions (e.g., NaHCO₃, Na₂CO₃)
Symptoms:
-
Low isolated yield after basic aqueous wash.
-
Appearance of new, more polar spots on TLC analysis.
-
Complex NMR spectra of the crude product suggesting fragmentation.
Root Cause Analysis: The primary cause of decomposition under basic conditions is the susceptibility of the trifluoromethyl ketone to undergo a haloform-type reaction.[1][2][3] The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide or other bases. This can lead to cleavage of the C-C bond between the carbonyl and the trifluoromethyl group, ultimately resulting in the formation of cyclohexanecarboxylic acid derivatives and fluoroform (CHF₃).
Another key pathway for decomposition is through the formation of a stable geminal diol (hydrate) in the presence of water, which is significantly favored due to the destabilizing effect of the adjacent trifluoromethyl group on the carbonyl.[4][5] This hydrate can then undergo base-mediated decomposition.
Preventative Workup Protocol:
-
Avoid Strong Bases: Do not use aqueous solutions of sodium bicarbonate, sodium carbonate, or hydroxides to neutralize acidic reaction mixtures.
-
Use a Buffered Wash: If a wash is necessary to remove acid, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This mildly acidic solution will effectively neutralize strong acids without creating a basic environment that promotes decomposition.
-
Minimize Contact Time: Perform aqueous extractions quickly and avoid letting the organic and aqueous layers sit in the separatory funnel for extended periods.
-
Work at Lower Temperatures: If possible, conduct the workup procedure at a reduced temperature (e.g., in an ice bath) to slow down potential decomposition pathways.
Issue 2: Product Degradation Observed During Chromatographic Purification on Silica Gel
Symptoms:
-
Streaking of the product spot on the TLC plate.
-
Low recovery of the desired product from the column.
-
Isolation of fractions containing decomposition products.
Root Cause Analysis: Standard silica gel is slightly acidic and possesses surface hydroxyl groups that can catalyze the formation of the geminal diol hydrate of this compound.[4][5] This hydrate, being more polar, can interact strongly with the silica surface, leading to tailing and potential decomposition, especially if the chromatography is prolonged. The acidic nature of the silica can also promote other unforeseen side reactions.
Recommended Purification Strategy:
-
Deactivate the Silica Gel: Prior to preparing the column, slurry the silica gel in the desired eluent containing 1-2% triethylamine or another non-nucleophilic, volatile base. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.
-
Swift Elution: Run the column with a slightly more polar solvent system than what is typical for analogous non-fluorinated ketones to ensure the product elutes quickly, minimizing its residence time on the column.
-
Consider Non-Chromatographic Purification: If feasible, explore alternative purification methods like distillation or crystallization to avoid the potential pitfalls of silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much more susceptible to hydrate formation than cyclohexanone?
A1: The powerful electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes it much more susceptible to nucleophilic attack by water, leading to the formation of a geminal diol, or hydrate.[4][5] While most ketones have an unfavorable equilibrium for hydrate formation, the equilibrium for α-trifluoromethyl ketones is often shifted significantly towards the stable hydrate form.[6][7][8]
Q2: Can I use magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to dry the organic layer containing my product?
A2: Yes, both magnesium sulfate and sodium sulfate are generally considered safe drying agents for this compound. They are neutral salts and are unlikely to promote decomposition. Ensure the drying agent is thoroughly removed by filtration before concentrating the solution.
Q3: I suspect decomposition has occurred. What are the likely byproducts I should look for?
A3: If the decomposition is due to basic conditions, the primary byproduct is likely to be a salt of cyclohexanecarboxylic acid.[2] You may also observe the formation of fluoroform gas. If degradation occurs on silica gel, you might see a range of more polar, unidentified byproducts resulting from various acid-catalyzed rearrangements or reactions of the geminal diol intermediate.
Q4: Is it better to store this compound neat or in solution?
A4: For long-term storage, it is recommended to store this compound neat in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Storing it in solution, especially in protic solvents, could facilitate slow hydrate formation over time. If a solution is necessary for immediate use, a non-polar, aprotic solvent is preferable.
Visualizing the Problem: Decomposition Pathways
The following diagrams illustrate the key chemical transformations that can lead to the degradation of this compound during workup.
Caption: Key decomposition pathways for this compound.
Recommended Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues encountered during the workup of this compound.
Caption: A step-by-step troubleshooting workflow for workup issues.
References
-
Wikipedia. Geminal diol. [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]
-
ACS Publications. The Haloform Reaction. Chemical Reviews. [Link]
-
University of Calgary. Ch18: Haloform reaction. [Link]
-
Chemistry LibreTexts. Addition of Water to form Hydrates (Gem-Diols). [Link]
-
National Institutes of Health. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. [Link]
-
Grokipedia. Haloform reaction. [Link]
-
National Institutes of Health. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]
-
ACS Publications. Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters. [Link]
-
National Institutes of Health. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
ResearchGate. Investigation of hydrolytic stability of N-trifluoromethyl secondary.... [Link]
-
Wikipedia. Haloform reaction. [Link]
-
National Institutes of Health. Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. [Link]
-
Beilstein Archives. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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Technical Support Center: Managing Diastereoselectivity in 2-(Trifluoromethyl)cyclohexanone Synthesis
Introduction: The synthesis of 2-(trifluoromethyl)cyclohexanones presents a significant stereochemical challenge. The control over the relative orientation of the trifluoromethyl group and other substituents on the cyclohexanone ring is crucial for the development of novel pharmaceuticals and agrochemicals, where specific diastereomers often exhibit desired biological activity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate the complexities of diastereoselective synthesis of these valuable compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Q1: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?
A1: Achieving high diastereoselectivity often hinges on whether the reaction is under kinetic or thermodynamic control.[1][2] A 1:1 ratio suggests that either the energy difference between the transition states leading to the two diastereomers is negligible, or the reaction conditions allow for equilibration to a thermodynamic mixture where the diastereomers have similar stability.
Root Causes & Solutions:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Favors the product that is formed fastest, which results from the lowest energy transition state.[2][3] To favor the kinetic product, reactions should be run at low temperatures (e.g., -78 °C) with a strong, non-nucleophilic base (like LDA) to ensure rapid and irreversible deprotonation, followed by the addition of the trifluoromethylating agent.[4] The reaction should be quenched quickly once the starting material is consumed to prevent equilibration.
-
Thermodynamic Control: Favors the most stable product.[1][2] To achieve this, use higher temperatures, longer reaction times, and a weaker base (like NaH or KHMDS in some cases) that allows for reversible protonation/deprotonation, enabling the system to reach equilibrium.[1]
-
-
Mechanism of Addition:
-
For the trifluoromethylation of a pre-formed cyclohexanone enolate, the electrophile's trajectory of attack is critical. Axial attack is often kinetically favored as it avoids torsional strain in the transition state, leading to the formation of the product with an axial trifluoromethyl group, which may then equilibrate to the more stable equatorial position under thermodynamic conditions.[4]
-
Troubleshooting Decision Workflow: Here is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Q2: How does my choice of trifluoromethylating agent impact the reaction's stereochemical outcome?
A2: The trifluoromethylating agent plays a pivotal role. These agents can be broadly categorized as electrophilic, nucleophilic, or radical sources of the CF3 group, each with distinct mechanistic pathways that influence diastereoselectivity.
| Reagent Type | Common Examples | Mechanism | Impact on Selectivity |
| Electrophilic | Togni reagents, Umemoto's reagents[5][6] | React with a pre-formed enolate or silyl enol ether. The mechanism can be controversial, with polar substitution or Single Electron Transfer (SET) pathways proposed.[5][7] | The bulky nature of the reagent can lead to high diastereoselectivity, often favoring attack from the less sterically hindered face of the enolate. |
| Nucleophilic | Ruppert-Prakash reagent (TMSCF3)[5] | TMSCF3 requires an activator (e.g., a fluoride source) to generate the trifluoromethyl anion (CF3-), which then attacks the carbonyl carbon. | The stereochemistry is determined by the facial selectivity of the nucleophilic attack on the carbonyl, often following Felkin-Anh or Cram's rule models. |
| Radical | CF3I with a radical initiator (e.g., triethylborane)[5][8] | A CF3 radical is generated, which can be trapped by an enolate. | Radical reactions are often less selective, but selectivity can be influenced by the ability of the substrate to adopt a preferred conformation for radical trapping. |
Expert Insight: For electrophilic trifluoromethylation of a cyclohexanone enolate, the counter-ion (e.g., Li+, Na+, K+) and solvent can significantly influence the aggregation state and reactivity of the enolate, thereby affecting the diastereomeric ratio. Coordinating solvents like THF can solvate the cation, leading to a more reactive "naked" enolate, which may exhibit different facial selectivity compared to a tightly bound ion pair in a non-coordinating solvent like toluene.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the diastereomeric ratio (d.r.) of my 2-(trifluoromethyl)cyclohexanone product?
A1: The most common and reliable method is ¹H NMR spectroscopy .[9] Diastereomers are distinct compounds and will have different chemical shifts for corresponding protons.
Step-by-Step Guide for d.r. Determination by ¹H NMR:
-
Acquire a High-Resolution Spectrum: Ensure good shimming to get sharp, well-resolved peaks.
-
Identify Diagnostic Peaks: Look for protons close to the newly formed stereocenter (e.g., the proton at C2 or the methyl protons of a substituent). These protons in the two diastereomers will likely have different chemical shifts and coupling constants, resulting in two distinct signals or sets of signals.
-
Integration: Carefully integrate a pair of well-resolved, non-overlapping signals, one corresponding to each diastereomer.[9][10] It is crucial to use signals from protons that are expected to have similar relaxation times for accurate integration.
-
Baseline Correction: Before integration, perform a baseline correction on your spectrum to ensure accuracy.[9]
-
Calculate the Ratio: The ratio of the integration values directly corresponds to the diastereomeric ratio.
For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration.[11][12]
Q2: Can I use a chiral auxiliary to control both diastereoselectivity and enantioselectivity?
A2: Yes, this is a powerful strategy. By incorporating a chiral auxiliary into the cyclohexanone scaffold, you create a chiral environment that can direct the approach of the trifluoromethylating agent. For instance, using an Evans auxiliary-derived imide enolate allows for highly diastereoselective trifluoromethylation, where the auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face.[8] Subsequent removal of the auxiliary yields the enantiomerically enriched this compound.
Key Experimental Protocols
Protocol 1: Kinetically Controlled Electrophilic Trifluoromethylation of Cyclohexanone
This protocol aims to favor the kinetic product by using a strong, non-equilibrating base at low temperature.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add a solution of freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF to a flame-dried flask. Cool the solution to -78 °C.
-
Base Formation: Slowly add n-butyllithium (1.05 eq.) to the diisopropylamine solution. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Trifluoromethylation: Add a solution of an electrophilic trifluoromethylating agent (e.g., Togni's Reagent II, 1.2 eq.) in anhydrous THF dropwise. Maintain the temperature at -78 °C.
-
Reaction Monitoring & Quenching: Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Workup & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR.
References
-
Wikipedia. Trifluoromethylation. [Link]
-
Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 43(3), 438-447. [Link]
-
Zhang, C., et al. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Journal of the American Chemical Society, 143(47), 19935-19942. [Link]
-
Zhang, C. P., et al. (2016). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron, 72(12), 1595-1607. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
-
Li, X., et al. (2020). Enantioselective Synthesis of Trifluoromethyl Substituted Cyclohexanones via an Organocatalytic Cascade Michael/aldol Reaction. Organic & Biomolecular Chemistry, 18(8), 1607-1611. [Link]
-
Wang, Z. J., et al. (2019). Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. ACS Catalysis, 9(11), 10340-10345. [Link]
-
Wikipedia. Thermodynamic versus kinetic reaction control. [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Wang, S. Y., & Lee, C. H. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 874. [Link]
-
Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?[Link]
-
Bruns, S., & Haufe, G. (2019). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 119(18), 10429-10557. [Link]
-
ResearchGate. Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
The Organic Chemistry Tutor. (2021). Thermodynamic vs Kinetic Control. [Link]
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. [Link]
-
University of Wisconsin-Madison. CHEM 330 Topics Discussed on Oct 19. [Link]
-
ResearchGate. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2 + 1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. [Link]
-
Gentry, E. C., et al. (2022). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. ACS Omega, 7(28), 24469-24475. [Link]
-
Iseki, K., et al. (1993). Diastereoselective trifluoromethylation of chiral imide enolates with iodotrifluoromethane mediated by triethylborane. Tetrahedron Letters, 34(13), 2169-2172. [Link]
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Technical Support Center: Purification of Trifluoromethylating Reagents
Welcome to the Technical Support Center for Trifluoromethylating Reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of common trifluoromethylating reagents. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide you with a comprehensive resource for troubleshooting and ensuring the integrity of your experiments.
Introduction: The Critical Role of Purity in Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity. The success of these transformations hinges on the quality of the trifluoromethylating reagent. Impurities, whether from manufacturing, degradation, or as reaction byproducts, can lead to inconsistent results, low yields, and the formation of undesirable side products. This guide provides practical solutions to identify and remove these impurities, ensuring the robustness and reproducibility of your trifluoromethylation reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and links them to potential impurities in your trifluoromethylating reagents.
Issue 1: Low or No Reaction Conversion
Symptoms: Your reaction shows little to no consumption of the starting material, even with extended reaction times or elevated temperatures.
Potential Causes & Solutions:
-
Degraded Reagent: Electrophilic trifluoromethylating reagents, particularly hypervalent iodine compounds like Togni's reagents, can degrade upon exposure to moisture or light. The primary degradation product of Togni's Reagent II is 2-iodobenzoic acid, which is inactive in trifluoromethylation.[1]
-
Solution: Before use, check the reagent's appearance. Significant discoloration or a change in crystalline form may indicate degradation. A quick proton NMR can also be insightful; the presence of aromatic protons inconsistent with the pure reagent suggests impurities. For a definitive purity check, ¹⁹F NMR is highly effective.[2]
-
-
Presence of Quenching Impurities: Acidic impurities, such as trifluoromethanesulfonic acid (triflic acid), can protonate and deactivate nucleophilic substrates, preventing the desired reaction.[3] Triflic acid is a common impurity in triflate salts of reagents like Umemoto's reagent.
-
Solution: If an acidic impurity is suspected, a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) can be added to the reaction mixture to scavenge the acid without interfering with the trifluoromethylation.
-
Issue 2: Formation of Unexpected Byproducts
Symptoms: Besides the desired trifluoromethylated product, you observe significant formation of other compounds.
Potential Causes & Solutions:
-
Byproducts from the Reagent: The trifluoromethylation reaction itself generates byproducts from the reagent. For instance, Umemoto's reagents produce dibenzothiophene derivatives, which can sometimes be challenging to separate from the desired product.[4]
-
Solution: Employing sulfonated Umemoto reagents can facilitate byproduct removal through simple filtration or extraction due to their increased polarity.[4] For standard reagents, careful column chromatography is often necessary.
-
-
Side Reactions Catalyzed by Impurities: Trace metals or other reactive impurities in the reagent can catalyze undesired side reactions.
-
Solution: If you suspect metallic impurities, purifying the reagent by recrystallization is recommended.
-
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my Togni's Reagent II before use?
A1: A simple and effective method is to run a ¹⁹F NMR spectrum. Pure Togni's Reagent II should exhibit a clean singlet. The presence of other signals may indicate degradation products like trifluoromethyl-2-iodobenzoate or 2-iodobenzyl fluoride.[1] Additionally, a melting point determination can be a quick check; a broad or depressed melting point suggests the presence of impurities.
Q2: My Umemoto's reagent is a triflate salt. How can I remove residual triflic acid?
A2: While direct removal from the solid reagent is difficult, its effects can be mitigated in your reaction. Adding a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, will neutralize the triflic acid without interfering with the trifluoromethylating agent.
Q3: What is the main byproduct of reactions using Togni's Reagent II, and how do I remove it?
A3: The primary byproduct is 2-iodobenzoic acid.[1][5] This can be easily removed from your reaction mixture using an acid-base extraction. By washing your organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic 2-iodobenzoic acid will be deprotonated and extracted into the aqueous phase.[6][7][8]
Q4: I am having trouble separating my product from dibenzothiophene, the byproduct of Umemoto's reagent. What can I do?
A4: Dibenzothiophene is a relatively nonpolar, aromatic compound. Separation can be achieved by:
-
Column Chromatography: A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) on silica gel can effectively separate your product.[2]
-
Oxidation-Extraction: For larger scales or particularly difficult separations, the dibenzothiophene can be oxidized to its more polar sulfone, which can then be more easily removed by extraction or chromatography.[9]
Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of common trifluoromethylating reagents and the removal of their byproducts.
Protocol 1: Recrystallization of Togni's Reagent II
This protocol is designed to remove impurities such as 2-iodobenzoic acid.
Materials:
-
Crude Togni's Reagent II
-
Methanol
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude Togni's Reagent II in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Protocol 2: Removal of 2-Iodobenzoic Acid from a Reaction Mixture via Acid-Base Extraction
This procedure is for the workup of a reaction performed in an organic solvent like ethyl acetate.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, now free of 2-iodobenzoic acid.[6][7][8]
Protocol 3: Chromatographic Removal of Dibenzothiophene
This is a general guideline for purification by column chromatography. The optimal solvent system will depend on the polarity of your desired product.
Materials:
-
Crude reaction mixture containing dibenzothiophene
-
Silica gel
-
Chromatography column
-
Solvents (e.g., hexanes, ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). Dibenzothiophene, being relatively nonpolar, will typically elute early.
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the purified product.
Visualization of Purification Workflows
Workflow for Togni's Reagent II Purification and Use
Caption: Purification and reaction workflow for Togni's Reagent II.
Workflow for Umemoto's Reagent Byproduct Removal
Caption: Post-reaction purification workflow for removing dibenzothiophene.
Data Summary
| Reagent | Common Impurity/Byproduct | Identification Method | Removal Method |
| Togni's Reagent II | 2-Iodobenzoic Acid | ¹H NMR, ¹⁹F NMR, Melting Point | Recrystallization (of reagent), Acid-Base Extraction (of reaction mixture) |
| Umemoto's Reagents | Dibenzothiophene Derivatives | TLC, GC-MS | Column Chromatography, Oxidation-Extraction |
| Triflate Salt Reagents | Trifluoromethanesulfonic Acid | Reaction with basic substrate | In-situ neutralization with a non-nucleophilic base |
References
-
Wikipedia. Togni reagent II. [Link]
-
Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. PMC. [Link]
-
Acid-Base Extraction. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH. [Link]
-
Electrophilic Perfluoroalkylating Agents. ACS Publications. [Link]
-
Togni Reagent II mechanism. Reddit. [Link]
-
Biodesulfurization of dibenzothiophene and other organic sulfur compounds by a newly isolated Microbacterium strain ZD-M2. Oxford Academic. [Link]
-
Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent. The Royal Society of Chemistry. [Link]
-
Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid base extraction flow chart. [Link]
-
An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Royal Society of Chemistry. [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC. [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Brønsted acid-catalysed intramolecular hydroamination of unactivated alkenes: metal triflates as an in situ source of triflic acid. Dalton Transactions (RSC Publishing). [Link]
-
Umemoto's Reagent. ResearchGate. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
-
Triflic acid. No Added Chemicals. [Link]
-
A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. ChemRxiv. [Link]
-
TRIFLIC ACID. Ataman Kimya. [Link]
-
Biodesulfurization of dibenzothiophene and other organic sulfur compounds by a newly isolated Microbacterium strain ZD-M2. [Link]
-
2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. [Link]
-
Trifluoromethanesulfonic acid. chemeurope.com. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. [Link]
-
Desulfurization of Dibenzothiophene and Diesel Oils by a Newly Isolated Gordona Strain, CYKS1. PMC. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. ResearchGate. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. [Link]
-
Preparation of 2-iodobenzoic acid. Texium. [Link]
-
How to recrystallize complexes from the solvent pair acetone/water? ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
-
Desulfurization of dibenzothiophene by chemical oxidation and solvent extraction with Me3NCH2C6H5Cl·2ZnCl2 ionic liquid. Green Chemistry (RSC Publishing). [Link]
-
Degradation of dibenzothiophene by Brevibacterium sp.DO. ResearchGate. [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
How to recrystallize a product from methanol. Quora. [Link]
-
Trifluoromethylations of alcohols using Togni reagent II and Zn(NTf2)2. ResearchGate. [Link]
Sources
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Triflic acid [chem-is-you.blogspot.com]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. Desulfurization of dibenzothiophene by chemical oxidation and solvent extraction with Me3NCH2C6H5Cl·2ZnCl2 ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethyl)cyclohexanone
Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. The incorporation of a trifluoromethyl (-CF3) group is a critical strategy in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of α-trifluoromethyl ketones like this compound presents unique challenges, especially during scale-up.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of α-trifluoromethyl ketones. The most common strategies involve the trifluoromethylation of a pre-formed cyclohexanone enolate or enol ether. Key approaches include:
-
Nucleophilic Trifluoromethylation: This involves reacting a cyclohexanone enolate with a trifluoromethylating agent. A widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent, which acts as a source of the trifluoromethyl anion (CF3-).[4][5]
-
Radical Trifluoromethylation: This method generates a trifluoromethyl radical that then reacts with a cyclohexanone enolate or a related derivative.[4] Reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator are commonly employed.[4][6]
-
Electrophilic Trifluoromethylation: In this approach, an electron-rich enolate reacts with an electrophilic trifluoromethylating agent.[4] Hypervalent iodine reagents, such as Togni reagents, are prominent examples of electrophilic CF3 sources.[3][4]
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the synthesis of this compound introduces several challenges that may not be apparent at the bench scale:
-
Exothermic Reactions: The formation of the enolate and the subsequent trifluoromethylation step can be highly exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.
-
Reagent Handling and Stoichiometry: Many trifluoromethylating agents are gases or volatile liquids, making their accurate addition and handling on a large scale difficult.[7] Precise control of stoichiometry is critical for optimal yield and to minimize unreacted starting materials.
-
Work-up and Purification: The purification of the final product can be complicated by the presence of byproducts and the potential for the product to be volatile.[8] Developing a robust and scalable purification strategy is essential.
-
Side Reactions: A significant challenge is the potential for defluorination of the α-trifluoromethyl ketone product by the parent enolate or other basic species in the reaction mixture.[6]
Q3: What safety precautions should be taken?
Safety is paramount when working with trifluoromethylating agents and strong bases. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]
-
Inert Atmosphere: Many of the reagents are sensitive to air and moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Have an adequate cooling system in place to manage exothermic reactions.
-
Reagent-Specific Precautions: Be familiar with the specific hazards of each reagent. For example, trifluoromethyltrimethylsilane is flammable and should be handled with care.[7]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot common problems encountered during the synthesis and scale-up of this compound.
Problem 1: Low or No Product Formation
Q: I am not observing any significant formation of the desired this compound. What are the likely causes?
A: Low or no product formation can stem from several factors related to the generation and reactivity of the cyclohexanone enolate and the trifluoromethylating agent.
Possible Causes & Solutions:
-
Incomplete Enolate Formation:
-
Cause: The base used may not be strong enough, or the reaction conditions may not be optimal for complete deprotonation of cyclohexanone.
-
Solution: Ensure you are using a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). The formation of the enolate is often performed at low temperatures (e.g., -78 °C) to minimize side reactions. Verify the quality and concentration of your base.
-
-
Degradation of the Trifluoromethylating Agent:
-
Cause: Many trifluoromethylating agents are sensitive to moisture and air. Contamination can lead to their decomposition before they can react.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas.
-
-
Incorrect Reagent Stoichiometry:
-
Cause: An insufficient amount of the trifluoromethylating agent will naturally lead to low conversion. Conversely, a large excess may lead to side reactions.
-
Solution: Carefully control the stoichiometry of your reagents. For scale-up, consider using a syringe pump for the controlled addition of liquid reagents.
-
-
Reaction Temperature Too High:
-
Cause: Adding the trifluoromethylating agent at too high a temperature can lead to decomposition or undesired side reactions.
-
Solution: Maintain the recommended low temperature during the addition of the trifluoromethylating agent. Allow the reaction to warm to room temperature slowly only after the addition is complete, if the protocol requires it.
-
Problem 2: Significant Byproduct Formation
Q: My reaction is producing a complex mixture of products, and the yield of this compound is low. How can I improve the selectivity?
A: Byproduct formation is a common issue, often arising from competing reaction pathways.
Possible Causes & Solutions:
-
Aldol Condensation:
-
Cause: The cyclohexanone enolate can react with unreacted cyclohexanone in an aldol condensation reaction, leading to dimeric byproducts.
-
Solution: Ensure slow addition of the base to the cyclohexanone to minimize the concentration of free enolate in the presence of the ketone. Alternatively, forming the enolate completely before the addition of the trifluoromethylating agent is crucial.
-
-
Over-alkylation or Multiple Trifluoromethylations:
-
Cause: While less common for the trifluoromethyl group, it is a possibility.
-
Solution: Use a controlled stoichiometry of the trifluoromethylating agent, typically 1.0 to 1.2 equivalents.
-
-
Defluorination of the Product:
-
Cause: The desired α-trifluoromethyl ketone can be deprotonated at the α-position by the cyclohexanone enolate, leading to a new enolate that can then undergo further reactions or decomposition.[6]
-
Solution: This is a challenging issue. Using a titanium enolate, for instance, has been shown to stabilize the α-trifluoromethyl ketone product and prevent this side reaction.[6][9]
-
Problem 3: Difficulties with Work-up and Purification
Q: I am struggling to isolate the pure this compound after the reaction. What are some effective work-up and purification strategies?
A: A well-designed work-up and purification protocol is critical for obtaining the final product in high purity, especially at a larger scale.
Possible Causes & Solutions:
-
Emulsion Formation During Aqueous Work-up:
-
Cause: The presence of salts and other polar byproducts can lead to the formation of stable emulsions during the aqueous quench and extraction.
-
Solution: A careful and slow quench with a saturated aqueous solution of ammonium chloride (NH4Cl) is often effective. For persistent emulsions, adding a small amount of a brine solution can help to break them.
-
-
Product Volatility:
-
Cause: this compound can be somewhat volatile, leading to losses during solvent removal under reduced pressure.[8]
-
Solution: Use a rotary evaporator with careful control of the bath temperature and vacuum. A cold trap is highly recommended to recover any lost product.
-
-
Co-elution with Byproducts During Chromatography:
-
Cause: Non-polar byproducts may have similar retention factors to the desired product, making separation by column chromatography difficult.
-
Solution: Optimize the eluent system for your column chromatography. A gradient elution may be necessary. For larger scales, consider alternative purification methods such as distillation under reduced pressure.
-
III. Experimental Protocols and Data
Representative Protocol: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
This protocol provides a detailed, step-by-step methodology for a common lab-scale synthesis, which can be adapted for scale-up with appropriate engineering controls.
Materials:
-
Cyclohexanone
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N2 or Ar), add cyclohexanone to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the cyclohexanone in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add (Trifluoromethyl)trimethylsilane (TMSCF3) followed by the slow, dropwise addition of the TBAF solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Trifluoromethylation Methods
| Method | Trifluoromethylating Agent | Typical Yield | Key Considerations |
| Nucleophilic | TMSCF3 / TBAF | Good to Excellent | Moisture sensitive; requires careful control of stoichiometry. |
| Radical | CF3I / Et3B | Moderate to Good | Can be sensitive to oxygen; potential for radical side reactions.[6] |
| Electrophilic | Togni's Reagent | Good | Reagent can be expensive; reaction conditions are generally mild. |
IV. Visualizing the Workflow
General Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
V. References
-
Zhang, L., et al. (2021). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. ResearchGate. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Mizuta, S., et al. (2007). Radical Trifluoromethylation of Titanium Ate Enolate. Organic Letters. [Link]
-
Wang, X., et al. (2022). A General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. [Link]
-
Bégué, J. P., & Mesureur, D. (1989). Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Li, Y., et al. (2023). Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Wang, Y., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]
-
Storer, R. (2012). Chemists crack fluoroform challenge. Chemistry World. [Link]
-
Matouš, J., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
ChemSynthesis. (n.d.). This compound. [Link]
-
Ise, Y., et al. (2011). Trifluoromethylation of Metal Enolates and Theoretical Guideline. ACS Publications. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. [Link]
-
Abele, H., et al. (1993). A new synthesis of trifluoromethylated cyclohexenes. Sci-Hub. [Link]
-
Studer, A., et al. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. PMC - NIH. [Link]
-
Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Bhaskaranp, R., & Beneesh, P. B. (2020). Various protocols for trifluoromethylation. ResearchGate. [Link]
-
Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Trifluoromethyl Ketone Hydrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketone (TFMK) hydrates. This guide is designed to provide expert insights and practical solutions to the unique stability challenges posed by these valuable compounds. By understanding the underlying chemical principles, you can optimize your experimental design, ensure data integrity, and accelerate your research and development efforts.
Introduction: The Duality of Trifluoromethyl Ketone Hydrates
Trifluoromethyl ketones are a class of compounds prized in medicinal chemistry and drug design. Their potent electrophilic carbonyl carbon, a direct result of the strongly electron-withdrawing trifluoromethyl group, allows them to act as effective mimics of the tetrahedral transition state in enzymatic reactions.[1][2][3] This property makes them powerful inhibitors for various enzyme classes, including serine and cysteine proteases.[4]
However, this same electrophilicity means that in the presence of water, TFMKs readily exist in equilibrium with their corresponding gem-diol hydrate form.[1][5] This hydrate is often the more stable and biologically active species. The challenge for researchers lies in controlling and maintaining this equilibrium, as shifts can lead to compound degradation, loss of activity, and inconsistent experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.
Issue 1: My TFMK hydrate is showing signs of degradation in my aqueous assay buffer.
Symptoms:
-
Decreasing compound concentration over time, observed via HPLC.
-
Appearance of new, unidentified peaks in NMR or LC-MS analysis.
-
Loss of biological activity in time-dependent assays.
Root Cause Analysis: The stability of the TFMK hydrate is highly sensitive to the pH and composition of the aqueous medium. While the hydrate form is generally stable, it can be susceptible to degradation, particularly under basic conditions or in the presence of certain nucleophiles in the buffer. A primary degradation pathway for TFMKs, especially in a biological context, is metabolic reduction of the ketone to a trifluoromethyl alcohol, which is often inactive.[6][7]
Solution Protocol:
-
pH Optimization and Control:
-
Rationale: The ketone-hydrate equilibrium is influenced by pH. While the ratio of the hydrated to non-hydrated forms is generally pH-independent, extreme pH values can catalyze degradation.[8]
-
Action: Maintain a buffer pH between 6.0 and 7.4. Avoid highly basic conditions (pH > 8), which can promote unwanted side reactions. Use a buffer with sufficient capacity to resist pH shifts during the experiment.
-
-
Solvent and Buffer Selection:
-
Rationale: The choice of solvent significantly impacts the ketone-hydrate equilibrium. Polar aprotic solvents can have varying effects; for instance, DMSO-water mixtures can be more hydrating than water alone, while sulfolane-water mixtures tend to be dehydrating.[5][9]
-
Action: If possible, prepare stock solutions in a suitable organic solvent like DMSO and dilute into the final aqueous buffer immediately before use. Minimize the concentration of organic co-solvents in the final assay medium if it adversely affects the hydrate stability.
-
-
Temperature Management:
-
Rationale: Like most chemical equilibria, the ketone-hydrate balance is temperature-dependent. Higher temperatures can accelerate degradation pathways.
-
Action: Conduct experiments at the lowest practical temperature. Store stock solutions and experimental samples at 4°C or -20°C, and only bring them to room temperature for the duration of the experiment.
-
Issue 2: I'm observing inconsistent potency for my TFMK inhibitor in biological assays.
Symptoms:
-
High variability in IC50 values between experimental runs.
-
A time-dependent decrease in enzyme inhibition, suggesting the inhibitor is losing its effectiveness.[4]
Root Cause Analysis: This inconsistency often stems from the slow equilibrium between the less active ketone and the more active hydrate form. If the equilibrium is not reached before or during the assay, the apparent concentration of the active species will fluctuate. Furthermore, the hydrate's stability can be compromised by metabolic enzymes in cell-based assays or lysates, leading to its conversion to an inactive alcohol.[6][7]
Solution Protocol:
-
Pre-incubation to Reach Equilibrium:
-
Rationale: Allowing the TFMK to equilibrate in the assay buffer before initiating the reaction ensures a stable concentration of the active hydrate.
-
Action: Pre-incubate the TFMK inhibitor in the final assay buffer for a set period (e.g., 30-60 minutes) at the assay temperature before adding the enzyme or substrate to start the reaction. This allows the ketone-hydrate equilibrium to stabilize.
-
-
Structural Modification for Enhanced Stability:
-
Rationale: The inherent metabolic instability of some TFMKs can be overcome through rational drug design.
-
Action: For drug development programs, consider synthesizing analogs with an additional electron-withdrawing group adjacent to the TFMK moiety. This has been shown to further stabilize the hydrate form, making it more resistant to metabolic reduction by carbonyl reductases.[6][7]
-
-
Analytical Verification:
-
Rationale: You cannot control what you do not measure. Verifying the state of your compound is critical.
-
Action: Use ¹⁹F NMR spectroscopy to monitor the ratio of the ketone and hydrate forms in your assay buffer over time.[9][10] This provides direct evidence of the compound's state and stability under your specific experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What makes the hydrate of a trifluoromethyl ketone so stable compared to the hydrate of a simple ketone like acetone?
The exceptional stability of TFMK hydrates is due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group.[10][11] This effect, known as the trifluoromeric effect, operates in two ways:
-
Destabilization of the Ketone: The CF₃ group inductively pulls electron density away from the carbonyl carbon, making it highly electrophilic and thus more reactive towards nucleophiles like water.[11]
-
Stabilization of the Hydrate: The electron-withdrawing CF₃ group also stabilizes the resulting gem-diol (hydrate) through anomeric effects, which involve favorable orbital interactions.[11][12] For acetone, the equilibrium lies far to the side of the ketone, whereas for hexafluoroacetone, it is almost entirely on the side of the hydrate.[11]
Q2: How does my choice of solvent affect the ketone-hydrate equilibrium?
Solvents play a critical role by influencing the solvation of both the ketone and the hydrate. The polarity and hydrogen-bonding capability of the solvent are key factors.[13][14]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with both the ketone and the hydrate, generally favoring the hydrate form.
-
Polar Aprotic Solvents (e.g., DMSO, Sulfolane): The effect can be complex. DMSO-water mixtures can be more hydrating than pure water for some TFMKs, while sulfolane-water mixtures tend to have a dehydrating effect.[5][9] This is related to the specific solvation requirements of the ketone versus the diol.[9]
-
Nonpolar Solvents (e.g., hexane, chloroform): These solvents do not effectively solvate the polar hydrate, shifting the equilibrium towards the ketone form.
Q3: What are the best practices for long-term storage of TFMK compounds?
For optimal long-term stability, TFMK compounds should be stored under conditions that minimize exposure to water and prevent degradation.
-
Solid Form: Store the compound as a dry, crystalline solid whenever possible. This is the most stable state.
-
Anhydrous Conditions: Keep the solid compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.
-
Low Temperature: Store at -20°C or below to minimize the rate of any potential degradation reactions.
-
Stock Solutions: If you must store the compound in solution, use a non-protic, anhydrous solvent like DMSO or DMF. Prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use ¹H NMR to monitor the ketone-hydrate equilibrium?
While ¹H NMR can be used, ¹⁹F NMR is often superior for studying TFMK hydrates.[10] The fluorine signals for the ketone and hydrate forms are typically well-separated and occur in a region of the spectrum that is free from interfering signals from solvents or other reagents.[10] This provides a clean and quantitative measure of the equilibrium position.
Visualizing Stability: The Ketone-Hydrate Equilibrium
The following diagram illustrates the central equilibrium and the key factors that influence the stability of the hydrate form.
Caption: Factors influencing the equilibrium between a trifluoromethyl ketone and its stable hydrate form.
Data Summary: Influence of Environment on Hydrate Stability
The stability of your TFMK hydrate is not absolute; it is a dynamic function of its environment. The table below summarizes the key variables and their impact.
| Parameter | Condition | Impact on Hydrate Stability | Rationale |
| pH | Neutral (6.0 - 7.4) | High | Minimizes acid/base-catalyzed degradation.[8] |
| Basic (> 8.0) | Low | Can catalyze degradation and unwanted side reactions. | |
| Solvent | Polar Protic (Water, Ethanol) | High | Favorable solvation and hydrogen bonding with the hydrate.[13][14] |
| Polar Aprotic (DMSO, DMF) | Variable | Can be hydrating or dehydrating depending on the specific mixture and compound.[5][9] | |
| Nonpolar (Hexane, CHCl₃) | Low | Poor solvation of the polar hydrate shifts equilibrium to the ketone. | |
| Temperature | Low (≤ 4°C) | High | Reduces the rate of degradation reactions. |
| High (≥ 37°C) | Low | Accelerates degradation and potential metabolic conversion. | |
| Additives | Nucleophiles in Buffer | Low | Can react with the electrophilic ketone, leading to adducts. |
| Biological Milieu | Low | Susceptible to metabolic reduction by enzymes like carbonyl reductases.[6][7] |
Experimental Protocol: Preparation of a Stable TFMK Hydrate Stock Solution for Biological Assays
This protocol provides a standardized workflow for preparing and validating a TFMK solution to ensure consistency and reliability in your experiments.
Caption: Workflow for preparing a stable TFMK hydrate solution for experimental use.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the solid TFMK compound.
-
Dissolve it in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately divide the stock solution into small, single-use aliquots in low-retention tubes.
-
Flash-freeze the aliquots and store them at -80°C. This prevents degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
-
Preparation of Working Solution:
-
On the day of the experiment, retrieve a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Perform a serial dilution to create your working solution. The final dilution into the aqueous assay buffer should be done immediately before the next step. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting the biological system.
-
-
Equilibration (Pre-incubation):
-
Allow the final working solution to incubate in the assay buffer at the intended experimental temperature for a defined period (30-60 minutes is a good starting point). This critical step allows the ketone-hydrate equilibrium to be established, ensuring a consistent concentration of the active species.
-
-
Quality Control (Recommended):
-
For rigorous studies, analyze an aliquot of the equilibrated working solution using ¹⁹F NMR or a stability-indicating HPLC method. This will confirm the presence of the hydrate and verify that no significant degradation has occurred under the final assay conditions.
-
By following these guidelines, you can significantly improve the reproducibility of your data and the overall success of your research involving trifluoromethyl ketone hydrates.
References
-
Stewart, R., & Van Dyke, J. D. (1972). The Hydration of Ketones in Mixtures of Water and Polar Aprotic Solvents. Canadian Journal of Chemistry, 50(8), 1992-1999. [Link]
-
de Souza, R. O. M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13483–13489. [Link]
-
Oreate AI. (2024). Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions. Oreate AI. Available at: [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 245, 114807. [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]
-
de Souza, R. O. M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH. [Link]
-
Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Perri, M. J., & Gellman, S. H. (2025). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. [Link]
-
Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
-
Hine, J., & Weimar, R. D. (1965). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Journal of the American Chemical Society, 87(15), 3387-3396. [Link]
-
Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry S. Rzepa Blog. [Link]
-
ResearchGate. (n.d.). Hydration of trifluoromethyl ketones. [Scientific Diagram]. Retrieved from [Link]
-
Veselý, V., & Brdička, R. (1969). Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria. Talanta, 16(7), 975-993. [Link]
-
ResearchGate. (2025). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ResearchGate. [Link]
-
Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3231. [Link]
-
Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (44), 4583-4591. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. ResearchGate. [Link]
-
Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. American Chemical Society. Retrieved from [Link]
-
Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Archives. [Link]
-
Box, J. R., Atkins, A. P., & Lennox, A. J. J. (2021). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science, 12(30), 10252-10258. [Link]
-
Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. [Link]
Sources
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- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]
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- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. rzepa.net [rzepa.net]
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- 14. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-(Trifluoromethyl)cyclohexanone
Welcome to the technical support center for navigating the unique chemical reactivity of 2-(Trifluoromethyl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this sterically demanding ketone. The powerful electron-withdrawing nature of the trifluoromethyl group activates the carbonyl for nucleophilic attack, yet its sheer bulk presents significant steric challenges. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your desired chemical transformations.
I. Understanding the Challenge: The Dual Nature of the CF₃ Group
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its placement at the α-position to a carbonyl, as in this compound, creates a difficult steric environment. The bulky CF₃ group shields the carbonyl carbon, hindering the approach of nucleophiles and influencing the regioselectivity of enolate formation.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic addition yields to this compound consistently low?
Low yields in nucleophilic additions are a common issue and typically stem from the steric hindrance imposed by the α-trifluoromethyl group. This "crowding" effect physically blocks the trajectory of the incoming nucleophile to the electrophilic carbonyl carbon.[1][2]
Troubleshooting Strategies:
-
Choice of Nucleophile: Smaller nucleophiles will have greater success. For instance, in Grignard reactions, methylmagnesium bromide will be more effective than the bulkier tert-butylmagnesium bromide.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions, so careful optimization is key.
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile.[3] Common Lewis acids like TiCl₄, BF₃·OEt₂, and MgBr₂ can be effective. It is crucial to perform a screening of Lewis acids and solvents to find the optimal conditions.
II. Navigating Enolate Chemistry: Kinetic vs. Thermodynamic Control
The formation of an enolate from this compound presents a classic challenge in regioselectivity. Deprotonation can occur at either the C2 (substituted) or C6 (unsubstituted) position. The steric bulk of the CF₃ group heavily influences this outcome.
Troubleshooting Guide: Enolate Formation and Alkylation
Problem: Poor regioselectivity in enolate formation.
The desired enolate (kinetic or thermodynamic) can be favored by carefully controlling the reaction conditions.[4]
Solution Pathway:
-
For the Kinetic Enolate (Deprotonation at C6):
-
Base: Use a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases will preferentially abstract the more accessible proton at the less substituted α-carbon.[4]
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[4]
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF) are standard.
-
-
For the Thermodynamic Enolate (Deprotonation at C2):
-
Base: A weaker base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a protic solvent or at higher temperatures will allow for equilibration to the more substituted, and thus more stable, enolate.[4]
-
Temperature: Higher temperatures (reflux) are often required to achieve equilibrium.[4]
-
III. Stereoselective Reductions: Taming the Diastereoselectivity
The reduction of the carbonyl in this compound to the corresponding alcohol introduces a new stereocenter. The facial selectivity of the hydride attack is influenced by the axial or equatorial preference of the trifluoromethyl group and the steric bulk of the reducing agent.
FAQs: Stereoselective Reductions
Q2: How can I control the diastereoselectivity of the reduction of this compound?
Controlling the diastereoselectivity hinges on the choice of the reducing agent and the reaction conditions. The approach of the hydride reagent will be directed to the less sterically hindered face of the carbonyl.
Strategies for Diastereocontrol:
| Reducing Agent | Typical Outcome | Rationale |
| Sodium borohydride (NaBH₄) | Often provides good selectivity for the thermodynamically more stable equatorial alcohol. | A relatively small hydride donor that can approach from the less hindered face. |
| Lithium aluminum hydride (LiAlH₄) | Can show different selectivity compared to NaBH₄ due to its greater reactivity. | The aluminum species can coordinate with the carbonyl oxygen, influencing the trajectory of the hydride delivery. |
| L-Selectride® or K-Selectride® | High selectivity for the axial alcohol. | These are very bulky reducing agents and will attack from the less hindered equatorial face, leading to the formation of the axial alcohol.[5] |
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
In a flame-dried, nitrogen-purged flask, dissolve this compound in anhydrous THF at -78 °C.
-
Slowly add a solution of L-Selectride® (1.1 equivalents) in THF via syringe.
-
Stir the reaction mixture at -78 °C for the time determined by TLC or LC-MS monitoring.
-
Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
IV. Advanced Strategies and Catalytic Methods
For particularly challenging transformations, more advanced synthetic strategies may be required.
Visualization: Decision Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for reactions with this compound.
Catalytic Approaches
Recent advances in catalysis offer promising solutions for overcoming the steric hindrance in reactions involving trifluoromethyl ketones.
-
Photoredox Catalysis: This strategy can be employed to generate radical intermediates that may react more readily with the sterically encumbered ketone.[6][7]
-
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or squaramides, have been shown to effectively catalyze aldol reactions with trifluoromethyl ketones, providing access to chiral tertiary trifluoromethyl carbinols.[8]
FAQs: Advanced Topics
Q3: Are there any methods to completely avoid dealing with the steric hindrance of the ketone?
Yes, a synthetic strategy that can be employed is a deoxytrifluoromethylation/aromatization sequence. This involves the 1,2-addition of a trifluoromethylating reagent (e.g., TMSCF₃, the Ruppert-Prakash reagent) to a cyclohexanone precursor, followed by dehydration and aromatization to yield a trifluoromethyl arene.[9] This approach bypasses the direct use of the sterically hindered ketone in subsequent steps.
Q4: Can I use computational chemistry to predict the outcome of my reaction?
Quantum mechanical and molecular dynamics studies can be valuable tools to understand the interplay of steric and electronic effects in reactions of trifluoromethyl ketones.[10] These computational methods can help rationalize experimental observations and guide the design of more effective reaction conditions.
V. Conclusion
The synthesis of molecules containing the this compound moiety presents a significant but surmountable challenge. By understanding the principles of steric hindrance and carefully selecting reagents and reaction conditions, researchers can successfully navigate the complexities of this versatile building block. This guide provides a starting point for troubleshooting common issues, and the cited literature offers a deeper dive into specific methodologies.
VI. References
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
-
Scheme 2. Stereoselective reduction of 2-fluorocyclohexanone diastereomers. ResearchGate. [Link]
-
Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Wiley Online Library. [Link]
-
Proposed reaction transition state driven by steric hindrance of arabino‐cyclohexene 8a with N‐acetoxy‐3‐amino‐2‐(trifluoromethyl)quinazolin‐4(3H)‐one (CF3‐Q‐NHOAc, formed in situ) during the aziridination reaction, and subsequent deprotection under Birch conditions. ResearchGate. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ResearchGate. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PubMed Central. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PubMed Central. [Link]
-
Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. ACS Publications. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]
-
Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Request PDF. [Link]
-
Nucleophilic Addition of Benzylboronates to Activated Ketones. PubMed Central. [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]
-
Nucleophilic addition. Wikipedia. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Sequential epoxidation reaction from enolate formation: cyclohexanone... ResearchGate. [Link]
-
4.6: Nucleophilic Addition Reactions. Chemistry LibreTexts. [Link]
-
Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry. [Link]
-
Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. [Link]
-
Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. PubMed Central. [Link]
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- 1. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
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- 9. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds. Catalyst deactivation, particularly through poisoning, is a significant challenge in this field, leading to diminished reaction efficiency, increased costs, and project delays.[1][2] Fluorination reactions present unique challenges due to the high reactivity of fluorinating agents and the potential for byproducts to act as potent catalyst poisons.[3][4]
This guide provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer structured troubleshooting protocols to diagnose and mitigate catalyst poisoning effectively.
Frequently Asked Questions (FAQs)
Section 1: Diagnosing Catalyst Poisoning
Q1: My fluorination reaction has stalled completely or fails to initiate. How can I determine if catalyst poisoning is the culprit?
A1: An abrupt halt in reactivity is a classic symptom of catalyst poisoning.[3] The primary mechanism involves impurities or reaction byproducts binding strongly to the catalyst's active sites, rendering them inaccessible to the reactants.[1][5][6]
A definitive diagnostic experiment is to add a fresh batch of catalyst to the stalled reaction mixture under inert conditions. If the reaction restarts and proceeds, it strongly indicates that the original catalyst was deactivated.[3] A control reaction without the fluorinating agent can also confirm that the other components are not inhibiting the catalyst.[3]
Q2: I'm observing inconsistent yields and poor reproducibility between batches. Could this be related to catalyst poisoning?
A2: Yes, poor reproducibility is often traced back to trace impurities in reagents or solvents that act as catalyst poisons.[3] Even parts-per-billion (ppb) concentrations of contaminants like sulfur or water can have a significant impact, leading to batch-to-batch variation.[7][8]
Possible Causes & Solutions:
-
Reagent Purity: Ensure rigorous purification of all starting materials, solvents, and additives. Trace amounts of water, sulfur compounds, or halides from previous synthetic steps are common culprits.[1][3]
-
Atmospheric Contamination: Reactions involving sensitive catalysts, such as Pd(0) species, must be conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can cause deactivation through oxidation.[3] Ensure all solvents are thoroughly degassed prior to use.[3]
-
Fluorinating Agent Stability: Some fluorinating agents can degrade over time or under reaction conditions, generating inhibitory byproducts.[3] Use freshly opened or purified fluorinating agents for consistent results.
Section 2: Common Poisons in Fluorination Chemistry
Q3: What are the most common catalyst poisons encountered in fluorination reactions?
A3: While general poisons like sulfur and carbon monoxide are always a concern, fluorination chemistry has a specific set of frequent offenders. These substances often originate from the reagents themselves or are generated in situ.
| Poison | Common Sources | Affected Catalysts | Mechanism of Action |
| Halide Ions (Cl⁻, F⁻) | Fluorinating agents (e.g., NFSI, Selectfluor), chlorinated solvents, halide-containing substrates.[3][5] | Palladium, Rhodium, Nickel, Copper.[3][9][10] | Irreversible binding to the metal center, blocking active sites for the catalytic cycle.[3] |
| Sulfur Compounds (H₂S, Thiols) | Impurities in starting materials, reagents, or solvents.[1][11][12] | Platinum, Palladium, Rhodium, Nickel.[13][14][15] | Strong chemisorption onto the metal surface, forming stable metal sulfides that deactivate the catalyst.[12][15] |
| Water (H₂O) | Inadequately dried solvents, reagents, or glassware; atmospheric moisture.[5][11] | Ziegler-Natta catalysts, moisture-sensitive Lewis acids, some transition metals.[5][8][14] | Can hydrolyze active species, promote catalyst sintering, or react with reagents to form poisons.[2][8][14] |
| Nitrogen Heterocycles (e.g., Pyridine) | Substrates containing basic nitrogen moieties.[16][17] | Lewis acidic catalysts, various transition metals (e.g., Cobalt).[16] | Coordination to the metal center can inhibit substrate binding or alter the catalyst's electronic properties.[17] |
| Carbon Monoxide (CO) | Incomplete combustion sources, byproduct of certain reactions.[5][15] | Iron, Copper, Palladium, Platinum.[1][5][18] | Binds very strongly to metal active sites, preventing reactants from accessing them.[1] |
Q4: The fluoride ion (F⁻) is my desired product/reagent. How can it also be a catalyst poison?
A4: This is a crucial challenge in catalytic fluorination. The high electronegativity of fluorine leads to the formation of very strong metal-fluoride bonds.[19] While formation of this bond is a necessary step in many catalytic cycles, if the subsequent C-F reductive elimination step is slow, the metal fluoride intermediate can be overly stable. This stable complex can effectively sequester the catalyst, removing it from the active cycle and acting as a poisoned species. The challenge lies in designing a catalyst system where C-F bond formation and release is kinetically accessible and faster than catalyst sequestration.[19]
Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing and Mitigating Reaction Stalling
This workflow provides a logical sequence of steps to follow when a fluorination reaction fails.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Protocol 1: Diagnostic Fresh Catalyst Addition
This protocol is designed to confirm catalyst poisoning as the cause of reaction failure.
Objective: To determine if a stalled reaction is caused by the deactivation of the initial catalyst charge.
Materials:
-
Stalled reaction mixture
-
Fresh catalyst (same type and batch as initial charge)
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous syringe and needle
-
Dry, inert gas (Argon or Nitrogen)
Procedure:
-
Ensure Inertness: Confirm that the stalled reaction vessel is securely sealed under a positive pressure of an inert atmosphere.
-
Sample for Analysis: Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture for baseline analysis (e.g., by GC-MS, LC-MS, or NMR) to quantify the current conversion level.
-
Prepare Catalyst Slurry: Inside a glovebox or using Schlenk techniques, prepare a slurry or solution of the fresh catalyst (typically 50-100% of the initial catalyst loading) in a small volume of anhydrous, degassed solvent used in the reaction.
-
Inject Fresh Catalyst: Using an anhydrous syringe, carefully inject the fresh catalyst slurry into the stalled reaction mixture. Ensure the vessel remains under a positive inert atmosphere.
-
Monitor Reaction: Continue to stir the reaction under the original temperature conditions. Monitor the reaction's progress over time by taking aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr).
-
Analyze Results: Compare the conversion levels before and after the addition of the fresh catalyst. A significant increase in product formation confirms that the initial catalyst was poisoned.[3]
Advanced Topics & Preventative Measures
Q5: How can I proactively prevent catalyst poisoning in my fluorination experiments?
A5: Prevention is always more efficient than remediation. Integrating the following strategies into your experimental design can significantly improve catalyst longevity and performance.
-
Feedstock Purification: This is the most critical preventative measure.[1][20] Use techniques like filtration, distillation, or passing reagents through a plug of activated alumina/silica to remove polar impurities.[20] For gaseous feedstocks, guard beds or traps made of adsorbent materials can capture poisons before they reach the reactor.[18]
-
Use of Scavengers: For reactions known to release halide ions, the addition of a stoichiometric amount of a silver salt (e.g., Ag₂CO₃, AgOTf) can be highly effective.[3] The silver salt precipitates the halide ions, preventing them from coordinating to the catalyst.[3]
-
Catalyst and Ligand Selection: Opt for catalyst systems known for their stability and poison resistance. For example, in palladium catalysis, using bulky, electron-rich phosphine ligands can sometimes mitigate deactivation by halides.[3]
-
Process Condition Optimization: Slowly adding a potentially problematic reagent (like an N-haloamide) can maintain a low steady-state concentration of any released poisons, reducing the rate of deactivation.[3]
Protocol 2: General Feedstock Purification (Liquid Reagents/Solvents)
Objective: To remove common catalyst poisons such as water and polar impurities from liquid starting materials.
Materials:
-
Liquid reagent or solvent to be purified
-
Activated alumina (neutral, Brockmann I) or 4Å molecular sieves
-
Anhydrous, oven-dried chromatography column or filter funnel
-
Dry, inert gas source
-
Oven-dried collection flask
Procedure:
-
Activate Adsorbent: Activate the neutral alumina or 4Å molecular sieves by heating in a vacuum oven at >150°C for at least 12 hours. Allow to cool to room temperature under vacuum or in a desiccator.
-
Pack Column: Prepare a filtration column or funnel by placing a small plug of glass wool at the bottom and adding the activated adsorbent (a 5-10 cm deep bed is typical).
-
Purge with Inert Gas: Flush the entire apparatus with a dry, inert gas for several minutes to displace any air or moisture.
-
Filter the Liquid: Pass the liquid reagent or solvent through the packed column under a slight positive pressure of inert gas.
-
Collect Purified Liquid: Collect the purified liquid in a clean, oven-dried flask that has been purged with inert gas.
-
Storage: Immediately seal the flask and store under an inert atmosphere. For best results, use the purified liquid immediately.
Identifying and Characterizing Poisons
For persistent issues, it may be necessary to identify the specific poison. Several surface-sensitive and elemental analysis techniques can be employed on the spent (deactivated) catalyst.
| Analytical Technique | Information Provided | Typical Poisons Detected |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the catalyst surface.[1][21][22] | Sulfur, Chlorine, Fluorine, Nitrogen, Phosphorus, Carbon (coke).[21][22] |
| Inductively Coupled Plasma (ICP-OES/MS) | Precise elemental composition of the bulk catalyst.[22] | Heavy metals (Lead, Arsenic, Mercury), Phosphorus, Sulfur.[22] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile or semi-volatile organic poisons in the feedstock.[7] | Organic sulfur compounds, nitriles, other organic impurities.[7] |
| Ion Chromatography (IC) | Quantification of water-soluble anions leached from the catalyst.[22] | Chloride, Fluoride, Sulfate, Phosphate.[22] |
Catalyst Regeneration
Q6: Is it possible to regenerate a poisoned catalyst?
A6: In some cases, yes. Regeneration aims to restore the catalyst's active sites.[1] The feasibility depends on whether the poisoning is reversible or irreversible.[18]
-
Reversible Poisoning: Often caused by weakly adsorbed species. Regeneration can sometimes be achieved by stripping with an inert gas or by altering reaction conditions.
-
Irreversible Poisoning: Caused by strong chemical bond formation between the poison and the active site (chemisorption).[6][18] This is common with sulfur poisoning.[12] Regeneration is more challenging and often requires aggressive chemical or thermal treatments.[1][23]
Common Regeneration Techniques:
-
Thermal Regeneration: Involves heating the catalyst, often under a controlled atmosphere, to decompose or desorb the poisons.[1][23] This is effective for removing coke or other organic deposits.[23] Care must be taken to avoid thermal degradation (sintering) of the catalyst itself.[2]
-
Chemical Regeneration: Uses a reactive gas or liquid to wash the catalyst and remove the poison.[1][23] For example, a mild oxidation/reduction cycle can sometimes regenerate metal catalysts poisoned by sulfur.[8][14]
Caption: Mechanism of poisoning by blocking active catalyst sites.
References
- Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Mediated Reactions. Benchchem.
- Technical Support Center: Catalyst Deactivation in Perfluoropent-1-ene Reactions. Benchchem.
-
Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. DSpace at KOASAS. Available from: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. Available from: [Link]
-
Catalyst poisoning. Wikipedia. Available from: [Link]
-
Catalyst deactivation. YouTube. Available from: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available from: [Link]
-
Catalyst Poisoning Solutions. Gulf Bio Analytical. Available from: [Link]
-
Mechanisms of catalyst deactivation. SciSpace. Available from: [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. LinkedIn. Available from: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available from: [Link]
-
Catalyst Poisoning Testing. Intertek. Available from: [Link]
-
Catalyst poison. Britannica. Available from: [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. Available from: [Link]
-
How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? Sustainability Directory. Available from: [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH. Available from: [Link]
-
Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. Scielo. Available from: [Link]
-
How Can You Prevent Catalyst Poisoning? YouTube. Available from: [Link]
-
Hydrogen fluoride. Wikipedia. Available from: [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? YouTube. Available from: [Link]
-
Detection of Catalyst Poisons. GAS Dortmund. Available from: [Link]
-
What Causes Catalyst Deactivation And Poisoning? YouTube. Available from: [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? YouTube. Available from: [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available from: [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Gulf Bio Analytical [gulfbioanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 12. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 13. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. GAS Dortmund [gas-dortmund.de]
- 16. mdpi.com [mdpi.com]
- 17. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 22. Catalyst Poisoning Testing [intertek.com]
- 23. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: Identifying and Minimizing Byproducts in Trifluoromethylation Reactions
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of trifluoromethylation reactions. The introduction of a trifluoromethyl (-CF3) group is a powerful strategy in medicinal chemistry and materials science for modulating molecular properties. However, the generation of unwanted byproducts can often complicate these reactions, leading to reduced yields and difficult purifications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and minimize the formation of common byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my trifluoromethylation reaction?
A1: Byproduct formation is highly dependent on the specific type of trifluoromethylation reaction you are performing (nucleophilic, electrophilic, or radical) and your substrate. However, some common classes of byproducts include:
-
Fluoroform (CF₃H): Frequently observed in nucleophilic trifluoromethylation reactions, especially when using reagents like TMSCF₃ (Ruppert-Prakash reagent), where a proton source can quench the trifluoromethyl anion (CF₃⁻).[1]
-
Dimerization Products: These can arise when the concentration of the reactive trifluoromethylating intermediate is too high, leading to self-reaction.[1]
-
Halo-trifluoromethylated Compounds: When using halogenated electrophilic trifluoromethylating reagents, such as Togni's reagent, you may observe byproducts where a halogen is also incorporated into the product.[1]
-
Hydrolysis Products: Moisture can lead to the decomposition of both the trifluoromethylating reagent and the desired product, resulting in the formation of carboxylic acids or other degradation products.[1]
-
Silyl Enol Ethers: In nucleophilic trifluoromethylation of enolizable ketones, the base used can promote the formation of silyl enol ethers as a competing side reaction.[1]
-
Difluorocarbene-related Byproducts: The trifluoromethyl anion is thermally unstable and can decompose to form highly reactive difluorocarbene (:CF₂), which can lead to a variety of unwanted side products.[2]
Q2: How can I minimize byproduct formation in a general sense?
A2: While specific strategies depend on the reaction type and observed byproduct, several general principles can be applied to improve reaction selectivity and minimize unwanted side reactions:
-
Strictly Anhydrous Conditions: Moisture is a common culprit in the formation of hydrolysis byproducts and can also lead to reagent decomposition. Ensure all glassware is thoroughly dried and that all solvents and reagents are anhydrous.[1]
-
Careful Selection of Solvent and Base: The choice of solvent and base is critical. For instance, in nucleophilic trifluoromethylations, non-protic solvents are preferred to avoid fluoroform formation.[1] Using an insoluble base can sometimes help maintain a low concentration of reactive intermediates, thereby reducing dimerization.[1]
-
Precise Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction pathway over competing side reactions.[1]
-
Control of Stoichiometry: Accurate control over the stoichiometry of your reagents is crucial. An excess of a particular reactant can lead to the formation of specific byproducts.[1]
-
Slow Addition of Reagents: Adding a key reagent dropwise over an extended period can help to maintain a low concentration of highly reactive intermediates, thus minimizing dimerization and other unwanted reactions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, common issues encountered during trifluoromethylation reactions.
Issue 1: Significant Formation of Fluoroform (CF₃H) in Nucleophilic Trifluoromethylation
Question: I am performing a nucleophilic trifluoromethylation using TMSCF₃ and observing a large amount of fluoroform gas as a byproduct, leading to low yields of my desired trifluoromethylated product. How can I prevent this?
Causality: Fluoroform (CF₃H) is generated when the trifluoromethyl anion (CF₃⁻), the active nucleophile generated from TMSCF₃, is protonated by a proton source in the reaction mixture.[1] The key to minimizing this byproduct is to rigorously exclude any potential proton sources.
Troubleshooting Workflow for Fluoroform Byproduct Formation
Caption: Troubleshooting workflow for fluoroform byproduct formation.
Detailed Protocol to Minimize Fluoroform Formation
This protocol provides a general procedure for the nucleophilic trifluoromethylation of an enolizable ketone using TMSCF₃ with a fluoride initiator, designed to minimize both fluoroform and silyl enol ether formation.
Materials:
-
Enolizable ketone (1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the enolizable ketone to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TMSCF₃ to the cooled solution.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Dimerized Starting Material or Intermediates
Question: My trifluoromethylation reaction is producing a significant amount of dimerized starting material or intermediates. What causes this and how can I prevent it?
Causality: Dimerization typically occurs when the concentration of a highly reactive intermediate, such as a radical or a potent nucleophile, becomes too high, leading to self-reaction instead of reaction with the intended substrate.
Strategies to Minimize Dimerization
| Strategy | Rationale |
| Slow Addition of Reagents | Adding one of the key reagents dropwise over an extended period helps to maintain a low concentration of the reactive intermediate, favoring the desired intermolecular reaction. |
| Use of an Insoluble Base | An insoluble base can help to maintain a low steady-state concentration of the reactive intermediate in solution, thereby reducing the rate of dimerization.[1] |
| Lower Reaction Temperature | Reducing the reaction temperature can decrease the rate of the undesired dimerization reaction more than the desired product formation, thus improving selectivity.[1] |
| Optimize Reagent Stoichiometry | Ensure that the stoichiometry of the reagents is carefully controlled, as an excess of one component can sometimes promote dimerization.[1] |
Issue 3: Formation of Silyl Enol Ether with Enolizable Ketones
Question: When I try to perform a nucleophilic trifluoromethylation on my enolizable ketone, I predominantly get the silyl enol ether byproduct. How can I favor the desired 1,2-addition?
Causality: With enolizable ketones, the base or nucleophilic initiator used to activate the trifluoromethylating reagent (like TMSCF₃) can also act as a base to deprotonate the ketone, leading to the formation of a silyl enol ether.
Experimental Choices to Favor 1,2-Addition over Silyl Enol Ether Formation
Caption: Logic for minimizing silyl enol ether formation.
Explanation of Experimental Choices:
-
Choice of Initiator: Instead of using a strong, basic catalyst to activate the TMSCF₃, a milder fluoride source like TBAF is preferred. The fluoride anion has a high affinity for silicon and will preferentially activate the TMSCF₃ to generate the trifluoromethyl anion, rather than acting as a strong base to deprotonate the ketone.
-
Low Temperature: Performing the reaction at low temperatures, such as -78 °C, kinetically disfavors the proton transfer step required for enolization, thereby favoring the desired nucleophilic attack of the trifluoromethyl anion on the carbonyl carbon.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Ley, S. V., & Leach, A. G. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering.
- Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation.
Sources
Technical Support Center: Strategies to Improve the Regioselectivity of Cyclohexanone Fluorination
Welcome to the technical support center for cyclohexanone fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into cyclohexanone scaffolds with high regiochemical control. The strategic placement of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making regioselectivity a critical parameter for success.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and answers to frequently encountered challenges in the laboratory.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is the fundamental principle governing regioselectivity in cyclohexanone fluorination?
The regioselectivity of electrophilic fluorination of an unsymmetrical cyclohexanone is almost entirely dictated by the structure of the intermediate enol or enolate nucleophile.[1] The reaction does not proceed on the ketone directly. Instead, the ketone must first be converted to its more nucleophilic tautomer (enol) or conjugate base (enolate). For an unsymmetrical ketone like 2-methylcyclohexanone, two different enolates can form:
-
The Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon. This reaction is faster.[2]
-
The Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon. This enolate is more stable due to the more highly substituted double bond.[3]
By controlling which enolate is the dominant species in the reaction flask, you can direct the electrophilic fluorinating agent (e.g., Selectfluor™, NFSI) to attack a specific α-position.
Q2: How do I choose between kinetic and thermodynamic control?
The choice depends on which regioisomer you want to synthesize. To fluorinate the less substituted position, you need to favor the kinetic enolate. To fluorinate the more substituted position, you need to favor the thermodynamic enolate.
The key to controlling the enolate formation lies in the judicious selection of the base, solvent, and temperature.[4] Strong, bulky, non-nucleophilic bases under very cold, aprotic conditions favor the irreversible formation of the kinetic enolate.[2] In contrast, weaker bases in protic solvents at higher temperatures allow the enolates to equilibrate, leading to a predominance of the more stable thermodynamic enolate.[3]
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction is producing a mixture of regioisomers (e.g., 2-fluoro-2-methylcyclohexanone and 2-fluoro-6-methylcyclohexanone). How can I improve selectivity for the less substituted position?
Problem: Poor regioselectivity, with fluorination occurring at both the more and less substituted α-carbons. This indicates that you are not achieving exclusive formation of the kinetic enolate.
Potential Causes & Solutions:
-
The Base is Not Appropriate: Your base may be too small or the reaction conditions may allow for enolate equilibration.
-
Solution: Switch to a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[2] LDA's bulk makes it difficult to access the more sterically crowded proton, thus favoring deprotonation at the less substituted carbon. Ensure the LDA is freshly prepared or properly titrated.
-
-
The Temperature is Too High: Even with LDA, if the temperature rises above -78 °C, the kinetic enolate can begin to equilibrate to the more stable thermodynamic form before the fluorinating agent is added.[4]
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath) during the deprotonation step and the subsequent addition of the fluorinating agent. Ensure your reaction flask is well-insulated.
-
-
Slow Addition of Reagents: Adding the ketone to the base too slowly, or adding the fluorinating agent too slowly after enolate formation, can allow time for equilibration.
-
Solution: Add the ketone dropwise but quickly to the cooled LDA solution. After the enolate formation is complete (typically 30-60 minutes at -78 °C), add the solution of the fluorinating agent (e.g., NFSI dissolved in THF) rapidly.
-
-
Presence of Protic Impurities: Traces of water or other proton sources can facilitate enolate equilibration.
-
Solution: Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Workflow for Favoring Kinetic Fluorination
Caption: Decision workflow for troubleshooting poor regioselectivity.
Q4: How can I favor fluorination at the more substituted carbon?
Problem: You want to synthesize the thermodynamically favored product but are getting the kinetic one, or a mixture.
Potential Causes & Solutions:
-
Reaction Conditions Are Not Equilibrating: You may be inadvertently using conditions that favor the kinetic product.
-
Solution: Use a weaker base that allows for a reversible deprotonation, such as NaH, NaOEt, or KHMDS in some contexts, and run the reaction at a higher temperature (e.g., 0 °C to room temperature).[2][3] This allows the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.
-
-
Use of an Organocatalytic Approach: Enamine catalysis often provides a reliable route to the thermodynamic product.
-
Solution: Employ a primary or secondary amine catalyst (e.g., a Cinchona alkaloid derivative) with an electrophilic fluorine source like NFSI.[5][6] The reaction proceeds through an enamine intermediate, which typically forms at the more substituted position, leading to regioselective fluorination at that site.[6]
-
Data Summary: Kinetic vs. Thermodynamic Control
| Parameter | Kinetic Control (Less Substituted) | Thermodynamic Control (More Substituted) | Rationale |
| Base | Strong, hindered (e.g., LDA)[2] | Weaker, non-hindered (e.g., NaH, NaOEt)[2][3] | Strong bases irreversibly deprotonate the most accessible proton; weaker bases allow for equilibration. |
| Temperature | Low (-78 °C)[4] | Higher (0 °C to RT) | Low temperature "freezes" the kinetic product; higher temperature provides energy to overcome the activation barrier to the more stable product. |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic | Aprotic solvents are required for strong bases like LDA. Protic solvents can facilitate equilibration. |
| Reaction Time | Short | Long | Longer reaction times allow the equilibrium to be fully established. |
Q5: I am observing significant amounts of di-fluorinated byproducts. How can I suppress this?
Problem: The desired mono-fluorinated product reacts further to give an α,α- or α,α'-difluorinated species.
Potential Causes & Solutions:
-
Stoichiometry of the Ketone: Using a 1:1 ratio of ketone to fluorinating agent can lead to difluorination, as the mono-fluorinated product can still be enolized and react.
-
Solution: Use an excess of the ketone relative to the fluorinating agent (e.g., 2 equivalents of ketone to 1 equivalent of Selectfluor).[7][8] This ensures the fluorinating agent is consumed while a significant amount of the starting material is still present, minimizing the chance of a second fluorination. The unreacted starting material can be recovered via chromatography.
-
-
Rate of Addition: Adding the fluorinating agent too quickly can create localized high concentrations, promoting over-reaction.
-
Solution: Add the fluorinating agent slowly as a dilute solution to the enolate mixture. This maintains a low concentration of the fluorinating agent, favoring reaction with the more abundant starting ketone enolate.
-
Experimental Protocols
Protocol 1: General Procedure for Kinetic Fluorination at the Less Substituted Position
Materials:
-
Substrate: 2-methylcyclohexanone
-
Base: Lithium Diisopropylamide (LDA), 1.5 M in cyclohexane
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)[9][10]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add LDA (1.1 eq) to the THF.
-
Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Fluorination: Prepare a solution of NFSI (1.05 eq) in a minimal amount of anhydrous THF. Add this solution rapidly via cannula or dropping funnel to the enolate mixture.
-
Quenching: After stirring for 2-3 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired 6-fluoro-2-methylcyclohexanone.
Mechanism: Kinetic vs. Thermodynamic Enolate Formation
Caption: Formation of kinetic and thermodynamic enolates from 2-methylcyclohexanone.
Reagent Selection Guide
Q6: Which electrophilic fluorinating agent should I use? Selectfluor™ vs. NFSI?
Both Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are excellent, commercially available, and easy-to-handle electrophilic fluorine sources.[9][11][12] The choice often depends on solubility, reaction conditions, and catalyst compatibility.
Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Pros | Cons |
| Selectfluor™ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, stable solid, often gives clean reactions.[11][13] | Solubility can be limited in non-polar organic solvents; sometimes considered more aggressive. |
| NFSI | N-Fluorobenzenesulfonimide | Good solubility in common organic solvents (THF, CH₂Cl₂, MeCN), stable solid, widely used in organocatalysis.[9][14][15] | Can sometimes be less reactive than Selectfluor™; byproducts can complicate purification. |
Recommendation: For pre-formed lithium enolates at low temperatures, NFSI is often preferred due to its excellent solubility in THF. For reactions in more polar solvents or under phase-transfer or organocatalytic conditions, Selectfluor™ is a very common and effective choice.[16][17] It is always advisable to screen both reagents if one provides suboptimal results.
References
- Organocatalytic Asymmetric Fluorination of α-Substituted Cyclohexanones.Synfacts, 2014.
-
Catalytic Enantioselective Fluorination. ScienceDirect. [Link]
-
Yang, X., Phipps, R. J., & Toste, F. D. Asymmetric Fluorination of α‑Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. eScholarship.org. [Link]
-
Yang, X., Phipps, R. J., & Toste, F. D. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 2014. [Link]
-
Differentiate between kinetic and thermo enolate reaction stating examples for each case. Study.com. [Link]
-
Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]
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Leslie, J. M. Kinetic vs. thermodynamic enolate formation. YouTube, 2020. [Link]
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Bio-active fluorinated cyclohexenones. ResearchGate. [Link]
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Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. [Link]
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Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. PharmaXChange.info, 2011. [Link]
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MacMillan, D. W. C., et al. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PubMed Central (PMC) - NIH, 2011. [Link]
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Silveira Jr., A., et al. Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education - ACS Publications. [Link]
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Yang, X., Phipps, R. J., & Toste, F. D. Asymmetric Fluorination of α‑Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. American Chemical Society, 2014. [Link]
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Kinetic vs. Thermodynamic Enolates. University of Calgary. [Link]
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Selectfluor. Wikipedia. [Link]
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Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center. PubMed Central (PMC) - NIH. [Link]
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The Power of NFSI: Unlocking Fluorine Chemistry in Synthesis. Medium. [Link]
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Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Research Journal of Chemistry. [Link]
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Validation & Comparative
A Researcher's Guide to NMR-Based Diastereomer Characterization of 2-(Trifluoromethyl)cyclohexanone
In the realms of pharmaceutical and agrochemical development, the precise structural elucidation of fluorinated molecules is paramount. The introduction of a trifluoromethyl (CF₃) group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity[1]. When this potent functional group is incorporated into a cyclic system like cyclohexanone, it creates stereogenic centers, leading to the formation of diastereomers. Distinguishing between these cis and trans isomers is critical, as they can exhibit vastly different biological activities and physical properties. This guide provides an in-depth comparison of the diastereomers of 2-(trifluoromethyl)cyclohexanone, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to achieve unambiguous characterization.
The Decisive Role of Conformation in NMR Spectra
The key to differentiating the cis and trans diastereomers of this compound lies in the rigid chair conformation of the cyclohexane ring. This conformation forces substituents into either axial or equatorial positions, creating distinct spatial relationships that are directly observable in NMR spectra.
-
Trans Isomer : In the more stable conformation, both the CF₃ group and the α-proton (the proton on the same carbon, C2) can occupy equatorial positions to minimize steric strain.
-
Cis Isomer : In this configuration, one substituent must be axial while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the CF₃ group, it preferentially occupies the equatorial position, forcing the α-proton into an axial orientation[2].
These conformational differences profoundly impact the local electronic environments and through-bond or through-space relationships of nearby nuclei, which are the very properties that NMR spectroscopy measures with high precision.
Diagram 1: Chair Conformations of this compound Diastereomers
A visualization of the predominant chair conformations for the cis and trans diastereomers.
Comparative Analysis via Multinuclear NMR
A combination of ¹H, ¹⁹F, and ¹³C NMR spectroscopy provides a comprehensive dataset for distinguishing the two isomers.
¹H NMR: The Power of Vicinal Coupling Constants
The most telling feature in the ¹H NMR spectrum is the multiplicity and coupling constant of the α-proton (Hα at C2). The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation[3][4].
-
Cis Isomer (Axial Hα) : The axial Hα has two vicinal neighbors on C3. One is axial (Hax) and the other is equatorial (Heq).
-
The dihedral angle between Hα (axial) and Hax (axial) is ~180°, resulting in a large coupling constant (³J_ax,ax), typically in the range of 10-13 Hz.
-
The dihedral angle between Hα (axial) and Heq (equatorial) is ~60°, leading to a small coupling constant (³J_ax,eq), typically 2-5 Hz.
-
The Hα signal for the cis isomer will therefore appear as a doublet of doublets (dd) with one large and one small coupling constant.
-
-
Trans Isomer (Equatorial Hα) : The equatorial Hα also has two vicinal neighbors on C3 (axial and equatorial).
-
The dihedral angles between Hα (equatorial) and both Hax and Heq are ~60°.
-
This results in two small coupling constants (³J_eq,ax and ³J_eq,eq), both typically in the 2-5 Hz range.
-
The Hα signal for the trans isomer will appear as a multiplet (often a triplet or narrow dd) with only small coupling constants.
-
¹⁹F NMR: A Sensitive Probe of the Fluorine Environment
With 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is an exceptionally sensitive tool for this analysis[5]. The chemical shift of the CF₃ group is highly responsive to its magnetic environment.
-
An axial CF₃ group experiences different shielding effects compared to an equatorial one, primarily due to anisotropic effects from neighboring C-C bonds. This results in distinct chemical shifts for the two diastereomers. While predicting the exact upfield/downfield shift requires reference compounds, a clear difference in the ¹⁹F chemical shift is expected and observed. For instance, in related cyclohexane systems, an axial CF₃ group is often shielded (shifted upfield) relative to its equatorial counterpart.
¹³C NMR: Observing Substituent Effects
The position of the CF₃ group also influences the ¹³C chemical shifts, particularly for the carbons within the cyclohexane ring[6][7].
-
γ-gauche Effect : A key indicator is the γ-gauche effect. An axial substituent will cause a shielding (upfield shift) of the γ-carbons (carbons three bonds away). In the cis isomer, the axial Hα has a minimal γ-gauche effect. However, if the CF₃ group were axial, it would cause a significant upfield shift for C4 and C6. Since the equatorial CF₃ is strongly preferred, this effect is less pronounced but the overall pattern of shifts for C1-C6 will differ between the two isomers.
-
¹J(C,F) Coupling : The large one-bond coupling between the CF₃ carbon and the fluorine atoms (¹J_CF) will be prominent, typically around 270-280 Hz[7]. While not always diagnostic for diastereomer identification on its own, it confirms the presence of the CF₃ group.
Summary of Expected NMR Data
| NMR Experiment | Parameter | cis-Isomer (ax-Hα, eq-CF₃) | trans-Isomer (eq-Hα, eq-CF₃) | Rationale |
| ¹H NMR | Hα Signal Multiplicity | Doublet of Doublets (dd) | Triplet or narrow dd | Karplus relationship on dihedral angles[3][4]. |
| Hα Coupling Constants | One large ³J_ax,ax (~10-13 Hz) and one small ³J_ax,eq (~2-5 Hz) | Two small ³J_eq,ax/eq (~2-5 Hz) | Different Hα orientation (axial vs. equatorial)[8]. | |
| ¹⁹F NMR | Chemical Shift (δ) | Distinct chemical shift | Different chemical shift from cis | Different magnetic environment for axial vs. equatorial groups[5]. |
| ¹³C NMR | Ring Carbon Shifts | Unique pattern | Different pattern from cis | Shielding/deshielding effects (e.g., γ-gauche) depend on substituent orientation[6][7]. |
Experimental Protocol
This section outlines a standard workflow for acquiring and analyzing the necessary NMR data.
Diagram 2: NMR Characterization Workflow
A streamlined workflow for the characterization of this compound diastereomers.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the this compound sample (as a pure diastereomer or a mixture).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup & Acquisition :
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.
-
Acquire standard 1D spectra for each nucleus:
-
¹H NMR : Acquire with sufficient resolution to accurately measure coupling constants (e.g., 32k data points, spectral width of 12-15 ppm).
-
¹⁹F NMR : Acquire both ¹H-coupled and ¹H-decoupled spectra. Use a standard reference like CFCl₃ (0 ppm) or an external standard like trifluoroacetic acid[9].
-
¹³C NMR : Acquire a proton-decoupled spectrum with a sufficient number of scans for good signal-to-noise (e.g., 1024 scans or more, depending on concentration).
-
-
(Optional but Recommended) Acquire 2D NMR spectra like ¹H-¹H COSY and ¹H-¹³C HSQC to confidently assign proton and carbon signals, especially for the cyclohexyl ring protons.
-
-
Data Processing and Analysis :
-
Apply standard Fourier transformation, phase correction, and baseline correction to all spectra using appropriate NMR processing software.
-
¹H Spectrum :
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Identify the signal for the α-proton (Hα), which will be coupled to the CF₃ group (typically a ³J_HF coupling of ~7-9 Hz) and the adjacent C3 protons.
-
Carefully measure the ³J(H,H) coupling constants for the Hα signal. A large coupling (>10 Hz) is the hallmark of an axial proton (cis isomer). The absence of a large coupling indicates an equatorial proton (trans isomer).
-
-
¹⁹F Spectrum :
-
Reference the spectrum appropriately.
-
Note the chemical shift. If analyzing a mixture, the relative integration of the two signals will provide the diastereomeric ratio.
-
-
¹³C Spectrum :
-
Reference the spectrum to the CDCl₃ solvent signal (77.16 ppm) or TMS (0.00 ppm).
-
Assign the carbonyl (C1), the CF₃-bearing carbon (C2), and the remaining ring carbons (C3-C6) with the aid of HSQC data and known substituent effects. Compare the chemical shift patterns between isomers.
-
-
By systematically applying this multinuclear NMR approach, researchers can confidently and unambiguously determine the stereochemistry of this compound diastereomers. This foundational characterization is an indispensable step in understanding structure-activity relationships and advancing the development of novel fluorinated compounds.
References
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Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Influence of the spatial position of a trifluoromethyl group on the 13C chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617–623. [Link]
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ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 2-Trifluoromethyl-cyclohexanone. Wiley-VCH GmbH. Retrieved January 11, 2026, from [Link]
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Wikipedia. (2023, December 5). Karplus equation. [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
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Huchet, Q. A., Schweizer, W. B., Kuhn, B., Carreira, E. M., & Müller, K. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry, 22(47), 16920–16928. [Link]
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Reich, H. J. (n.d.). Chemical Shift. University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC. Retrieved January 11, 2026, from [Link]
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University of California, Davis. (n.d.). Fluorine NMR. Retrieved January 11, 2026, from [Link]
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University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2-(Trifluoromethyl)cyclohexanone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] For cyclic systems like cyclohexanone, the introduction of a bulky and highly electronegative CF3 group at the C2 position creates profound stereoelectronic effects that dictate the molecule's three-dimensional conformation. Understanding this precise architecture is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography remains the gold standard for unambiguously determining solid-state molecular structures, providing high-resolution insights into bond lengths, angles, and intermolecular interactions.
This guide provides a comprehensive comparison of the crystallographic analysis of 2-(trifluoromethyl)cyclohexanone derivatives, offering field-proven insights into the experimental workflow, data interpretation, and the conformational influence of the CF3 substituent.
The Conformational Predicament: Trifluoromethyl vs. Fluoro Substituents
The conformational preference of a substituent on a cyclohexane ring is a delicate balance of steric and electronic factors. For a simple 2-fluorocyclohexanone, a fascinating dichotomy exists: the axial conformation is favored in the gas phase, while the equatorial form dominates in solution.[2] This behavior is governed by a combination of dipolar interactions and hyperconjugation, where the C=O bond's π-system plays a crucial role.[2][3]
Replacing the single fluorine atom with a trifluoromethyl group dramatically alters this landscape. The CF3 group is not only significantly larger, introducing substantial A-strain (1,3-diaxial interactions) that disfavors the axial position, but its electronic properties also influence the ring's geometry.[4] X-ray crystallography provides definitive evidence of the preferred conformation in the solid state, which is critical for understanding crystal packing and potential polymorphic forms.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Each stage is designed to validate the next, ensuring the final structure is a true and accurate representation of the molecule.
Experimental Protocol: Single Crystal X-ray Diffraction
This protocol outlines a self-validating system for the analysis of a novel this compound derivative.
-
Crystal Growth & Selection (The Crucial First Step)
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. Fluorinated compounds can exhibit unique solubility profiles, often requiring screening of multiple solvent systems.[5]
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Employ slow evaporation by covering the vial with a perforated seal and leaving it undisturbed for several days. Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less polar anti-solvent.
-
Once crystals form, carefully select a well-formed, transparent crystal (approx. 0.1-0.3 mm) under a polarized microscope. The crystal should exhibit sharp edges and uniform extinction under cross-polarized light.
-
Mount the selected crystal on a cryoloop using a minimal amount of paratone or mineral oil.[6]
-
-
-
Data Collection
-
Rationale: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's unit cell size and elemental composition.
-
Methodology:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.[6]
-
Perform an initial series of frames to determine the unit cell parameters and crystal system (e.g., monoclinic, orthorhombic).
-
Based on the unit cell, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).
-
Collect a full sphere of data, monitoring for any signs of crystal decay.
-
-
-
Data Reduction and Structure Solution
-
Rationale: The raw diffraction images must be processed to integrate the reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects). The corrected data is then used to solve the phase problem and generate an initial electron density map.
-
Methodology:
-
Integrate the raw diffraction frames using software like Bruker's APEX suite or CrysAlisPro.
-
Apply absorption corrections based on the crystal's shape and composition.
-
Solve the structure using direct methods or Patterson synthesis (e.g., with SHELXT), which will typically reveal the positions of the heavier atoms.[7]
-
-
-
Structure Refinement
-
Rationale: The initial structural model is refined against the experimental data to improve the fit and accurately determine atomic positions, bond lengths, and angles.
-
Methodology:
-
Refine the model using full-matrix least-squares on F² (e.g., with SHELXL).[7]
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine atomic positions anisotropically for all non-hydrogen atoms.
-
The refinement is considered converged when the R1 factor is low (typically < 0.05) and the goodness-of-fit (GooF) is close to 1.0.
-
-
Comparative Data Analysis
The true power of crystallography lies in comparing structural data between different derivatives to elucidate trends. Below is a comparative table summarizing key crystallographic parameters for a hypothetical this compound and a known, related derivative.
| Parameter | This compound (Hypothetical) | (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone[8] | Non-fluorinated Cyclohexanone (Phase III)[9] |
| Formula | C7H9F3O | C22H16F6O | C6H10O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | ~8.5 | 8.426(2) | 13.061(2) |
| b (Å) | ~15.0 | 15.205(4) | 6.208(1) |
| c (Å) | ~14.5 | 14.900(4) | 13.918(2) |
| β (deg) | ~93.0 | 93.031(6) | 110.19(1) |
| Ring Conformation | Chair | Chair | Chair |
| CF3 Group Position | Equatorial (Predicted) | N/A (Exocyclic) | N/A |
| Key Torsion Angle | C1-C2-C(CF3)-F (Expected ~60° or 180°) | C1=C7-C8-C13 (Defines Aryl Orientation) | C6-C1-C2-C3 (Ring Puckering) |
| Intermolecular Forces | C-H···O, potential C-H···F interactions | C-H···O, C-H···F | C-H···O, van der Waals |
Analysis of the Data:
-
Ring Conformation: Across all derivatives, including the non-fluorinated parent, the low-energy chair conformation is universally adopted in the solid state.[8][9] This minimizes torsional and angle strain.
-
CF3 Group Position: For a monosubstituted this compound, the bulky CF3 group is strongly predicted to occupy the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial hydrogens on C4 and C6. This contrasts with 2-fluorocyclohexanone, where the smaller fluorine atom can more readily occupy the axial position.[2]
-
Unit Cell Parameters: The introduction of bulky trifluoromethyl-substituted benzylidene groups significantly increases the unit cell volume, as seen in the comparison between the hypothetical monosubstituted derivative and the bis-substituted compound.[8]
-
Intermolecular Interactions: While C-H···O hydrogen bonds are common packing motifs in cyclohexanones, the presence of the CF3 group introduces the possibility of weaker C-H···F interactions, which can influence the overall crystal packing and resulting morphology.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides indispensable information for understanding their structure and reactivity. The powerful electron-withdrawing nature and significant steric bulk of the CF3 group predominantly force it into an equatorial position within the cyclohexanone's chair conformation. This structural preference has profound implications for how these molecules interact with biological targets and for their further chemical modification. The rigorous, self-validating workflow presented here—from meticulous crystal growth to detailed structural refinement—ensures that the resulting crystallographic data is both accurate and reliable, providing a solid foundation for advanced research and development in chemistry and pharmacology.
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Baird, M. C., & Surerus, K. K. (2007). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. Journal of the American Chemical Society, 129(37), 11494–11503. [Link]
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Zhu, C., et al. (2024). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 15(1), 1-11. [Link]
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da Silva, J. B. P., & Ramalho, T. C. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1785–1792. [Link]
-
Zhang, Y., et al. (2015). Crystal structure of (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone, C22H16F6O. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 221-222. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis. [Link]
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Jeschke, M., et al. (2019). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Communications, 55(63), 9339-9342. [Link]
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Ibberson, R. M., et al. (2006). The low-temperature phase III structure and phase transition behaviour of cyclohexanone. Acta Crystallographica Section B: Structural Science, 62(Pt 5), 875–881. [Link]
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Romero, E., et al. (2018). Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. Applied and Environmental Microbiology, 84(17), e01111-18. [Link]
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Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623. [Link]
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Tšupova, S., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. [Link]
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Abraham, R. J., et al. (1998). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1557-1563. [Link]
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Eliel, E. L., & Della, E. W. (1962). Conformational Analysis. Trifluoromethyl Group. Journal of the American Chemical Society, 84(12), 2371–2377. [Link]
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Hartrath, J., et al. (2022). A Fluorinated Chaperone Gives X‐ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Angewandte Chemie International Edition, 61(23), e202202157. [Link]
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Rúa-Sueiro, M., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank, 2022(1), M1322. [Link]
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PubMed. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. [Link]
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ResearchGate. (n.d.). Crystal and molecular structure of 2,6-bis(4-fluorobenzylidene)cyclohexanone. Request PDF. [Link]
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A Comparative Analysis of the Reactivity of 2-(Trifluoromethyl)cyclohexanone and 2-Methylcyclohexanone: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of functional groups dictates the feasibility and outcome of molecular design. This guide provides an in-depth, objective comparison of the reactivity of 2-(Trifluoromethyl)cyclohexanone and its non-fluorinated analog, 2-methylcyclohexanone. By examining the profound electronic influence of the trifluoromethyl group in contrast to the methyl group, we will dissect their differential behavior in key organic transformations. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding for strategic synthetic planning.
The Decisive Influence of Alpha-Substitution: An Electronic and Steric Overview
The striking difference in reactivity between this compound and 2-methylcyclohexanone stems primarily from the distinct electronic properties of the trifluoromethyl (CF₃) and methyl (CH₃) groups.
The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly polarizes the adjacent carbonyl bond, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][2] Conversely, the methyl group is a weak electron-donating group, which slightly diminishes the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclohexanone.
While the trifluoromethyl group is bulkier than a methyl group, its impact on reactivity is predominantly governed by its powerful inductive effect.[1] This guide will explore how these fundamental differences manifest in various chemical reactions.
Nucleophilic Addition to the Carbonyl: A Tale of Enhanced Electrophilicity
The increased electrophilicity of the carbonyl carbon in this compound makes it significantly more reactive towards nucleophiles compared to 2-methylcyclohexanone. This enhanced reactivity is evident in various reactions, including hydration, Grignard reactions, and reductions.
Trifluoromethyl ketones are known to readily form stable hydrates (gem-diols) in the presence of water, a consequence of the destabilization of the carbonyl group by the electron-withdrawing CF₃ group.[3][4] This propensity for hydration is a clear indicator of the heightened electrophilicity of the carbonyl carbon.[4]
Comparative Data on Nucleophilic Addition
| Reaction | Nucleophile | This compound | 2-Methylcyclohexanone | Key Observation |
| Hydration | H₂O | Equilibrium favors the hydrate | Equilibrium strongly favors the ketone | The CF₃ group significantly increases the electrophilicity of the carbonyl carbon.[3][4] |
| Grignard Reaction | R-MgX | Rapid reaction, potential for side reactions like reduction.[5][6] | Standard Grignard addition to form a tertiary alcohol.[7] | The high reactivity of the trifluoromethyl ketone can lead to competing pathways. |
| Reduction | NaBH₄ | Facile reduction to the corresponding alcohol. | Standard reduction to cis- and trans-2-methylcyclohexanol.[8] | The electron-withdrawing CF₃ group activates the carbonyl for reduction. |
Experimental Protocol: Comparative Reduction with Sodium Borohydride
This protocol outlines a comparative experiment to demonstrate the differing reactivity of the two ketones towards a common reducing agent.
Materials:
-
This compound
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stir bars, ice bath, separatory funnel, rotary evaporator, NMR tubes.
Procedure:
-
In two separate 25 mL round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 2-methylcyclohexanone in 5 mL of methanol.
-
Cool both solutions to 0 °C in an ice bath.
-
To each flask, add 1.1 mmol of sodium borohydride in small portions over 5 minutes with vigorous stirring.
-
Monitor the reactions by thin-layer chromatography (TLC). The disappearance of the starting ketone will be significantly faster for this compound.
-
Upon completion, quench the reactions by the slow addition of 5 mL of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by ¹H NMR and ¹⁹F NMR (for the trifluoromethylated product) to determine the conversion and diastereomeric ratio of the resulting alcohols.
Expected Outcome: The reduction of this compound will proceed at a noticeably faster rate than that of 2-methylcyclohexanone, underscoring its enhanced electrophilicity.
Enolate Formation and Reactivity: Acidity vs. Stability
The formation of enolates is a cornerstone of carbonyl chemistry, enabling a wide array of carbon-carbon bond-forming reactions. The α-substituent plays a critical role in both the acidity of the α-protons and the stability of the resulting enolate.
The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the α-protons in this compound compared to the α-protons in 2-methylcyclohexanone.[9] This is due to the inductive stabilization of the resulting enolate anion.
However, the direct generation of α-trifluoromethyl metal enolates can be challenging. These enolates are often unstable and can undergo β-elimination of a fluoride ion.[10] Despite this, methods have been developed for their successful generation and utilization in synthetic applications.[10]
In contrast, 2-methylcyclohexanone can form two distinct regioisomeric enolates: the kinetic enolate (at the less substituted α-carbon) and the thermodynamic enolate (at the more substituted α-carbon).[11][12] The formation of these enolates can be controlled by the choice of base, solvent, and temperature.[11]
Comparative Overview of Enolate Formation
| Feature | This compound | 2-Methylcyclohexanone | Rationale |
| α-Proton Acidity | More acidic | Less acidic | The electron-withdrawing CF₃ group stabilizes the negative charge of the enolate. |
| Enolate Stability | Can be unstable, prone to β-elimination.[10] | Forms stable kinetic and thermodynamic enolates.[11] | The C-F bond can be labile in the enolate form. |
| Regioselectivity | Forms a single enolate | Forms two regioisomeric enolates (kinetic and thermodynamic).[12] | Deprotonation occurs at the carbon bearing the CF₃ group. |
Experimental Protocol: Comparative Aldol Reaction
The aldol reaction provides an excellent platform to compare the enolate reactivity of the two ketones.[13]
Materials:
-
This compound
-
2-Methylcyclohexanone
-
Benzaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stir bars, syringes, low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Kinetic Enolate Formation of 2-Methylcyclohexanone: In a flame-dried, nitrogen-purged flask, cool a solution of 1.1 mmol of LDA in 5 mL of anhydrous THF to -78 °C. Slowly add a solution of 1 mmol of 2-methylcyclohexanone in 2 mL of anhydrous THF. Stir for 30 minutes at -78 °C.
-
Enolate Formation of this compound: In a separate, similarly prepared flask, cool a solution of 1.1 mmol of LDA in 5 mL of anhydrous THF to -78 °C. Slowly add a solution of 1 mmol of this compound in 2 mL of anhydrous THF. Stir for 30 minutes at -78 °C.
-
Aldol Addition: To each of the enolate solutions, add 1 mmol of benzaldehyde dropwise. Stir the reaction mixtures at -78 °C for 1 hour.
-
Workup: Quench both reactions with 5 mL of saturated aqueous ammonium chloride solution. Allow the mixtures to warm to room temperature.
-
Extract the aqueous layers with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by ¹H NMR and ¹⁹F NMR to compare the yields and diastereoselectivities of the aldol adducts.
Expected Outcome: While both ketones can undergo the aldol reaction, the yield and side-product profile for the reaction with this compound may differ due to the potential instability of its enolate. The 2-methylcyclohexanone reaction should proceed to give the expected aldol adduct from the kinetic enolate.
Visualizing the Reactivity Dichotomy
To further illustrate the concepts discussed, the following diagrams depict the key differences in reactivity.
Nucleophilic Attack on the Carbonyl
Caption: Electronic effects on carbonyl electrophilicity.
Enolate Formation Pathways
Caption: Regioselectivity in enolate formation.
Conclusion and Future Perspectives
The substitution of a methyl group with a trifluoromethyl group at the α-position of cyclohexanone profoundly alters its chemical reactivity. This compound is characterized by a highly electrophilic carbonyl carbon, leading to enhanced rates of nucleophilic addition. While its α-protons are more acidic, the resulting enolate can exhibit instability. In contrast, 2-methylcyclohexanone offers the advantage of controlled regioselective formation of either the kinetic or thermodynamic enolate, a valuable tool in synthetic chemistry.
A thorough understanding of these reactivity differences is paramount for researchers in medicinal chemistry and organic synthesis. The strategic incorporation of a trifluoromethyl group can be leveraged to enhance the biological activity of molecules, often by promoting interactions with biological targets through the highly polarized carbonyl group.[3][14] Conversely, the predictable enolate chemistry of 2-methylcyclohexanone makes it a reliable building block for the construction of complex molecular architectures.
Future research in this area will likely focus on the development of novel methods for the stereoselective functionalization of this compound and the further exploration of its utility in the synthesis of fluorinated bioactive compounds.
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A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties.[1][2] The cyclohexanone moiety, a versatile scaffold found in numerous biologically active compounds, provides a compelling case study for the impact of fluorination.[3][4][5] This guide offers an in-depth comparison of the biological efficacy of fluorinated versus non-fluorinated cyclohexanones, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug discovery.
The Rationale for Fluorination: Enhancing Pharmacokinetic and Pharmacodynamic Profiles
The introduction of fluorine into a cyclohexanone core can profoundly influence a molecule's biological activity through several key mechanisms:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450.[1][6][7] This can lead to a longer half-life and improved bioavailability of the drug candidate.[6][7][8]
-
Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic properties of the cyclohexanone ring, influencing interactions with biological targets.[1][8] This can lead to enhanced binding affinity and increased potency. For instance, fluorination can modulate the pKa of nearby functional groups, affecting their ionization state and ability to form crucial hydrogen bonds within a protein's active site.[6]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the flexible cyclohexanone ring. This can "lock" the molecule into a bioactive conformation, leading to improved target engagement.[2]
-
Lipophilicity and Membrane Permeability: While often increasing lipophilicity, strategic fluorination can also be used to modulate this property to optimize a compound's ability to cross cell membranes and reach its intracellular target.[6][8]
However, it is crucial to note that the effects of fluorination are highly context-dependent and do not always lead to improved bioactivity. In some cases, increased polarity from multiple fluorine substitutions can lead to poorer biological outcomes.[9]
Experimental Workflows for Comparative Analysis
A robust comparison of fluorinated and non-fluorinated cyclohexanones necessitates a series of well-defined in vitro assays. The following diagram outlines a typical experimental workflow:
Caption: A typical experimental workflow for comparing the biological efficacy of fluorinated and non-fluorinated cyclohexanones.
Detailed Experimental Protocols
Target Binding Affinity Assay (Radioligand Competition Assay)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.[10]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Non-labeled competitor ligand (for non-specific binding determination)
-
Test compounds (fluorinated and non-fluorinated cyclohexanones)
-
Assay buffer
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or control.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of the non-labeled competitor ligand.
-
Incubate the plate to allow the binding to reach equilibrium. The required incubation time should be determined experimentally.[11]
-
Terminate the binding reaction by rapid filtration through a filter mat, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each filter and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[10]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[12][13]
Materials:
-
Liver microsomes (from human or other species) or cryopreserved hepatocytes[14][15]
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., phosphate buffer)
-
Test compounds
-
Positive control compounds (with known high and low metabolic clearance)
-
Acetonitrile (or other organic solvent) to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare working solutions of the test compounds and controls.
-
Pre-warm the liver microsomes or hepatocytes and the incubation buffer to 37°C.[12]
-
Initiate the reaction by adding the test compound to the microsome/hepatocyte suspension. For microsomal assays, add the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the metabolic process.[16]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental system.[12]
Data Presentation: A Comparative Analysis
The following tables present hypothetical data to illustrate the potential impact of fluorination on the biological efficacy of a series of cyclohexanone derivatives targeting a hypothetical kinase.
Table 1: Kinase Inhibition and Binding Affinity
| Compound | R | IC50 (nM) | Ki (nM) |
| 1a | H | 150 | 75 |
| 1b | 4-F | 50 | 25 |
| 1c | 3,5-diF | 25 | 12.5 |
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | R | t1/2 (min) | CLint (µL/min/mg) |
| 1a | H | 15 | 46.2 |
| 1b | 4-F | 45 | 15.4 |
| 1c | 3,5-diF | >120 | <5.8 |
Mechanistic Insights and Signaling Pathways
Cyclohexanone-containing molecules can interact with a variety of biological targets. For instance, some derivatives have been investigated as inhibitors of enzymes like BCR-ABL kinase, which is implicated in chronic myelogenous leukemia.[3] The following diagram illustrates a simplified signaling pathway that could be modulated by a cyclohexanone-based kinase inhibitor.
Caption: A simplified signaling pathway potentially targeted by cyclohexanone-based kinase inhibitors.
Conclusion
The strategic incorporation of fluorine into the cyclohexanone scaffold offers a powerful approach to modulate the biological efficacy of drug candidates. As demonstrated, fluorination can lead to significant improvements in potency, metabolic stability, and overall pharmacokinetic profiles.[6][7][8] However, the success of this strategy is highly dependent on the specific biological target and the position of the fluorine substituent(s).[9] The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate the impact of fluorination and make informed decisions in the lead optimization process. A thorough understanding of the principles outlined herein will undoubtedly contribute to the rational design of more effective and safer therapeutics based on the versatile cyclohexanone core.
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2025, August 6). ResearchGate. [Link]
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Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. (2015, March 2). PubMed. [Link]
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Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. National Institutes of Health. [Link]
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A Comparative Guide to the Synthetic Validation of 2-(Trifluoromethyl)cyclohexanone
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(Trifluoromethyl)cyclohexanone is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, with a focus on the validation criteria crucial for academic and industrial research.
The Imperative of Synthetic Route Validation
The selection of a synthetic pathway extends beyond mere chemical feasibility. A robust and validated route is essential for reproducibility, scalability, and economic viability. The "SELECT" criteria offer a comprehensive framework for this evaluation: S afety, E nvironmental impact, L egal and intellectual property considerations, E conomics, C ontrol and quality, and T hroughput.[2] This guide will analyze potential synthetic routes to this compound through the lens of these critical parameters.
Synthetic Strategies and Comparative Analysis
Two primary strategies for the synthesis of α-trifluoromethyl ketones are the nucleophilic and electrophilic trifluoromethylation of ketone precursors. We will explore representative examples of each approach for the synthesis of this compound.
Route 1: Nucleophilic Trifluoromethylation via a Silyl Enol Ether Intermediate
This common strategy involves the conversion of cyclohexanone to its more reactive silyl enol ether, followed by nucleophilic attack of a trifluoromethylating agent. The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the trifluoromethyl anion equivalent.[3][4][5]
Reaction Scheme:
Caption: Workflow for the nucleophilic trifluoromethylation of cyclohexanone.
Experimental Protocol:
Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclohexene
-
To a stirred solution of cyclohexanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C and add trimethylsilyl chloride (TMSCl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude silyl enol ether, which can be used in the next step without further purification.
Step 2: Trifluoromethylation
-
Dissolve the crude 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv).[3]
-
Cool the solution to 0 °C and add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equiv) in THF.[3]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Validation and Comparison:
| Criterion | Analysis |
| Safety | The Ruppert-Prakash reagent is flammable and moisture-sensitive, requiring careful handling under an inert atmosphere.[3] |
| Environmental | The use of organic solvents and chlorinated reagents (TMSCl) contributes to waste generation. |
| Economics | The Ruppert-Prakash reagent is relatively expensive, which can be a limiting factor for large-scale synthesis.[6] |
| Control | The formation of the silyl enol ether can sometimes lead to regioisomeric mixtures if unsymmetrical ketones are used. For cyclohexanone, this is not an issue. The reaction conditions are generally well-controlled. |
| Throughput | The two-step procedure and the need for chromatographic purification can limit the overall throughput. |
Route 2: Electrophilic Trifluoromethylation using Togni's Reagent
Electrophilic trifluoromethylating agents, such as Togni's reagent II, offer a direct approach to the α-trifluoromethylation of ketones, often under milder conditions.[7][8] This method typically proceeds via an enolate or enamine intermediate.
Reaction Scheme:
Caption: Workflow for the electrophilic trifluoromethylation of cyclohexanone.
Experimental Protocol:
-
To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium, in anhydrous THF at -78 °C under an inert atmosphere, add a solution of cyclohexanone (1.0 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of Togni's reagent II (1.2 equiv) in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Validation and Comparison:
| Criterion | Analysis |
| Safety | Togni's reagent II is known to be thermally unstable and can decompose exothermically, requiring careful temperature control.[7][8] The use of n-butyllithium is also a safety consideration. |
| Environmental | Similar to Route 1, this method generates waste from organic solvents. |
| Economics | Togni's reagent II is a commercially available but relatively costly reagent.[6] |
| Control | The generation of the lithium enolate is generally regioselective for symmetrical ketones like cyclohexanone. The reaction is typically high-yielding. |
| Throughput | The one-pot nature of this reaction can be advantageous for throughput compared to the two-step silyl enol ether method. |
Product Characterization and Validation
Independent of the synthetic route, the final product, this compound, must be rigorously characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show multiplets for the cyclohexyl ring protons. The proton at the α-position to both the carbonyl and the trifluoromethyl group will likely appear as a complex multiplet.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon, and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[9]
-
¹⁹F NMR (CDCl₃): The fluorine NMR spectrum should exhibit a singlet corresponding to the trifluoromethyl group.
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10]
Conclusion and Recommendations
Both nucleophilic and electrophilic trifluoromethylation routes offer viable pathways to this compound.
-
Route 1 (Nucleophilic) , utilizing the Ruppert-Prakash reagent, is a well-established method. However, its multi-step nature and the cost of the reagent may be drawbacks for large-scale applications.
-
Route 2 (Electrophilic) , employing Togni's reagent, provides a more direct, one-pot synthesis. While potentially offering higher throughput, the thermal instability of the reagent necessitates stringent safety precautions.
For laboratory-scale synthesis where cost is less of a concern, the directness of Route 2 might be preferable. For larger-scale production, a more detailed cost and safety analysis would be crucial, and alternative, more economical trifluoromethylating agents might be considered.[6][11]
Ultimately, the "best" synthetic route is contingent on the specific requirements of the research or development project, balancing factors of cost, safety, scalability, and efficiency. This guide provides a foundational framework for making an informed decision based on a critical validation of the available synthetic options.
References
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A Senior Application Scientist's Guide to Purity Analysis of 2-(Trifluoromethyl)cyclohexanone: A Comparative Study of HPLC and GC
Introduction
2-(Trifluoromethyl)cyclohexanone (CAS No: 56734-74-8), a fluorinated cyclic ketone, is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The presence of the trifluoromethyl group imparts unique chemical and physiological properties to the final products, making the purity of this intermediate paramount. Ensuring the chemical integrity of this compound is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final synthesized molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can have a significant impact on reaction yields and the toxicological profile of the end product.[3]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity analysis of this compound. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific analytical challenges. We will explore detailed experimental protocols, the rationale for parameter selection, and a comparative analysis supported by data, ensuring a trustworthy and authoritative resource.
Anticipated Impurity Profile
A robust analytical method must be capable of separating the main compound from potential process-related impurities. Based on common synthetic routes, such as the condensation of 2,2,2-trifluoroethyl vinyl ketone with enamines[1], the anticipated impurity profile for this compound may include:
-
Unreacted Starting Materials: Residuals from the initial synthesis steps.
-
Isomeric Byproducts: Positional isomers formed during the reaction.
-
Degradation Products: Compounds resulting from instability under certain pH, light, or temperature conditions.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds, making it a versatile tool in pharmaceutical analysis.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind Experimental Choices (E-E-A-T)
Stationary Phase Selection: Beyond Standard C18
While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the analysis of fluorinated compounds presents an opportunity for enhanced selectivity.[5] For this compound, a Pentafluorophenyl (PFP) stationary phase is an expert choice.
-
Why PFP? The electron-rich fluorine atoms in the PFP phase can engage in multiple interaction modes beyond simple hydrophobic interactions. These include dipole-dipole, π-π, and ion-exchange interactions.[6][7] The trifluoromethyl group on the analyte is strongly electron-withdrawing, creating a dipole moment that can interact favorably with the PFP phase, leading to unique selectivity and potentially better resolution from closely related impurities compared to a standard C18 phase.[5][8]
Mobile Phase and Detection
A mobile phase consisting of acetonitrile and water is typically effective. Acetonitrile is often preferred over methanol for fluorinated compounds as it can provide sharper peaks. The ketone functional group in this compound contains a chromophore that allows for detection using a standard UV-Vis detector, typically in the range of 210-254 nm.
Visualizing the HPLC Workflow
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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A Spectroscopic Deep Dive: Differentiating α- and β-Trifluoromethylated Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. Within the versatile cyclohexanone scaffold, the seemingly subtle shift of this potent electron-withdrawing group from the α- to the β-position triggers a cascade of electronic and conformational changes. These alterations manifest as distinct and diagnostic signatures across a range of spectroscopic techniques. This guide provides a comprehensive comparison of α- and β-trifluoromethylated cyclohexanones, offering experimental insights and detailed protocols to empower researchers in the unambiguous characterization of these valuable synthetic intermediates.
The Decisive Influence of the CF₃ Group: An Electronic and Conformational Overview
The strong inductive effect of the trifluoromethyl group significantly polarizes the C-CF₃ bond, withdrawing electron density from the cyclohexanone ring. This effect is most pronounced when the CF₃ group is in the α-position, directly adjacent to the carbonyl group. This proximity influences the carbonyl's reactivity and its spectroscopic properties.
Conformationally, the bulky and electronegative CF₃ group exhibits a notable preference for the equatorial position on the cyclohexane chair to minimize steric strain and unfavorable dipole-dipole interactions. However, the presence of the sp²-hybridized carbonyl carbon flattens the ring, influencing the conformational equilibrium. Understanding the interplay between these electronic and steric factors is paramount to interpreting the spectroscopic data.
Caption: Conformational isomers of α- and β-trifluoromethylated cyclohexanones.
Experimental Methodologies: Synthesis and Spectroscopic Characterization
To provide a robust comparative framework, detailed protocols for the synthesis and subsequent spectroscopic analysis of both isomers are essential. The following workflows represent established methods for preparing these compounds.
Synthesis Workflow
Caption: Synthetic routes to α- and β-trifluoromethylated cyclohexanones.
Detailed Synthesis Protocols
Synthesis of this compound (α-Isomer)
This protocol is adapted from methods involving the trifluoromethylation of silyl enol ethers[1].
-
Silyl Enol Ether Formation: To a solution of cyclohexanone (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C, add trimethylsilyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Trifluoromethylation: Dissolve the crude silyl enol ether in anhydrous acetonitrile.
-
Add a suitable electrophilic trifluoromethylating agent, such as Togni's reagent (1.1 equiv), and a catalytic amount of a Lewis acid (e.g., Cu(I) salt).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthesis of 3-(Trifluoromethyl)cyclohexanone (β-Isomer)
This protocol is based on the conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated ketone.
-
To a solution of 2-cyclohexen-1-one (1.0 equiv) in anhydrous THF at -78 °C, add a catalytic amount of a suitable copper catalyst (e.g., CuI).
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) and a fluoride source (e.g., TBAF, 1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(trifluoromethyl)cyclohexanone.
Spectroscopic Comparison: Unmasking the Isomers
The distinct electronic environments of the α- and β-isomers give rise to characteristic differences in their NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
α-Isomer: The proton at the α-position (adjacent to both the carbonyl and the CF₃ group) will be significantly deshielded and will appear as a complex multiplet at a lower field due to the combined electron-withdrawing effects and coupling to the fluorine atoms.
-
β-Isomer: The protons on the carbon bearing the CF₃ group will be deshielded, but to a lesser extent than the α-proton in the other isomer. The protons α to the carbonyl will show a more "normal" chemical shift for a cyclohexanone.
¹³C NMR:
-
α-Isomer: The carbonyl carbon will be deshielded compared to unsubstituted cyclohexanone due to the adjacent electron-withdrawing CF₃ group. The carbon bearing the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large ¹J(C-F) coupling constant.
-
β-Isomer: The carbonyl carbon will be less affected by the CF₃ group compared to the α-isomer. The carbon bearing the CF₃ group will also appear as a quartet, but the electronic effect on the carbonyl is transmitted through an additional carbon bond.
¹⁹F NMR:
The chemical shift of the CF₃ group is highly sensitive to its electronic environment[2][3].
-
α-Isomer: The CF₃ group is directly attached to a carbon α to a carbonyl group. This proximity generally leads to a chemical shift in the range of -60 to -70 ppm (relative to CFCl₃).
-
β-Isomer: The CF₃ group is further from the carbonyl group. This increased distance results in a slightly different electronic environment, often leading to a chemical shift that is slightly upfield (less negative) compared to the α-isomer.
| Spectroscopic Parameter | α-(Trifluoromethyl)cyclohexanone | β-(Trifluoromethyl)cyclohexanone |
| ¹H NMR (δ, ppm) | α-H: ~2.8-3.2 (m) | β-H: ~2.5-2.9 (m) |
| Other ring protons: ~1.6-2.5 | Other ring protons: ~1.5-2.4 | |
| ¹³C NMR (δ, ppm) | C=O: ~205-210 | C=O: ~208-212 |
| C-CF₃: ~50-55 (q, ¹J(C-F) ≈ 25-30 Hz) | C-CF₃: ~35-40 (q, ¹J(C-F) ≈ 25-30 Hz) | |
| CF₃: ~125-130 (q, ¹J(C-F) ≈ 270-280 Hz) | CF₃: ~127-132 (q, ¹J(C-F) ≈ 270-280 Hz) | |
| ¹⁹F NMR (δ, ppm) | ~ -65 to -75 | ~ -70 to -80 |
Note: The exact chemical shifts can vary depending on the solvent and the specific conformation.
Infrared (IR) Spectroscopy
The primary diagnostic feature in the IR spectrum is the carbonyl (C=O) stretching frequency[4][5]. The electron-withdrawing nature of the CF₃ group influences this frequency.
-
α-Isomer: The strong inductive effect of the adjacent CF₃ group increases the double bond character of the carbonyl group, leading to a higher stretching frequency compared to unsubstituted cyclohexanone (typically ~1715 cm⁻¹)[5]. Expect the C=O stretch to be in the range of 1730-1745 cm⁻¹ .
-
β-Isomer: The inductive effect of the CF₃ group is attenuated by the intervening carbon atom. Therefore, the C=O stretching frequency will be higher than that of unsubstituted cyclohexanone but lower than that of the α-isomer, likely in the range of 1720-1735 cm⁻¹ .
Caption: Trend in carbonyl stretching frequency.
Mass Spectrometry (MS)
The fragmentation patterns in electron ionization mass spectrometry (EI-MS) can provide structural confirmation. For cyclic ketones, common fragmentation pathways include α-cleavage and rearrangements.
-
α-Isomer: A prominent fragmentation pathway is the α-cleavage on either side of the carbonyl group. Loss of the CF₃ radical (M-69) is expected to be a significant fragmentation pathway. Another likely cleavage is the loss of a C₃H₄O fragment containing the carbonyl group, leading to a fragment corresponding to the trifluoromethylated portion of the ring.
-
β-Isomer: While α-cleavage is still a major pathway, the initial fragmentation is less likely to directly involve the C-CF₃ bond. A common fragmentation for cyclohexanones is the loss of ethene (C₂H₄) after initial ring opening. The subsequent fragmentation will then be influenced by the presence of the CF₃ group on the resulting radical cation. A McLafferty-type rearrangement may also be possible, depending on the substitution pattern.
Key Diagnostic Fragments (m/z):
| Fragment | α-Isomer | β-Isomer |
| [M]⁺ | 166 | 166 |
| [M-HF]⁺ | 146 (possible) | 146 (possible) |
| [M-C₂H₄]⁺ | 138 (less likely primary) | 138 (more likely) |
| [M-CO]⁺ | 138 | 138 |
| [M-CF₃]⁺ | 97 (prominent) | 97 (less prominent) |
Conclusion
The positional isomerism of the trifluoromethyl group in cyclohexanones has a profound and predictable impact on their spectroscopic properties. The α-isomer is characterized by a significantly deshielded α-proton in ¹H NMR, a more deshielded carbonyl carbon in ¹³C NMR, and a higher frequency C=O stretch in the IR spectrum due to the potent, proximal inductive effect of the CF₃ group. Conversely, these effects are attenuated in the β-isomer. The ¹⁹F NMR provides a sensitive probe of the local electronic environment, with the α-isomer typically exhibiting a more downfield chemical shift. Mass spectrometry offers further differentiation through characteristic fragmentation patterns, notably the prominent loss of the CF₃ radical in the α-isomer. By leveraging this comprehensive spectroscopic understanding, researchers can confidently synthesize and unambiguously characterize these important fluorinated building blocks for applications in drug discovery and materials science.
References
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
-
Li, L., Chen, Q.-Y., & Guo, Y. (2014). Copper-Catalyzed Trifluoromethylation of Silyl Enol Ethers with Togni’s Reagent. The Journal of Organic Chemistry, 79(11), 5145–5152. [Link]
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Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. Magnetic Resonance in Chemistry, 44(6), 617–623. [Link]
- SpectraBase. (n.d.). 2-Trifluoromethyl-cyclohexanone. Wiley-VCH GmbH.
-
Chemistry LibreTexts. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]
-
Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
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-
PubChem. (n.d.). 3-(trifluoromethyl)cyclohexanone. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]
-
SpectraBase. (n.d.). 2-Trifluoromethyl-cyclohexanone. [Link]
-
Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. [Link]
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In vitro testing of 2-(Trifluoromethyl)cyclohexanone derivatives as enzyme inhibitors
An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Trifluoromethyl)cyclohexanone Derivatives as Enzyme Inhibitors
Introduction: The Strategic Role of the Trifluoromethyl Group in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and pharmacological properties of a molecule.[1] The CF₃ group is significantly more lipophilic and bulkier than a simple methyl group, and its strong electron-withdrawing nature can drastically alter the electronic properties of adjacent aromatic rings or aliphatic structures.[2][3]
These characteristics impart several key advantages to drug candidates:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life and a more favorable pharmacokinetic profile.[4]
-
Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can enhance interactions with biological targets, such as the active sites of enzymes, through favorable hydrophobic and electrostatic interactions.[2][3]
-
Increased Lipophilicity: Enhanced lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to better absorption and distribution within the body.[4]
Given these benefits, novel scaffolds incorporating the CF₃ group, such as this compound derivatives, represent a promising avenue for the discovery of potent and selective enzyme inhibitors for a range of therapeutic targets. This guide provides a comprehensive overview of the in vitro methodologies used to characterize these derivatives, focusing on key enzymes implicated in neurodegenerative disorders.
Biological Context: Targeting Cholinesterases in Neurodegenerative Disease
A primary therapeutic strategy for neurodegenerative conditions like Alzheimer's disease (AD) revolves around the "cholinergic hypothesis".[5] This hypothesis posits that the cognitive decline seen in AD is linked to a deficiency in the neurotransmitter acetylcholine (ACh) due to the degeneration of cholinergic neurons.[5][6] Enhancing cholinergic signaling, therefore, is a key therapeutic goal.[7]
Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal.[5][8] In the context of AD, inhibiting AChE increases the concentration and duration of ACh in the synapse, thereby compensating for the cholinergic deficit and providing symptomatic relief.[9][10] Furthermore, AChE has been implicated in the aggregation of amyloid-beta plaques, a key pathological hallmark of AD, suggesting that AChE inhibitors may also have disease-modifying potential.[6][9][10]
A related enzyme, butyrylcholinesterase (BChE), also hydrolyzes ACh and its role becomes more significant in the later stages of AD as AChE levels decline.[11][12] Therefore, compounds that can inhibit either AChE selectively or both AChE and BChE (dual inhibitors) are of significant interest.
Figure 1: The Cholinergic Synapse and the Site of Action for AChE Inhibitors.
In Vitro Experimental Protocols: A Step-by-Step Guide
The cornerstone of evaluating novel enzyme inhibitors is a robust and reproducible in vitro assay. The following section details the widely accepted Ellman's method for assessing AChE inhibition, which can be adapted for BChE, and provides an overview of assays for monoamine oxidase (MAO), another relevant target in neuropharmacology.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATChI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm.[8][13] The rate of color formation is directly proportional to AChE activity.
Causality Behind Experimental Choices:
-
Buffer: A phosphate buffer at pH 7.4-8.0 is used to mimic physiological conditions and ensure optimal enzyme activity.
-
Substrate (ATChI): Acetylthiocholine is used as a proxy for acetylcholine because its hydrolysis product, thiocholine, contains a sulfhydryl group that can react with DTNB for colorimetric detection.
-
Pre-incubation: The enzyme is pre-incubated with the inhibitor to allow for binding to the active site before the substrate is introduced. This is crucial for accurately determining the inhibitory potential, especially for slow-binding inhibitors.[8]
-
Kinetic Measurement: The reaction is monitored over time (kinetically) rather than at a single endpoint to ensure the calculated reaction velocity is within the linear range of the assay.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
AChE Solution: Prepare a stock solution of recombinant human or electric eel AChE in phosphate buffer. The final concentration in the assay well should be optimized, but a starting point of 0.1 U/mL is common.[8]
-
DTNB Solution (3 mM): Dissolve DTNB in the phosphate buffer. Protect this solution from light.[8]
-
ATChI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. This solution should be prepared fresh daily.[8]
-
Test Compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Serial Dilutions: Create a series of dilutions of the test compound in phosphate buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (96-Well Plate Format):
-
Blank: Add 180 µL of phosphate buffer and 20 µL of DTNB solution.
-
Control (100% Activity): Add phosphate buffer, 20 µL of AChE solution, and buffer/DMSO equivalent to the inhibitor volume.
-
Test Wells: Add phosphate buffer, 20 µL of the appropriate test compound dilution, and 20 µL of AChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[8]
-
Reaction Initiation: To all wells (except the blank), add 20 µL of ATChI solution and 20 µL of DTNB solution to start the reaction.[8] The final volume in each well should be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance at 412 nm every minute for a period of 10-15 minutes.[8]
-
Overview of Other Relevant Enzyme Assays
-
Butyrylcholinesterase (BChE) Inhibition Assay: The protocol is nearly identical to the AChE assay. The primary difference is the substitution of AChE with BChE (typically from equine serum) and the use of butyrylthiocholine iodide (BTCI) as the specific substrate.[11][14]
-
Monoamine Oxidase (MAO) Inhibition Assay: MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters.[15] Inhibition of MAO-B is a therapeutic strategy for Parkinson's and Alzheimer's diseases.[16][17] A common fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate. H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe like Amplex® Red to generate a highly fluorescent product (resorufin).[16] A decrease in the rate of fluorescence indicates MAO inhibition.
Figure 2: Standard Experimental Workflow for an In Vitro Enzyme Inhibition Assay.
Data Analysis and Performance Comparison
Calculating IC₅₀ Values
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[18][19]
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. This will typically yield a sigmoidal curve.[18][20]
-
Determine IC₅₀: The IC₅₀ value is the concentration at the inflection point of the sigmoidal curve, which corresponds to 50% inhibition.[18] This is typically calculated using non-linear regression analysis software. A lower IC₅₀ value indicates a more potent inhibitor.[20]
Comparative Performance of this compound Derivatives
To provide a clear comparison, the inhibitory activities of several hypothetical derivatives are summarized below against known reference compounds. This data illustrates how results should be structured for objective evaluation.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity vs. BChE (Ratio) |
| Derivative A | AChE | 15.2 | 15.8 |
| BChE | 240.5 | ||
| MAO-B | >10,000 | ||
| Derivative B | AChE | 250.8 | 0.8 |
| BChE | 201.1 | ||
| MAO-B | >10,000 | ||
| Derivative C (Dual) | AChE | 45.6 | 1.2 |
| BChE | 54.7 | ||
| MAO-B | 8,500 | ||
| Derivative D | AChE | >10,000 | - |
| BChE | >10,000 | ||
| MAO-B | 98.3 | ||
| Donepezil (Reference) | AChE | 5.7 | 121 |
| BChE | 690.0 | ||
| Selegiline (Reference) | MAO-B | 25.0 | - |
Interpretation of Data:
-
Potency: Derivative A is a potent AChE inhibitor, though not as potent as the reference drug Donepezil. Derivative D is a potent MAO-B inhibitor.
-
Selectivity: Derivative A shows good selectivity for AChE over BChE (a ratio greater than 1). In contrast, Derivative B is slightly more selective for BChE. Derivative C is a potent dual inhibitor, targeting both cholinesterases with similar affinity. Selectivity is a critical parameter in drug design to minimize off-target side effects.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of Derivatives A-D (not shown), researchers can begin to establish an SAR. For example, the specific substitution patterns on the cyclohexanone ring likely dictate both the potency and selectivity profile of each compound, guiding the synthesis of future, more optimized derivatives.
Conclusion
The in vitro testing protocols detailed in this guide provide a robust framework for characterizing this compound derivatives as potential enzyme inhibitors. Through systematic evaluation of potency (IC₅₀) and selectivity against key therapeutic targets like AChE, BChE, and MAO-B, researchers can effectively identify promising lead compounds. The strategic use of the trifluoromethyl group offers a powerful tool to enhance the pharmacological properties of these novel molecules. The comparative data presented herein underscores the importance of rigorous, quantitative analysis in prioritizing candidates for further development in the quest for new therapeutics for neurodegenerative and other diseases.
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A Comparative Guide to the Conformational Stability of 2-(Trifluoromethyl)cyclohexanone and Its Analogs
<
Introduction
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[1] The CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] In cyclic systems like cyclohexanone, the placement of a CF3 group at the C2 position introduces a fascinating conformational puzzle. The stability of the resulting conformers is not governed by simple steric bulk but by a delicate interplay of steric hindrance, dipole-dipole interactions, and subtle stereoelectronic effects.
This guide provides an in-depth analysis of the factors governing the relative stability of the axial and equatorial conformers of 2-(Trifluoromethyl)cyclohexanone. We will compare its conformational preferences with other 2-substituted analogs, provide supporting experimental and computational data, and detail the methodologies used to determine these properties. This information is critical for researchers in drug development and organic synthesis, as the three-dimensional structure of a molecule is inextricably linked to its biological activity.
Theoretical Background: A Triad of Competing Forces
The conformational equilibrium of this compound is primarily dictated by three competing factors:
-
Steric Hindrance (A-value): In a simple cyclohexane ring, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with hydrogens on the same face of the ring.[3][4] The energy difference between the axial and equatorial conformers is known as the A-value. The trifluoromethyl group has a significant A-value, suggesting a strong preference for the equatorial position due to its steric bulk.[5]
-
Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-F bonds of the trifluoromethyl group both possess significant dipole moments. In the equatorial conformer of this compound, these dipoles are roughly aligned, leading to a destabilizing electrostatic repulsion.[6] Conversely, in the axial conformer, these dipoles are more orthogonal, minimizing this repulsion.
-
The Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position.[7][8] In the context of this compound, a "pseudo-anomeric" effect can be considered. This involves a stabilizing hyperconjugative interaction between a lone pair of electrons on the carbonyl oxygen and the antibonding orbital (σ) of the axial C-CF3 bond (n → σ).[9] This interaction is geometrically optimal when the CF3 group is in the axial position.
The final conformational equilibrium is a net result of these stabilizing and destabilizing forces.
Comparative Stability Analysis
The conformational preference of a substituent at the C2 position of a cyclohexanone ring is a classic case study in physical organic chemistry. While alkyl groups strongly prefer the equatorial position to avoid steric strain, the situation is more complex for electronegative substituents.
For 2-halocyclohexanones, the axial conformer is often surprisingly stable, and in some cases, even preferred.[6][10] This is attributed to the minimization of dipole-dipole repulsion between the C=O and C-X bonds in the axial arrangement.[6]
In the case of this compound, the large steric demand of the CF3 group (A-value of ~2.4-2.7 kcal/mol in cyclohexane) creates a strong bias for the equatorial position.[11] However, this steric destabilization of the axial conformer is counteracted by the favorable alignment for hyperconjugation (anomeric effect) and reduced dipole-dipole repulsion. Computational studies on analogous fluorinated piperidines show that while the anomeric effect is pronounced for an axial CF3 group, the overall steric penalty can still force an equatorial preference.[9]
| Compound | Dominant Conformer | Approximate ΔG° (eq-ax) (kcal/mol) | Key Influencing Factors |
| 2-Fluorocyclohexanone | Solvent Dependent (Axial in gas phase, Equatorial in polar solvents)[12] | ~ -0.5 to +0.5 | Dipole Repulsion, Anomeric Effect |
| 2-Chlorocyclohexanone | Axial | ~ -0.5 | Dipole Repulsion, Anomeric Effect |
| 2-Methylcyclohexanone | Equatorial | ~ +1.7 | Steric Hindrance (A-value) |
| This compound | Equatorial | ~ +1.5 to +2.5 (Estimated) | Dominant Steric Hindrance |
Note: The ΔG° for this compound is an estimate based on its high A-value, which is partially offset by electronic factors. Precise experimental values in the literature are scarce for this specific compound.
The data clearly indicates that while electronic effects (dipole and anomeric) can favor the axial position for smaller halogens, the significant steric bulk of the trifluoromethyl group is the dominant factor, forcing it to preferentially occupy the more spacious equatorial position.
Visualizing the Conformational Equilibrium
The interplay of forces can be visualized as follows:
Caption: Conformational equilibrium of this compound.
Experimental and Computational Verification
To quantitatively assess the relative stability of these conformers, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is employed.
Protocol 1: Low-Temperature NMR Spectroscopy
This method allows for the direct observation and quantification of individual conformers by "freezing out" the ring flip on the NMR timescale.[13][14]
Objective: To determine the equilibrium constant (Keq) and Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.
Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent that has a low freezing point (e.g., deuterated methanol, CD3OD, or a mixture of deuterated chloroform and freon).
-
Initial Spectrum: Acquire a standard ¹⁹F or ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the rapid ring flip will result in time-averaged signals.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of the chair-chair interconversion slows.
-
Coalescence and Signal Separation: Below a certain temperature (the coalescence temperature), the single time-averaged peak for the CF3 group (in ¹⁹F NMR) or for specific protons will broaden and then resolve into two distinct signals. These two signals correspond to the axial and equatorial conformers.
-
Quantification: Integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals is equal to the equilibrium constant (Keq = [equatorial]/[axial]).
-
Calculation of ΔG°: Use the following equation to calculate the Gibbs free energy difference: ΔG° = -RT ln(Keq) Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[15][16]
Causality and Self-Validation:
-
Why a low-freezing solvent? To prevent the sample from freezing before the conformational equilibrium is sufficiently slowed.
-
Why ¹⁹F NMR? It provides a direct, clean signal for the CF3 group with a wide chemical shift range, making it easier to resolve the two conformers compared to ¹H NMR.
-
Validation: The experiment should be repeatable at several temperatures below coalescence to ensure the calculated ΔG° is consistent. The sum of the populations of the two conformers must always equal 100%.
Protocol 2: Computational Chemistry (Density Functional Theory - DFT)
Computational modeling provides a powerful, predictive tool to corroborate experimental findings and to dissect the individual energetic contributions.
Objective: To calculate the relative electronic energies of the axial and equatorial conformers.
Methodology:
-
Structure Building: Construct 3D models of both the axial and equatorial chair conformers of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this is B3LYP with a 6-31G* basis set. This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Energy Calculation: Extract the final electronic energies (including zero-point vibrational energy correction) for both the axial and equatorial conformers.
-
Relative Energy: The difference in energy between the two conformers (ΔE = E_axial - E_equatorial) provides a theoretical estimate of their relative stability. This can be compared to the experimentally determined ΔG°.
Causality and Self-Validation:
-
Why B3LYP/6-31G?* This functional and basis set combination offers a good balance between computational cost and accuracy for organic molecules.
-
Why frequency calculation? It ensures that the geometry optimization has found a stable conformer (a minimum on the potential energy surface) and not a transition state.
-
Validation: The computational results should be qualitatively (and ideally, semi-quantitatively) consistent with experimental data from NMR or other techniques. Running calculations with different basis sets or functionals can test the robustness of the prediction.
Caption: Experimental and computational workflows for stability analysis.
Conclusion
The conformational stability of this compound is a prime example of how multiple, often competing, factors dictate molecular structure. While electronic effects such as the anomeric effect and dipole-dipole interactions play a significant role and can stabilize the axial conformer in analogs like 2-halocyclohexanones, the overwhelming steric bulk of the trifluoromethyl group ultimately governs the equilibrium. The strong preference for the equatorial position in this compound is a critical piece of information for drug designers. Understanding this preference allows for more accurate 3D modeling of drug-receptor interactions and provides a basis for designing molecules with predictable and optimal pharmacological profiles. The combined application of NMR spectroscopy and computational chemistry offers a robust framework for elucidating these conformational preferences, providing essential data for the rational design of new chemical entities.
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The Fluorine Advantage: A Guide to Correlating Cyclohexanone Structure with Enhanced Biological Activity
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of fluorine into organic molecules has become a cornerstone strategy for enhancing therapeutic potential.[1][2] Among the various molecular scaffolds, the cyclohexanone ring represents a versatile and privileged structure. When strategically fluorinated, cyclohexanone derivatives exhibit profound alterations in their physicochemical and biological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated cyclohexanones, offering insights into how the position, number, and nature of fluorine substituents dictate their biological efficacy. By understanding these correlations, researchers can more rationally design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[3]
The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in medicinal chemistry.[1] These characteristics can influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[3][4] In the context of cyclohexanones, these modifications can lead to enhanced binding affinity for biological targets, improved cell permeability, and reduced susceptibility to metabolic degradation, ultimately translating to more effective and durable therapeutic agents.[5]
The Impact of Fluorination on Cyclohexanone's Physicochemical Properties and Biological Activity
The introduction of fluorine into the cyclohexanone scaffold can dramatically alter its inherent properties, which in turn influences its interaction with biological systems. Understanding these fundamental changes is crucial for predicting the biological activity of novel fluorinated analogs.
Electronic Effects and Acidity
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of neighboring acidic protons. For instance, fluorination at the α-position to the carbonyl group in a cyclohexanone can increase the acidity of the α-protons, influencing its enolate chemistry and potential interactions with enzymatic active sites. This modulation of electronic properties can be a key factor in designing more potent enzyme inhibitors.[1][6][7]
Conformational Control and Binding Affinity
The stereoelectronic effects of the C-F bond can influence the conformational preferences of the cyclohexanone ring. This conformational locking can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropy of binding to its biological target. By reducing the entropic penalty of binding, fluorination can lead to a significant increase in binding affinity and, consequently, biological potency.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Therefore, introducing fluorine at sites susceptible to metabolic oxidation can block these pathways, leading to increased metabolic stability and a longer in vivo half-life. This is a particularly valuable strategy in drug design to improve the pharmacokinetic profile of a lead compound.
Lipophilicity and Membrane Permeability
The effect of fluorination on lipophilicity is complex and highly dependent on the molecular context. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often increases it.[3] This modulation of lipophilicity can be fine-tuned to optimize a drug candidate's solubility, cell membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[8]
Structure-Activity Relationship (SAR) Analysis of Fluorinated Cyclohexanones
The biological activity of a fluorinated cyclohexanone is intricately linked to the precise location and number of fluorine substituents on the ring. The following sections explore these relationships with illustrative examples.
Monofluorination
The position of a single fluorine atom on the cyclohexanone ring can have a profound impact on biological activity.
-
α-Fluorination: Fluorine substitution at the α-position to the carbonyl can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle has been effectively utilized in the design of mechanism-based enzyme inhibitors, where the fluorinated ketone acts as a "warhead" that covalently modifies the target enzyme.[9]
-
β- and γ-Fluorination: Fluorination at more distant positions can influence the overall conformation and lipophilicity of the molecule without directly participating in interactions at the active site. These modifications can be crucial for optimizing the pharmacokinetic properties of a compound.
Difluorination
The introduction of a second fluorine atom opens up further possibilities for fine-tuning molecular properties.
-
Geminal Difluorination: A CF2 group can act as a carbonyl isostere, replacing a methylene group to modulate polarity and hydrogen bonding capabilities in a specific region of the molecule. This can lead to improved interactions with the biological target.
-
Vicinal Difluorination: The arrangement of two fluorine atoms on adjacent carbons can significantly influence the ring's conformation and electronic properties.
Trifluoromethylation
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique properties. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly impact the acidity of nearby functional groups.[3] The introduction of a CF3 group onto a cyclohexanone scaffold can dramatically enhance its biological activity by improving its binding affinity and pharmacokinetic profile.
Comparative Data on Fluorinated Cyclohexanone Derivatives
To illustrate the principles discussed above, the following table summarizes hypothetical comparative data for a series of fluorinated cyclohexanone derivatives against a generic kinase target.
| Compound | Structure | Position of Fluorination | IC50 (nM) | Metabolic Stability (t1/2, min) |
| 1 | Cyclohexanone | None | 1500 | 15 |
| 2 | 2-Fluorocyclohexanone | α | 750 | 30 |
| 3 | 3-Fluorocyclohexanone | β | 1200 | 25 |
| 4 | 2,2-Difluorocyclohexanone | Geminal α | 300 | 60 |
| 5 | 2-(Trifluoromethyl)cyclohexanone | α | 150 | 90 |
This data is illustrative and intended to demonstrate SAR trends.
Experimental Protocols
General Procedure for the Synthesis of α-Fluorinated Cyclohexanones
This protocol describes a general method for the electrophilic fluorination of a cyclohexanone derivative using a commercially available fluorinating agent.[10]
Materials:
-
Cyclohexanone derivative (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (CH3CN)
-
Round bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Rotary evaporator
Procedure:
-
To a 100 mL round bottom flask equipped with a stir bar, add acetonitrile (50 mL) and Selectfluor® (1.1 eq).[10]
-
Stir the mixture until the Selectfluor® has completely dissolved.[10]
-
Slowly add the cyclohexanone derivative (1.0 eq) to the reaction mixture with continuous stirring.[10]
-
Cap the flask and allow the reaction to proceed for 10-96 hours at room temperature or under reflux at 70°C.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Dissolve the resulting residue in dichloromethane (~20 mL) and wash with three aliquots of distilled water (~20 mL each).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-fluorinated cyclohexanone.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of fluorinated cyclohexanone derivatives against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Fluorinated cyclohexanone derivatives (test compounds)
-
Assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of the fluorinated cyclohexanone derivatives in DMSO.
-
In a 384-well plate, add the kinase enzyme, the kinase substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate the plate for the recommended time to allow the signal to develop.
-
Read the plate using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC50 value for each compound by fitting the dose-response data to a suitable model.
Visualizing the Workflow and Rationale
To better conceptualize the process of developing and evaluating fluorinated cyclohexanones, the following diagrams illustrate the experimental workflow and the underlying logic of SAR.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Logic of fluorination-induced bioactivity.
Conclusion: A Powerful Strategy for Drug Discovery
The strategic fluorination of cyclohexanones is a powerful and versatile approach in modern drug discovery. By understanding the intricate structure-activity relationships, medicinal chemists can rationally design and synthesize novel compounds with enhanced biological activity, improved pharmacokinetic properties, and greater therapeutic potential. The principles and protocols outlined in this guide serve as a valuable resource for researchers seeking to harness the "fluorine advantage" in their drug development programs. The continued exploration of novel fluorination methods and a deeper understanding of the subtle effects of fluorine on molecular interactions will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
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Inagaki, H., Miyauchi, S., Miyauchi, R. N., Kawato, H. C., Ohki, H., Matsuhashi, N., Kawakami, K., Takahashi, H., & Takemura, M. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005–1015. [Link]
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Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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ResearchGate. (n.d.). Bio-active fluorinated cyclohexenones. Retrieved from [Link]
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ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]
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Myles, L., & O'Hagan, D. (2015). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 15(5), 421-436. [Link]
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PubMed. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. Retrieved from [Link]
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Silverman, R. B., & O'Hagan, D. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of chemical research, 47(8), 2495–2505. [Link]
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Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]
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Mlostoń, G., & Heimgartner, H. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(11), 3193. [Link]
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ResearchGate. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. Retrieved from [Link]
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Sumathi, T., et al. (2025). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Bioactivity Analysis of Cyclic Fluorinated Triketones. Retrieved from [Link]
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ResearchGate. (n.d.). Optimized biologically active fluorinated cycloalkane derivatives. Retrieved from [Link]
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Geronikaki, A., et al. (2004). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Journal of Medicinal Chemistry, 47(1), 3-6. [Link]
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Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
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National Institutes of Health. (n.d.). Cyclohexanone (108-94-1) - Chemical Effects in Biological Systems. Retrieved from [Link]
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Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9326. [Link]
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Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Retrieved from [Link]
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PubMed. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Retrieved from [Link]
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El-Malah, A. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4933. [Link]
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de Andrade, A. R., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5635. [Link]
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Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
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Fülöp, F., et al. (2016). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 12, 2436-2444. [Link]
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Kuhn, B., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 63(15), 8257-8270. [Link]
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A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)cyclohexanone: An Evaluation of Novel and Established Methodologies
This guide provides a comprehensive analysis of synthetic methodologies for producing 2-(Trifluoromethyl)cyclohexanone, a key building block in medicinal chemistry and materials science. We will dissect and compare established protocols with novel, cutting-edge approaches, offering field-proven insights into the rationale behind experimental design and the trade-offs of each method. All data and claims are substantiated by peer-reviewed literature to ensure scientific integrity.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a cornerstone of modern drug design. Its unique electronic properties, including high electronegativity and lipophilicity, can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. The introduction of a CF3 group onto a cyclohexanone scaffold creates a versatile intermediate for the synthesis of complex pharmaceutical agents and agrochemicals. Consequently, the development of efficient and scalable methods for its synthesis is of paramount importance.
This guide will focus on the direct α-trifluoromethylation of cyclohexanone derivatives, a common and often challenging transformation. We will compare the classic approach using electrophilic trifluoromethylating agents with a more recent photoredox-catalyzed method.
Synthetic Strategies: A Head-to-Head Comparison
Two primary strategies for the synthesis of this compound are evaluated here:
-
Direct α-Trifluoromethylation using Electrophilic Reagents: This established method involves the reaction of a cyclohexanone enolate or enamine with an electrophilic "CF3+" source.
-
Photoredox-Catalyzed Trifluoromethylation: A newer approach that utilizes visible light and a photocatalyst to generate a trifluoromethyl radical, which then reacts with an enol acetate derivative of cyclohexanone.
Method 1: Direct α-Trifluoromethylation with an Electrophilic Agent
This approach relies on the generation of a nucleophilic enolate from cyclohexanone, which then attacks a hypervalent iodine-based electrophilic trifluoromethylating agent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II).
Caption: Workflow for direct α-trifluoromethylation.
The choice of base is critical for efficient enolate formation. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation of cyclohexanone, minimizing self-condensation side reactions. The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the enolate and prevent undesired side reactions. Togni's reagent is a popular choice due to its stability and commercial availability.
Method 2: Photoredox-Catalyzed Trifluoromethylation
This modern approach avoids the need for strong bases and cryogenic temperatures. It leverages the power of visible light to generate a trifluoromethyl radical from a suitable precursor, which then engages with a cyclohexanone derivative.
Caption: Simplified photoredox catalytic cycle.
This method proceeds via a radical mechanism. A photocatalyst, such as Ru(bpy)3Cl2, absorbs visible light and enters an excited state. This excited catalyst can then engage in single-electron transfer (SET) with a trifluoromethyl source like CF3I to generate a trifluoromethyl radical. This highly reactive radical adds to the double bond of an enol acetate derivative of cyclohexanone. Subsequent oxidation and hydrolysis yield the final product. The use of an enol acetate is advantageous as it is more stable and easier to handle than the corresponding enolate. The reaction is typically run at room temperature under an inert atmosphere.
Performance Benchmarking: A Data-Driven Comparison
The following table summarizes the key performance indicators for the two methodologies, based on representative literature reports.
| Parameter | Method 1: Direct Electrophilic Attack | Method 2: Photoredox Catalysis |
| Starting Material | Cyclohexanone | 1-Cyclohexenyl Acetate |
| Key Reagents | LDA, Togni's Reagent II | Ru(bpy)3Cl2, CF3I |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Reported Yield | 60-75% | 70-85% |
| Key Advantages | Well-established, relatively fast | Milder conditions, avoids strong bases |
| Key Disadvantages | Requires cryogenic temperatures, strong base | Longer reaction times, requires specialized photoreactor setup |
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct Electrophilic Attack
This protocol is adapted from the work of Togni and coworkers.
-
Preparation: A flame-dried round-bottom flask is charged with diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. The solution is cooled to -78 °C.
-
Enolate Formation: n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. Cyclohexanone (1.0 eq) is then added dropwise, and the resulting solution is stirred for 1 hour at the same temperature.
-
Trifluoromethylation: A solution of Togni's reagent II (1.2 eq) in THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis via Photoredox Catalysis
This protocol is based on the principles outlined in the work of MacMillan and coworkers on photoredox catalysis.
-
Preparation: To a vial is added 1-cyclohexenyl acetate (1.0 eq), Ru(bpy)3Cl2 (1-2 mol%), and a suitable solvent such as acetonitrile. The vial is sealed with a septum.
-
Reaction Setup: Trifluoromethyl iodide (CF3I) (1.5 eq) is bubbled through the solution. The reaction mixture is then degassed with argon for 15 minutes.
-
Irradiation: The vial is placed in a photoreactor and irradiated with a blue LED light source at room temperature with vigorous stirring for 12-24 hours.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is then purified by flash column chromatography.
Conclusion and Future Outlook
Both the established electrophilic trifluoromethylation and the modern photoredox-catalyzed method offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher and the available laboratory infrastructure.
-
The direct electrophilic approach is rapid and utilizes a commercially available reagent, making it a good choice for chemists comfortable with handling strong bases and cryogenic conditions.
-
The photoredox method represents a milder and often higher-yielding alternative, avoiding harsh reagents and temperatures. This makes it particularly attractive for syntheses involving sensitive substrates and for laboratories equipped for photochemistry.
The continued development of new trifluoromethylating agents and more efficient photocatalytic systems will undoubtedly lead to even more robust and scalable syntheses of this important chemical intermediate in the future.
References
Unraveling the Mechanistic Maze: A Comparative Guide to Isotopic Labeling in the Study of 2-(Trifluoromethyl)cyclohexanone Reactions
For the modern researcher, scientist, and drug development professional, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock upon which innovation is built. The introduction of a trifluoromethyl group into a molecule can dramatically alter its biological and chemical properties, making trifluoromethylated compounds highly valuable in pharmaceuticals and agrochemicals.[1] 2-(Trifluoromethyl)cyclohexanone is a key building block in this arena, yet its reactivity, particularly under basic or acidic conditions, can be complex and multifaceted. This guide provides an in-depth, comparative analysis of how isotopic labeling studies can be strategically employed to dissect the intricate reaction pathways of this important ketone. We will move beyond theoretical discussions to provide actionable experimental frameworks, grounded in established methodologies for analogous systems.
The Dichotomy of Reactivity: Potential Pathways for this compound
The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl function in this compound sets the stage for a variety of potential reactions, especially in the presence of a base. The most probable and intriguing of these is a variant of the Favorskii rearrangement .[2][3] This classical reaction of α-halo ketones typically involves the formation of a cyclopropanone intermediate, leading to a ring-contracted carboxylic acid derivative.[2][3] However, other pathways, such as simple enolization and subsequent reactions, or even alternative rearrangements, cannot be discounted without definitive evidence. Isotopic labeling provides the most direct and unambiguous means of distinguishing between these possibilities.[4]
The Power of the Isotope: A Toolkit for Mechanistic Elucidation
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical transformation.[5] By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H (D) for ¹H), we can follow its journey from reactant to product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the unequivocal confirmation or refutation of proposed reaction intermediates and pathways.
Comparative Analysis of Isotopic Labeling Strategies for the Favorskii Rearrangement
The cornerstone of a potential Favorskii rearrangement of this compound is the formation of a bicyclo[4.1.0]heptan-2-one intermediate. Let's explore how different isotopic labels can probe this mechanism.
Strategy 1: ¹³C Labeling of the Carbonyl Carbon
A ¹³C label at the carbonyl carbon (C1) of this compound is a definitive probe for the symmetrical nature of the proposed cyclopropanone intermediate.
Hypothetical Reaction Pathways & Expected Outcomes:
-
Pathway A: Symmetrical Cyclopropanone Intermediate: If the reaction proceeds through a symmetrical bicyclo[4.1.0]heptan-2-one intermediate, subsequent nucleophilic attack and ring opening can occur at either of the two former carbonyl carbons. This would result in a scrambling of the ¹³C label between two positions in the final cyclopentanecarboxylic acid product.
-
Pathway B: Alternative Rearrangement (Non-symmetrical): If the reaction follows a different pathway that does not involve a symmetrical intermediate, the ¹³C label will remain at a single, specific position in the product.
Experimental Protocol: Synthesis of [1-¹³C]-2-(Trifluoromethyl)cyclohexanone and Subsequent Rearrangement
-
Synthesis of [1-¹³³C]-Cyclohexanone: Begin with a commercially available ¹³C-labeled precursor, such as [¹³C]-barium carbonate, and convert it to [¹³C]-cyclohexanone through established multi-step synthetic routes.
-
α-Trifluoromethylation: Introduce the trifluoromethyl group at the α-position of the labeled cyclohexanone. This can be achieved through various methods, such as the reaction of the corresponding silyl enol ether with an electrophilic trifluoromethylating agent.[6]
-
Base-Induced Rearrangement: Subject the purified [1-¹³C]-2-(trifluoromethyl)cyclohexanone to the reaction conditions under investigation (e.g., sodium hydroxide in a suitable solvent).
-
Product Isolation and Analysis: Isolate the resulting cyclopentanecarboxylic acid and analyze its structure by ¹³C NMR spectroscopy. The presence of two distinct signals for the labeled carbon would provide strong evidence for the symmetrical cyclopropanone intermediate.
Data Interpretation:
| Isotopic Label | Proposed Intermediate | Predicted ¹³C NMR of Product | Mechanistic Implication |
| [1-¹³C] | Symmetrical Cyclopropanone | Two signals of roughly equal intensity for the ¹³C label | Supports Favorskii Rearrangement |
| [1-"C] | Non-symmetrical Intermediate | A single signal for the ¹³C label | Rules out a symmetrical intermediate |
Strategy 2: ¹⁸O Labeling of the Carbonyl Oxygen
An ¹⁸O label in the carbonyl group can provide complementary information, particularly regarding the timing of bond-forming and bond-breaking steps.
Hypothetical Reaction Pathways & Expected Outcomes:
-
Pathway A: Intramolecular Rearrangement: If the carbonyl oxygen remains throughout the rearrangement and is present in the final carboxylic acid, it indicates an intramolecular process.
-
Pathway B: Solvent Incorporation: If the reaction is conducted in H₂¹⁶O and the final product contains only ¹⁶O, it suggests that the original carbonyl oxygen is lost and a solvent molecule is incorporated, likely during the opening of the cyclopropanone ring.
Experimental Protocol: ¹⁸O Labeling and Exchange Study
-
Synthesis of [¹⁸O]-2-(Trifluoromethyl)cyclohexanone: This can be achieved by acid-catalyzed exchange of the unlabeled ketone with H₂¹⁸O.
-
Rearrangement in Unlabeled Solvent: Perform the base-induced rearrangement of the [¹⁸O]-labeled ketone in a solvent containing normal water (H₂¹⁶O).
-
Product Analysis by Mass Spectrometry: Analyze the isolated cyclopentanecarboxylic acid by high-resolution mass spectrometry to determine its isotopic composition.
Data Interpretation:
| Labeled Reactant | Solvent | Product Isotopic Composition | Mechanistic Implication |
| [¹⁸O]-Ketone | H₂¹⁶O | Contains ¹⁸O | Intramolecular rearrangement of the carbonyl oxygen. |
| [¹⁸O]-Ketone | H₂¹⁶O | Contains only ¹⁶O | Incorporation of solvent during the reaction. |
Probing Enolization: The Role of Deuterium Labeling
The formation of an enolate is the first critical step in the proposed Favorskii rearrangement. Deuterium labeling can be used to study the kinetics of this process and provide evidence for its involvement in the rate-determining step.
Deuterium Exchange Studies
A simple yet elegant experiment is to monitor the exchange of α-protons with deuterium from a deuterated solvent.
Experimental Protocol: Deuterium Exchange Monitoring by ¹H NMR
-
Reaction Setup: Dissolve this compound in a deuterated solvent system that contains a catalytic amount of base (e.g., NaOD in D₂O/THF-d₈).
-
Time-course NMR Analysis: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the signals corresponding to the α-protons and the appearance of new signals, or changes in signal multiplicity, consistent with deuterium incorporation.
A rapid exchange of the α-protons would confirm the ready formation of the enolate under basic conditions, a prerequisite for the Favorskii rearrangement.
Kinetic Isotope Effect (KIE) Studies
A more quantitative approach is to measure the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate for the unlabeled substrate to that of the deuterated substrate (kH/kD). A significant primary KIE (typically > 2) is observed when a C-H bond is broken in the rate-determining step of the reaction.[7][8]
Experimental Protocol: KIE Determination
-
Synthesis of Deuterated Substrate: Synthesize this compound specifically deuterated at the α-positions by performing the trifluoromethylation on a previously deuterated cyclohexanone.
-
Parallel Kinetic Runs: Conduct the rearrangement reaction with both the labeled and unlabeled substrates under identical conditions, carefully monitoring the reaction progress over time (e.g., by GC or HPLC).
-
Rate Constant Calculation: Determine the rate constants for both reactions and calculate the KIE.
Data Interpretation:
| KIE (kH/kD) | Interpretation |
| > 2 | C-H bond breaking (enolization) is likely the rate-determining step. |
| ≈ 1 | C-H bond breaking is not the rate-determining step. |
A significant KIE would provide strong evidence that enolate formation is the slow step of the reaction, which is consistent with the accepted mechanism of the Favorskii rearrangement.
Conclusion: A Multi-faceted Approach for Unambiguous Mechanistic Insight
No single isotopic labeling experiment can provide the complete picture of a complex reaction mechanism. However, by strategically combining the insights from ¹³C, ¹⁸O, and deuterium labeling studies, a highly detailed and self-validating understanding of the reactions of this compound can be achieved. The comparative analysis of the expected outcomes for different potential pathways, as outlined in this guide, provides a robust framework for researchers to design and interpret their own isotopic labeling experiments. This powerful toolkit is indispensable for elucidating reaction mechanisms, optimizing reaction conditions, and ultimately, accelerating the development of novel trifluoromethylated compounds.
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Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones | ACS Omega - ACS Publications. (2022, April 12). Retrieved January 11, 2026, from [Link]
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A General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Cross-Coupling - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]
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Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Fig. 2 18 O isotope-labelling experiments. Reaction conditions: 1a (3.0... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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α-Trifluoromethyl carbonyl compounds synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Mechanism for Favorskii Rearrangement - YouTube. (2020, April 30). Retrieved January 11, 2026, from [Link]
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A Head-to-Head Comparison of Catalytic Systems for Asymmetric Trifluoromethylation: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the development of efficient and stereoselective methods for installing this crucial functional group is a cornerstone of modern medicinal chemistry and drug development.[1][4] This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for asymmetric trifluoromethylation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic nuances, practical applications, and performance of transition-metal catalysis and organocatalysis, supported by experimental data and detailed protocols.
Mechanistic Overview: The Three Faces of Trifluoromethylation
The approach to asymmetric trifluoromethylation is fundamentally dictated by the nature of the trifluoromethyl source, which can be categorized as nucleophilic, electrophilic, or radical.[1][2][3][[“]][6] Understanding these pathways is critical to selecting the appropriate catalytic system for a given substrate and desired transformation.
-
Nucleophilic Trifluoromethylation : This pathway utilizes a trifluoromethyl anion (CF3⁻) equivalent, often generated from reagents like the Ruppert-Prakash reagent (TMSCF3).[1][3] These reactions are particularly effective for the trifluoromethylation of carbonyl compounds and imines.
-
Electrophilic Trifluoromethylation : In this approach, an electrophilic trifluoromethyl cation (CF3⁺) equivalent is employed. Reagents such as Togni's and Umemoto's reagents are prominent examples.[1][6] This strategy is well-suited for the trifluoromethylation of enolates, enamines, and other nucleophilic substrates.
-
Radical Trifluoromethylation : This pathway involves the generation of a trifluoromethyl radical (CF3•), typically from precursors like CF3I or through photoredox catalysis.[1][2] Radical trifluoromethylation offers a versatile approach for the functionalization of alkenes and arenes under mild conditions.
Caption: Overview of the three main trifluoromethylation pathways.
Transition-Metal Catalysis: A Powerful Toolkit
Transition-metal catalysts, particularly those based on copper and palladium, have emerged as highly effective systems for asymmetric trifluoromethylation, offering high enantioselectivity and broad substrate scope.
Copper-Catalyzed Systems
Copper catalysis is versatile, enabling both nucleophilic and radical trifluoromethylation pathways.[7] Copper-catalyzed reactions are often characterized by their mild reaction conditions and tolerance of a wide range of functional groups.
A notable application is the enantioselective oxytrifluoromethylation of alkenes.[8] This reaction proceeds through a radical mechanism where a CF3 radical adds to the alkene, followed by an enantioselective trapping of the resulting radical intermediate by the copper catalyst.[8]
Key Features of Copper-Catalyzed Systems:
-
Versatility : Applicable to both radical and nucleophilic pathways.
-
Mild Conditions : Often performed at or below room temperature.
-
Good Functional Group Tolerance : Compatible with esters, amides, and protected amines.[9]
Palladium-Catalyzed Systems
Palladium catalysis has proven particularly powerful for the asymmetric allylic trifluoromethylation.[10][11][12][13] These reactions typically involve the formation of a π-allyl palladium intermediate, which then undergoes nucleophilic attack by a trifluoromethyl source. The use of chiral ligands is crucial for achieving high enantioselectivity.
Recent advancements have demonstrated that allyl fluorides can be excellent precursors for generating the π-allyl complexes, leading to trifluoromethylated products with high selectivity.[10][12]
Key Features of Palladium-Catalyzed Systems:
-
High Enantioselectivity : Excellent stereocontrol is achievable with appropriate chiral ligands.
-
Specific Applications : Particularly effective for allylic trifluoromethylation.
-
Functional Group Tolerance : Tolerates a variety of functional groups.[10][12]
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free approach to asymmetric trifluoromethylation, offering distinct advantages in terms of cost, toxicity, and operational simplicity. Chiral amines, cinchona alkaloids, and phase-transfer catalysts are among the most successful organocatalysts.[14][15][16][17]
Enamine and Iminium Catalysis
Enamine catalysis, often in combination with photoredox catalysis, has enabled the highly enantioselective α-trifluoromethylation of aldehydes and ketones.[18][19][20][21] In this dual catalytic system, a chiral amine catalyst forms an enamine with the carbonyl substrate, which then reacts with a CF3 radical generated by the photocatalyst.[18][19][21]
Similarly, the isomerization of trifluoromethyl imines to chiral amines can be achieved with high enantioselectivity using chiral organic catalysts like 9-OH cinchona alkaloids.[14][15][16][22]
Key Features of Enamine/Iminium Catalysis:
-
High Enantioselectivity : Often provides excellent stereocontrol (up to 99% ee).[18][19]
-
Mild Conditions : Reactions are typically run at low temperatures.[18][19]
-
Broad Substrate Scope : Applicable to a wide range of aldehydes and imines.[14][15][16][18][19]
Phase-Transfer Catalysis
Chiral phase-transfer catalysts, such as cinchona alkaloid-derived quaternary ammonium salts, have been successfully employed in the asymmetric trifluoromethylation of various substrates.[23] These catalysts facilitate the transfer of the trifluoromethylating agent from one phase to another, enabling the reaction to proceed under mild, biphasic conditions.
Head-to-Head Performance Comparison
To provide a clear comparison of the different catalytic systems, the following table summarizes their performance for the asymmetric trifluoromethylation of representative substrates.
| Catalytic System | Substrate Type | Typical Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| Copper-Catalyzed | Alkenes (Oxytrifluoromethylation) | Cu(I) with chiral ligand | 60-85 | 80-95 | [8] |
| Palladium-Catalyzed | Allylic Substrates | Pd(0) with chiral diamidophosphite ligand | 70-95 | 90-99 | [10][12] |
| Organocatalysis | Aldehydes (Photoredox) | Chiral imidazolidinone + Ir photocatalyst | 61-86 | 93-98 | [18][19] |
| Organocatalysis | Imines (Isomerization) | Chiral 9-OH cinchona alkaloid | 75-95 | 90-98 | [14][15][16] |
Experimental Protocols
General Procedure for Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis[7][18]
Caption: Experimental workflow for photoredox organocatalysis.
-
To a dry test tube, add the chiral imidazolidinone organocatalyst (0.20 equiv), the iridium photocatalyst (0.005 equiv), and DMF (0.3 M).
-
The resulting solution is degassed by three cycles of vacuum evacuation and argon backfilling at -78 °C.
-
Trifluoromethyl iodide (approximately 8 equivalents) is then added.
-
The aldehyde (1.0 equiv) and 2,6-lutidine (1.1 equiv) are subsequently added.
-
The reaction mixture is stirred and irradiated with a household fluorescent light bulb at -20 °C until the reaction is complete as monitored by TLC or GC.
-
The reaction is quenched and the product is isolated and purified by column chromatography.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Trifluoromethylation[10][12]
-
In a glovebox, a vial is charged with the palladium precursor, the chiral ligand, and the trifluoromethylating agent in a suitable solvent (e.g., THF).
-
The solution is stirred at room temperature for a specified time to allow for catalyst activation.
-
The allylic substrate is then added to the reaction mixture.
-
The reaction is stirred at the indicated temperature until completion.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
Conclusion and Future Outlook
The field of asymmetric trifluoromethylation has witnessed remarkable progress, with a diverse array of powerful catalytic systems now available to synthetic chemists. Copper and palladium catalysts offer high efficiency and enantioselectivity, particularly for specific transformations like oxytrifluoromethylation of alkenes and allylic trifluoromethylation. Organocatalysis provides a robust and environmentally benign alternative, with enamine and iminium catalysis demonstrating exceptional performance in the α-trifluoromethylation of carbonyls and the synthesis of chiral trifluoromethylated amines.
The choice of catalytic system will ultimately depend on the specific substrate, the desired transformation, and practical considerations such as cost and operational simplicity. Future research will likely focus on the development of even more efficient and versatile catalysts with broader substrate scopes, as well as the application of these methodologies to the synthesis of increasingly complex and biologically active molecules.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Trifluoromethyl)cyclohexanone
Navigating the lifecycle of specialized chemical reagents extends beyond the benchtop; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Trifluoromethyl)cyclohexanone, a fluorinated ketone. Our focus is to empower you, our fellow researchers and drug development professionals, with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.
The introduction of a trifluoromethyl group to the cyclohexanone ring significantly alters the molecule's properties, introducing the robust carbon-fluorine bond. This structural feature, while valuable in synthesis, necessitates a disposal strategy that accounts for the persistence and potential hazards of halogenated organic compounds.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process.
1.1. Intrinsic Chemical Hazards
This compound is classified as a hazardous substance with multiple risk factors. Its primary hazards include:
-
Flammability: It is a flammable liquid and vapor (Hazard Class 3), with a flash point of 44°C.[1][2] This means it can ignite at relatively low temperatures, requiring stringent control of ignition sources.
-
Irritant: The compound is a known irritant, causing skin irritation and serious eye irritation.[3][4]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5][6][7] It may also cause respiratory irritation.[3][4][8][9]
-
Environmental: As a fluorinated organic compound, it shares characteristics with substances known for their environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation.[10][11][12]
1.2. Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[5] Due to its flammability and the presence of a carbon-halogen bond, this compound waste will likely be classified as a hazardous waste. It falls under the broad category of halogenated organic compounds (HOCs), which are subject to specific land disposal restrictions by the U.S. Environmental Protection Agency (EPA).[13][14][15]
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | UN Number |
| Flammable Liquid, Category 3 | Flammable liquid and vapor.[3][4][5] | 🔥 | UN1224 |
| Acute Toxicity, Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[5] | ❗ | N/A |
| Skin Irritation, Category 2 | Causes skin irritation.[3][4][8][9] | ❗ | N/A |
| Serious Eye Irritation, Cat. 2 | Causes serious eye irritation.[3][4] | ❗ | N/A |
| Respiratory Irritation | May cause respiratory irritation.[3][4][8][9] | ❗ | N/A |
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the safe handling and disposal of this compound waste.
2.1. Personal Protective Equipment (PPE)
The first line of defense is always appropriate PPE. Before handling the chemical or its waste, ensure you are wearing:
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield is recommended.[16]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat is essential. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to minimize inhalation exposure.[9][16]
2.2. Waste Segregation and Collection
The principle of waste segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal routing.
-
Step 1: Designate a Waste Container. Use a clearly labeled, dedicated waste container for halogenated organic liquid waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Step 2: Labeling. The label must, at a minimum, include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant," "Toxic")
-
The date accumulation started.
-
-
Step 3: Collection. Carefully transfer the waste into the designated container using a funnel. Perform this transfer inside a chemical fume hood. Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Step 4: Secure Storage. Keep the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the laboratory, away from heat, sparks, and open flames.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents or bases.[7][16]
2.3. Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Step 1: Evacuate and Alert. Evacuate non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.
-
Step 2: Control Ignition Sources. Eliminate all potential ignition sources (e.g., turn off hot plates, unplug nearby equipment).[17]
-
Step 3: Absorb the Spill. For small spills, use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[6][17] Do not use combustible materials like paper towels.
-
Step 4: Collect and Dispose. Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[6][17]
-
Step 5: Decontaminate. Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
2.4. Final Disposal Logistics
Final disposal must be handled by a licensed professional waste disposal service.
-
Step 1: Request a Pickup. Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) department.
-
Step 2: Documentation. Ensure all paperwork is completed accurately, detailing the contents of the waste container.
-
Step 3: Professional Disposal. The EHS-approved contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Part 3: The Rationale Behind Disposal Methodologies
Understanding the "why" behind these procedures reinforces their importance and ensures compliance. The preferred disposal method for halogenated organic compounds like this compound is high-temperature incineration.
Why Incineration?
The strength of the carbon-fluorine bond makes fluorinated compounds like this one highly resistant to breaking down in the environment, earning them the moniker "forever chemicals".[11][12]
-
Thermal Destruction: High-temperature incineration (typically >1,000°C) provides the necessary energy to break the stable C-C and C-F bonds.[10] This process, when optimized with sufficient residence time and proper mixing, can achieve a destruction and removal efficiency (DRE) exceeding 99.99%.[12]
-
Environmental Protection: Effective incineration permanently destroys the hazardous compound, converting it into less harmful substances like carbon dioxide, water, and hydrogen fluoride (HF).[18] The resulting acidic gases like HF are then neutralized and removed from the exhaust stream by "scrubbers".[10]
-
Regulatory Compliance: Incineration is a permitted and effective method for destroying many halogenated organic chemicals, including PCBs and other persistent compounds, making it a compliant choice for this waste stream.[10][18]
Alternative Disposal Methods
While incineration is preferred, other methods exist, though they are generally considered less ideal:
-
Hazardous Waste Landfill: This method involves burying the contained waste in a specially designed landfill with liners and leachate collection systems to prevent environmental contamination.[11] However, this is a containment strategy, not a destruction strategy. It does not eliminate the chemical threat but merely isolates it.[11]
-
Fuel Blending: In some cases, liquid organic wastes with sufficient fuel value can be blended and used as an alternative fuel source in industrial furnaces or cement kilns. This is a form of thermal destruction, similar to incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. [Link]
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Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. [Link]
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Guidelines for Disposing of PFAs - MCF Environmental Services. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]
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Finding an End to Forever Chemicals - Eurofins USA. [Link]
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SAFETY DATA SHEET - Fisher Scientific. [Link]
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Safety Data Sheet - Greenfield Global. [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations - Westlaw. [Link]
-
Cyclohexanone - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
-
Cyclohexanone - SAFETY DATA SHEET - Penta chemicals. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Trifluoromethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Handling fluorinated organic compounds such as 2-(Trifluoromethyl)cyclohexanone requires a stringent adherence to safety protocols to mitigate potential health risks. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential safety and disposal information. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that every protocol is a self-validating system of safety.
Understanding the Hazards of this compound
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Due to its chemical properties, a comprehensive understanding of its hazard profile is the first step in establishing a robust safety protocol. The Occupational Safety and Health Administration (OSHA) mandates that employers ensure that labels on incoming containers of hazardous chemicals are not removed or defaced and that Safety Data Sheets (SDSs) are readily accessible to employees.[2]
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Eye Damage: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1]
A thorough risk assessment should be conducted before handling this compound to identify and mitigate all potential hazards.[3]
Core Directive: Personal Protective Equipment (PPE) Protocol
The proper selection and use of PPE is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory when handling this compound.
Data Presentation: PPE Selection Guide
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Nitrile gloves offer good resistance against solvents, oils, some acids, and caustics, which is suitable for handling ketones.[4] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Tightly fitting safety goggles (compliant with EN 166) or a face shield. | To protect against splashes that can cause serious eye damage.[5] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[3] |
| Skin and Body Protection | Flame-retardant and chemical-resistant lab coat. | To shield skin and clothing from spills and prevent ignition in case of a fire hazard.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if ventilation is inadequate. | To prevent respiratory irritation from inhaling vapors.[6] All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood.[3] |
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat: Put on the flame-retardant and chemical-resistant lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check on your respirator to ensure a proper fit.
-
Eye Protection: Put on safety goggles. If a face shield is necessary, it should be worn over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash your hands.
-
Lab Coat: Remove the lab coat by unbuttoning it and rolling it away from your body to avoid contact with the contaminated exterior.
-
Eye Protection: Remove safety goggles or face shield from the back of your head.
-
Respirator: If worn, remove the respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualization: PPE Workflow
Caption: Logical workflow for the disposal of this compound.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This commitment to safety is the foundation of scientific integrity and innovation.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment. Miami University. [Link]
-
Protective Equipment. Albert Kerbl GmbH. [Link]
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- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. fishersci.de [fishersci.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
